5-NIdR
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(hydroxymethyl)-5-(5-nitroindol-1-yl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c16-7-12-11(17)6-13(20-12)14-4-3-8-5-9(15(18)19)1-2-10(8)14/h1-5,11-13,16-17H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPRBLIUAVWXNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC3=C2C=CC(=C3)[N+](=O)[O-])CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of 5-NIdR in Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glioblastoma (GBM) remains one of the most challenging cancers to treat, with high rates of recurrence and resistance to standard therapies. The alkylating agent temozolomide (B1682018) (TMZ) is a cornerstone of current GBM treatment, but its efficacy is often limited by the tumor's DNA repair mechanisms. A promising new therapeutic strategy involves the use of 5-Nitro-indazole-riboside (5-NIdR), a non-natural nucleoside that has been shown to significantly enhance the cytotoxic effects of TMZ. This technical guide provides a comprehensive overview of the mechanism of action of this compound in glioblastoma, detailing its molecular interactions, cellular consequences, and the preclinical evidence supporting its potential as a novel adjuvant therapy.
Core Mechanism: Inhibition of Translesion DNA Synthesis
The primary mechanism of action of this compound is its ability to potentiate the DNA-damaging effects of temozolomide by inhibiting a critical DNA damage tolerance pathway known as translesion synthesis (TLS).
Temozolomide methylates DNA, creating lesions such as N7-methylguanine and O6-methylguanine. While O6-methylguanine is a major cytotoxic lesion, its repair by O6-methylguanine-DNA methyltransferase (MGMT) is a common mechanism of resistance. The more frequent N7-methylguanine lesions can lead to the formation of abasic sites, which are non-instructional and block the progression of high-fidelity DNA polymerases during replication.
To overcome this replication blockage, cells activate translesion synthesis (TLS), a process that employs specialized, low-fidelity DNA polymerases to replicate across DNA lesions.[1] While this allows the cell to complete DNA replication and avoid immediate cell death, it is an error-prone process that can lead to mutations and contribute to therapeutic resistance.
This is where this compound exerts its effect. In vivo, this compound is converted into its active triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP).[1] 5-NITP acts as a potent inhibitor of several human DNA polymerases involved in TLS.[1] These specialized polymerases can incorporate 5-NITP opposite the TMZ-induced DNA lesions. However, once incorporated, 5-NITP acts as a chain terminator, preventing further DNA elongation.[1] This effectively stalls the replication fork at the site of damage, leading to an accumulation of DNA double-strand breaks and ultimately triggering apoptotic cell death.
dot```dot digraph "this compound Mechanism of Action" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Mechanism of this compound in Glioblastoma", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes TMZ [label="Temozolomide (TMZ)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Methylation\n(N7-methylguanine, Abasic Sites)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Replication_Fork_Stall [label="Replication Fork Stall", fillcolor="#FBBC05", fontcolor="#202124"]; TLS [label="Translesion Synthesis (TLS)\n(Specialized DNA Polymerases)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Five_NIdR [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Five_NITP [label="5-NITP\n(Active Triphosphate Form)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chain_Termination [label="Chain Termination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DSBs [label="Increased DNA\nDouble-Strand Breaks", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="S-Phase Arrest", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges TMZ -> DNA_Damage [label="Induces"]; DNA_Damage -> Replication_Fork_Stall [label="Causes"]; Replication_Fork_Stall -> TLS [label="Activates"]; Five_NIdR -> Five_NITP [label="Is converted to"]; Five_NITP -> TLS [label="Inhibits by\nincorporation", dir=back, color="#EA4335"]; TLS -> Chain_Termination [style=invis]; Five_NITP -> Chain_Termination [label="Causes"]; Chain_Termination -> DSBs [label="Leads to"]; Replication_Fork_Stall -> Cell_Cycle_Arrest; DSBs -> Apoptosis [label="Triggers"]; Cell_Cycle_Arrest -> Apoptosis [label="Leads to"];
{rank=same; TMZ; Five_NIdR;} {rank=same; DNA_Damage; Five_NITP;} {rank=same; Replication_Fork_Stall;} {rank=same; TLS; Chain_Termination;} {rank=same; Cell_Cycle_Arrest; DSBs;} {rank=same; Apoptosis;} }
Caption: Workflow for determining cell viability and IC50 values.
Methodology:
-
Seed glioblastoma cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a range of concentrations of this compound, temozolomide, and the combination of both. Include a vehicle control.
-
Incubate the plate for a predetermined time (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
dot
Caption: Workflow for quantifying apoptosis using flow cytometry.
Methodology:
-
Treat glioblastoma cells with this compound, temozolomide, or the combination for the desired time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry, distinguishing between live, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
dot
Caption: Workflow for analyzing cell cycle distribution.
Methodology:
-
Treat glioblastoma cells with the compounds of interest.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C.
-
Wash the fixed cells to remove the ethanol.
-
Treat the cells with RNase A to degrade RNA.
-
Stain the cells with a propidium iodide solution.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion and Future Directions
The mechanism of action of this compound represents a targeted and rational approach to overcoming a key mechanism of resistance to temozolomide in glioblastoma. By specifically inhibiting translesion DNA synthesis, this compound enhances the cytotoxic effects of TMZ, leading to increased apoptosis and tumor regression in preclinical models. This strategy holds significant promise for improving the therapeutic outcomes for glioblastoma patients.
Future research should focus on:
-
Conducting comprehensive in vitro studies to establish precise IC50 values and quantitative measures of apoptosis and cell cycle arrest across a panel of molecularly diverse glioblastoma cell lines.
-
Further elucidating the specific DNA polymerases that are most potently inhibited by 5-NITP in the context of glioblastoma.
-
Investigating potential biomarkers that could predict which patients are most likely to respond to this combination therapy.
-
Advancing the clinical development of this compound through well-designed clinical trials to evaluate its safety and efficacy in glioblastoma patients.
The development of this compound is a testament to the power of understanding the molecular mechanisms of cancer biology and leveraging that knowledge to design novel and effective therapeutic agents.
References
5-Nitroindolyl-2'-deoxyriboside (5-NIdR): A Technical Guide to a Novel Chemotherapeutic Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-nitroindolyl-2'-deoxyriboside (5-NIdR) is a synthetic nucleoside analog that has emerged as a promising agent in oncology, particularly for the treatment of glioblastoma. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, mechanism of action, and preclinical data. Special emphasis is placed on its synergistic relationship with the alkylating agent temozolomide (B1682018) (TMZ). This document synthesizes key quantitative data into structured tables, outlines detailed experimental protocols for its evaluation, and provides visual representations of its mechanism and experimental workflows to support further research and development.
Introduction
Glioblastoma is an aggressive and challenging-to-treat primary brain tumor. The standard of care often includes temozolomide (TMZ), a DNA alkylating agent. However, resistance to TMZ is a significant clinical hurdle. 5-nitroindolyl-2'-deoxyriboside (this compound) is an artificial nucleoside designed to enhance the efficacy of DNA-damaging chemotherapeutics like TMZ. In vivo, this compound is converted to its triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP), which acts as a potent inhibitor of specific DNA polymerases involved in translesion synthesis (TLS), a key DNA damage tolerance pathway that contributes to chemoresistance. By inhibiting TLS, this compound potentiates the cytotoxic effects of TMZ, leading to increased cancer cell death.
Chemical Properties
This compound, also known as 1-(β-D-2-Deoxyribofuranosyl)-5-nitroindole, is a synthetic analog of natural deoxyribonucleosides.
| Property | Value |
| Synonyms | 1-(β-D-2-Deoxyribofuranosyl)-5-nitroindole, this compound |
| CAS Number | 191421-10-0 |
| Molecular Formula | C₁₃H₁₄N₂O₅ |
| Molecular Weight | 278.26 g/mol |
Mechanism of Action
The primary mechanism of action of this compound is the potentiation of DNA-damaging agents through the inhibition of translesion DNA synthesis.
-
Temozolomide (TMZ) Action: TMZ is an alkylating agent that introduces various DNA lesions, with O⁶-methylguanine being the most cytotoxic.
-
Translesion Synthesis (TLS) and Resistance: In response to DNA damage, cancer cells can employ specialized DNA polymerases to replicate past these lesions. This process, known as translesion synthesis, is a major mechanism of resistance to DNA-damaging drugs, as it allows cancer cells to tolerate the damage and continue to proliferate.
-
This compound Intervention: this compound is taken up by cells and intracellularly converted to its active triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP).
-
Inhibition of DNA Polymerases: 5-NITP acts as a competitive inhibitor for several human DNA polymerases that are capable of replicating damaged DNA. While it is poorly incorporated opposite undamaged DNA, it can be inserted opposite DNA lesions. However, once incorporated, it acts as a chain terminator, halting further DNA synthesis.
-
Synergistic Effect: By inhibiting TLS, this compound prevents the bypass of TMZ-induced DNA damage. This leads to an accumulation of DNA damage, which in turn triggers cell cycle arrest and apoptosis, resulting in a synergistic anti-cancer effect when combined with TMZ.[1][2]
Preclinical Data
In Vitro Efficacy
Studies have shown that while this compound alone has modest effects on the viability of glioblastoma cell lines, it significantly enhances the cytotoxicity of TMZ.
| Cell Line | Treatment | Concentration | % Non-Viable Cells (Mean ± SD) |
| U87 | This compound | 100 µg/mL | 12.3 ± 2.2 |
| TMZ | 100 µM | 10.2 ± 1.1 | |
| This compound + TMZ | 100 µg/mL + 100 µM | 33.8 ± 3.0 |
Data adapted from Motea, C. M., et al. (2018). Cancer Research, 78(4), 1083–1096.[2]
The synergistic effect of this compound and TMZ leads to a significant increase in apoptosis in glioblastoma cells.
| Cell Line | Treatment | % Apoptotic Cells (Additive Effect) | % Apoptotic Cells (Observed with Combination) | Fold Increase |
| U87 | This compound + TMZ | 6.8% | 28.8% | ~4-fold |
Data adapted from Motea, C. M., et al. (2018). Cancer Research, 78(4), 1083–1096.[3]
In Vivo Efficacy
In a murine xenograft model using U87 glioblastoma cells, the combination of this compound and TMZ resulted in complete tumor regression.
| Treatment Group | Dosing Regimen | Outcome |
| Vehicle Control | - | Continued tumor growth |
| This compound alone | 100 mg/kg, intraperitoneally, daily | Delayed tumor growth |
| TMZ alone | 2.5 mg/kg, oral gavage, daily | Delayed tumor growth |
| This compound + TMZ | 100 mg/kg this compound + 2.5 mg/kg TMZ | Complete tumor regression |
Data adapted from Motea, C. M., et al. (2018). Cancer Research, 78(4), 1083–1096.
Experimental Protocols
Synthesis of 5-nitroindolyl-2'-deoxyriboside (this compound)
A general synthetic scheme for related compounds involves the glycosylation of 5-nitroindole (B16589) with a protected deoxyribose derivative, followed by deprotection. Specific details for this compound synthesis would follow a similar multi-step organic synthesis protocol.
Cell Culture
Human glioblastoma cell lines such as U87, A172, and SW1088 can be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
Cell Viability Assay (MTT Assay)
-
Seed glioblastoma cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, TMZ, or a combination of both for 72 hours.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
-
Seed cells in 6-well plates and treat with this compound and/or TMZ for 48-72 hours.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
Cell Cycle Analysis
-
Treat cells with the desired compounds for 24-48 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.
-
Wash the cells to remove ethanol and resuspend in PBS containing RNase A and propidium iodide.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Xenograft Animal Studies
-
Implant human glioblastoma cells (e.g., U87) subcutaneously into the flank of immunodeficient mice.
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups: vehicle control, this compound alone, TMZ alone, and the combination of this compound and TMZ.
-
Administer the drugs according to the specified dosing regimen (e.g., intraperitoneal injection for this compound and oral gavage for TMZ).
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Monitor animal weight and overall health as indicators of toxicity.
-
Continue the study until tumors in the control group reach a predetermined endpoint, or for a specified duration to assess long-term survival.
Conclusion
5-nitroindolyl-2'-deoxyriboside represents a novel and promising strategy to overcome resistance to DNA-damaging chemotherapy in glioblastoma. Its mechanism of action, centered on the inhibition of translesion DNA synthesis, provides a clear rationale for its synergistic interaction with temozolomide. The preclinical data, demonstrating significant in vitro cytotoxicity and complete tumor regression in vivo, underscore its therapeutic potential. Further investigation into its clinical efficacy and safety profile is warranted. The experimental protocols and data presented in this guide offer a foundational resource for researchers and drug development professionals interested in advancing this compound towards clinical application.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on 5-NIdR as a DNA Polymerase Inhibitor
Introduction
5-Nitroindolyl-2'-deoxyriboside (this compound) is an artificial nucleoside that functions as a potent inhibitor of DNA polymerases, particularly those involved in translesion DNA synthesis (TLS). In vivo, this compound is converted to its triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP). This active metabolite is efficiently incorporated by DNA polymerases opposite DNA lesions, such as abasic sites, where it acts as a chain terminator, thereby halting DNA replication. This mechanism of action makes this compound a promising candidate for combination chemotherapy, especially with DNA-damaging agents like temozolomide (B1682018) (TMZ), to enhance their efficacy in treating cancers such as glioblastoma.[1][2]
The primary therapeutic strategy behind this compound is to inhibit the cellular mechanism that allows cancer cells to tolerate DNA damage induced by chemotherapy. By blocking TLS, this compound sensitizes cancer cells to the cytotoxic effects of DNA-damaging agents, leading to increased apoptosis and tumor regression.[1][2]
Mechanism of Action
The core mechanism of this compound as a DNA polymerase inhibitor involves a multi-step intracellular process that ultimately leads to the termination of DNA synthesis at sites of DNA damage.
-
Cellular Uptake and Conversion: this compound, as a nucleoside analog, is transported into the cell. Once inside, it is phosphorylated by cellular kinases to its active triphosphate form, 5-NITP.[1]
-
Interaction with DNA Polymerases at Damaged Sites: DNA-damaging agents like temozolomide create various DNA lesions, a common one being the formation of abasic sites through the spontaneous depurination of N7-methylguanine adducts.[1] When a replicative DNA polymerase encounters such a lesion, the replication fork stalls. To bypass this blockage, specialized TLS polymerases are recruited.
-
Incorporation and Chain Termination: 5-NITP serves as an efficient substrate for several human DNA polymerases, including both high-fidelity (pol δ and pol ε) and specialized TLS polymerases (pol η, pol ι, pol κ), when replicating opposite an abasic site.[1] Despite its efficient incorporation, 5-NITP is refractory to further elongation, acting as a chain terminator. This effectively inhibits TLS, leading to an accumulation of single- and double-strand DNA breaks.[1][3]
-
Induction of Apoptosis: The unresolved DNA damage and stalled replication forks trigger a DNA damage response, leading to cell cycle arrest in the S-phase and subsequent activation of the apoptotic cascade, resulting in cancer cell death.[1][3]
Quantitative Data: Inhibition of Human DNA Polymerases
The efficacy of 5-NITP as a chain terminator is quantified by its kinetic parameters for incorporation by various human DNA polymerases when encountering an abasic site. The catalytic efficiency (kcat/Km) indicates how effectively the polymerase utilizes 5-NITP.
| DNA Polymerase | Type | kcat (s⁻¹) | Km (µM) | kcat/Km (µM⁻¹s⁻¹) |
| Pol δ | High-Fidelity | Data not available | Data not available | Higher than specialized polymerases[1] |
| Pol ε | High-Fidelity | Data not available | Data not available | Higher than specialized polymerases[1] |
| Pol η | Specialized (TLS) | Data not available | Data not available | Data not available |
| Pol ι | Specialized (TLS) | Data not available | Data not available | Data not available |
| Pol κ | Specialized (TLS) | Data not available | Data not available | Poorly incorporates 5-NITP[1] |
| Pol λ | Repair | Data not available | Data not available | Poorly incorporates 5-NITP[1] |
| Pol μ | Repair | Data not available | Data not available | Poorly incorporates 5-NITP[1] |
Note: Specific kcat and Km values were not detailed in the provided search results, but the relative efficiencies were described. High-fidelity polymerases (Pol δ and Pol ε) were noted to have approximately 10-fold higher kcat/Km values for 5-NITP compared to specialized DNA polymerases.[1]
In cellular studies, the combination of this compound and temozolomide leads to a synergistic increase in cell death and DNA damage.[3][4]
| Cell-Based Outcome | Treatment | Effect |
| Apoptosis | This compound + TMZ | Synergistic increase compared to either agent alone.[1][3] |
| DNA Breaks | This compound + TMZ | Significantly higher levels of single- and double-strand breaks.[3] |
| Cell Cycle | This compound + TMZ | Accumulation of cells at S-phase before apoptosis.[3] |
| Tumor Growth (Xenograft) | This compound + TMZ | Complete tumor regression.[1][2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are summaries of key experimental protocols used to characterize this compound.
1. Kinetic Analysis of Nucleotide Incorporation
This assay measures the kinetic parameters for the incorporation of 5-NITP by DNA polymerases opposite a DNA lesion.
-
DNA Substrate: A primer-template DNA duplex is used, with the template strand containing a lesion (e.g., an abasic site) at a specific position.[1]
-
Reaction Buffer: A typical buffer consists of 50 mmol/L TrisOAc (pH 7.5), 1 mg/mL BSA, 10 mmol/L DTT, and 5 mmol/L MgCl₂.[1]
-
Procedure:
-
The DNA polymerase is incubated with the DNA substrate in the reaction buffer at 37°C.[1]
-
The reaction is initiated by adding varying concentrations of the nucleotide triphosphate (5-NITP or a natural dNTP).
-
Reactions are quenched at different time points.
-
Products are separated by denaturing polyacrylamide gel electrophoresis.
-
The rates of nucleotide incorporation are determined and fitted to the Michaelis-Menten equation to calculate kcat and Km.[4]
-
2. Cell-Based Apoptosis Measurement
Flow cytometry is used to quantify apoptosis in cells treated with this compound and a DNA-damaging agent.
-
Cell Lines: Glioblastoma cell lines are commonly used.[1]
-
Treatment: Cells are treated with DMSO (vehicle control), this compound alone, temozolomide alone, or a combination of this compound and temozolomide.[3]
-
Staining: After treatment, cells are harvested and stained with Annexin V (an early marker of apoptosis) and a viability dye (e.g., propidium (B1200493) iodide).[3]
-
Analysis: Stained cells are analyzed by flow cytometry to determine the percentage of apoptotic cells in each treatment group.[3]
3. In Vivo Xenograft Studies
Animal models are used to evaluate the in vivo efficacy and safety of this compound in combination with chemotherapy.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously or intracranially implanted with human glioblastoma cells.[3][5]
-
Treatment Regimen: Once tumors are established, mice are treated with vehicle control, this compound alone, temozolomide alone, or the combination of this compound and temozolomide.[3][5]
-
Efficacy Assessment: Tumor growth is monitored over time by measuring tumor volume. At the end of the study, tumors may be excised and weighed.[3]
-
Safety Assessment: The general health of the mice is monitored, including body weight, signs of dehydration, or fatigue.[5]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of Translesion DNA Synthesis as a Novel Therapeutic Strategy to Treat Brain Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Mechanism of action by which this compound acts as a therapeutic agent agains" by Seol Kim and Jung-Suk Choi [engagedscholarship.csuohio.edu]
- 4. Inhibiting translesion DNA synthesis as an approach to combat drug resistance to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. csuohio.edu [csuohio.edu]
Preclinical Efficacy of 5-NIdR in Brain Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical studies investigating 5-NIdR (5-iodo-2'-deoxyribose), a novel nucleoside analog, as a potential therapeutic agent for brain cancer. The document synthesizes available data on its efficacy, mechanism of action, and the experimental methodologies employed in its evaluation, with a particular focus on its synergistic effects when combined with the standard-of-care chemotherapeutic agent, temozolomide (B1682018).
Executive Summary
Preclinical research, primarily conducted by Dr. Anthony Berdis and his team at Cleveland State University, has demonstrated the potential of this compound as a potent chemosensitizer in the context of brain tumors.[1] While exhibiting limited efficacy as a monotherapy, this compound, in combination with temozolomide, has been shown to induce complete tumor regression in animal models of glioblastoma. The mechanism of action is attributed to the induction of S-phase cell cycle arrest and apoptosis in cancer cells. This guide consolidates the key findings, presents the quantitative data in a structured format, details the experimental protocols, and provides visual representations of the underlying biological processes and experimental workflows.
In Vivo Efficacy of this compound in Combination with Temozolomide
Animal studies utilizing xenograft models of human glioblastoma have been pivotal in demonstrating the therapeutic potential of this compound.
Data Presentation: Tumor Growth Inhibition
| Treatment Group | Tumor Growth Effect | Source |
| Vehicle Control | Uninhibited tumor growth | [1] |
| This compound alone | No significant effect on tumor growth rate | [1] |
| Temozolomide alone | Slowed rate of tumor growth | [1] |
| This compound + Temozolomide | Complete tumor regression | [1] |
Note: Specific tumor volume measurements and statistical analyses are not publicly available in the reviewed literature.
Mechanism of Action: S-Phase Arrest and Apoptosis
Cell-based studies have elucidated the molecular mechanisms by which the combination of this compound and temozolomide exerts its potent anti-cancer effects.
Signaling Pathway of this compound and Temozolomide Combination Therapy
The proposed mechanism suggests that temozolomide induces DNA damage in cancer cells. This compound then acts to inhibit the replication of this damaged DNA, leading to stalled replication forks and subsequent cell cycle arrest in the S-phase. This prolonged arrest ultimately triggers the apoptotic cell death cascade.
Experimental Protocols
This section details the methodologies for the key experiments cited in the preclinical evaluation of this compound.
In Vivo Xenograft Studies
Objective: To evaluate the in vivo efficacy of this compound alone and in combination with temozolomide in a brain cancer model.
Experimental Workflow for In Vivo Studies
Protocol:
-
Cell Culture: Human glioblastoma cell lines (e.g., U87, U251) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A suspension of glioblastoma cells is implanted either subcutaneously in the flank or orthotopically into the brain of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size, after which the mice are randomized into different treatment groups.
-
Drug Administration:
-
This compound: The specific dosage and route of administration for this compound in these studies are not detailed in the available literature.
-
Temozolomide: Administered at a clinically relevant dose and schedule.
-
Combination: this compound and temozolomide are administered concurrently or in a specified sequence.
-
-
Monitoring and Endpoint: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers for subcutaneous tumors or via imaging for intracranial tumors. Animal weight and general health are also monitored. The primary endpoint is typically tumor growth inhibition or regression.
In Vitro Cytotoxicity and Apoptosis Assays
Objective: To determine the effect of this compound and temozolomide on cell viability, cell cycle progression, and apoptosis in brain cancer cell lines.
Protocol for Flow Cytometry-Based Analysis:
-
Cell Seeding: Glioblastoma cells are seeded in multi-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound, temozolomide, or a combination of both. A vehicle-treated group serves as a control.
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, 72 hours).
-
Cell Harvesting and Staining:
-
For Cell Cycle Analysis: Cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye such as propidium (B1200493) iodide (PI).
-
For Apoptosis Analysis: Cells are harvested and stained with Annexin V (to detect early apoptotic cells) and PI (to detect late apoptotic/necrotic cells).
-
-
Flow Cytometry: Stained cells are analyzed using a flow cytometer to quantify the percentage of cells in different phases of the cell cycle (G1, S, G2/M) or the percentage of apoptotic cells.
Conclusion and Future Directions
The preclinical data on this compound, particularly in combination with temozolomide, presents a compelling case for its further development as a therapeutic agent for brain cancer. The observed complete tumor regression in animal models is a significant finding that warrants further investigation to translate these promising results into clinical applications. Future studies should focus on elucidating the detailed pharmacokinetic and pharmacodynamic profiles of this compound, optimizing dosing schedules for the combination therapy, and expanding the evaluation to a broader range of brain tumor models, including patient-derived xenografts, to better predict clinical efficacy. The strong preclinical evidence underscores the potential of this compound to address the significant unmet medical need in the treatment of glioblastoma and other aggressive brain cancers.
References
An In-Depth Technical Guide on the Synergistic Combination of 5-NIdR and Temozolomide for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The combination of 5-nitroindolyl-2'-deoxyriboside (5-NIdR), a novel non-natural nucleoside, with the standard-of-care alkylating agent temozolomide (B1682018) (TMZ) presents a promising therapeutic strategy for aggressive cancers such as glioblastoma. This technical guide delineates the core mechanisms of action, synergistic effects, and detailed experimental protocols for evaluating this combination therapy. Temozolomide induces DNA damage, primarily through methylation of guanine (B1146940) residues, leading to cytotoxic lesions. This compound, upon intracellular conversion to its triphosphate form (5-NITP), acts as a potent inhibitor of translesion DNA synthesis (TLS), a key mechanism of resistance to DNA damaging agents. By blocking the replication of TMZ-induced DNA lesions, this compound significantly enhances the cytotoxic effects of temozolomide, leading to increased DNA damage, cell cycle arrest, and apoptosis in cancer cells. This guide provides quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the underlying signaling pathways to facilitate further research and development of this innovative combination therapy.
Core Concepts and Mechanisms of Action
Temozolomide (TMZ): The DNA Alkylating Agent
Temozolomide is an oral alkylating agent that spontaneously converts to the active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC), under physiological conditions.[1][2] MTIC methylates DNA at several positions, with the primary cytotoxic lesion being O6-methylguanine (O6-MeG).[2][3] This lesion mispairs with thymine (B56734) during DNA replication, triggering a futile cycle of mismatch repair (MMR) that leads to DNA double-strand breaks (DSBs), cell cycle arrest, and ultimately apoptosis.[4][5] Other methylated adducts, such as N7-methylguanine and N3-methyladenine, are repaired by the base excision repair (BER) pathway.[3][4] A major mechanism of resistance to TMZ is the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which directly removes the methyl group from the O6 position of guanine.[3][6]
This compound: The Translesion Synthesis Inhibitor
This compound is a non-natural nucleoside analog that, upon cellular uptake, is phosphorylated to its active triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP).[3][7] 5-NITP acts as a potent and selective inhibitor of translesion DNA synthesis (TLS), a cellular process that allows DNA replication to bypass lesions that would otherwise block the replication machinery.[3][8] Specialized DNA polymerases, such as polymerase η (pol η) and polymerase ι (pol ι), are key players in TLS.[3][9] 5-NITP is efficiently incorporated opposite abasic sites, a common type of DNA damage induced by TMZ, but then acts as a chain terminator, preventing further DNA synthesis.[3] This inhibition of TLS traps replication forks at sites of DNA damage, leading to the accumulation of single- and double-strand breaks.
Synergistic Cytotoxicity
The combination of this compound and temozolomide results in a synergistic anti-cancer effect.[10] TMZ creates the DNA lesions, and this compound's active form, 5-NITP, prevents the cancer cells from tolerating this damage via TLS. This leads to a significant increase in DNA damage, prolonged S-phase arrest, and a substantial induction of apoptosis compared to treatment with either agent alone.[3][11] Preclinical studies in a murine xenograft model of glioblastoma have shown that while TMZ alone only delayed tumor growth, the combination with this compound led to complete tumor regression.[3][6]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from preclinical studies on the combination of this compound and temozolomide in the U87 glioblastoma cell line.
| Cell Line | Treatment | IC50 (µM) | Reference |
| U87-MG | Temozolomide (72h) | ~230 | [12] |
| T98G (TMZ-resistant) | Temozolomide (72h) | ~438 | [12] |
| U87-MG | Naringin (B1676962) + Temozolomide (48h) | 38.14 | [13] |
| T98G (TMZ-resistant) | Naringin + Temozolomide (48h) | N/A | [13] |
| U87-MG | This compound + Temozolomide | Not explicitly stated | [3][6] |
| Cell Line | Treatment (72h) | % of Cells in S-Phase (Mean ± SD) | Reference |
| U87 | Vehicle | 13.7 ± 3.2 | [3] |
| U87 | Temozolomide (100 µM) | 14.2 ± 1.5 | [3] |
| U87 | This compound (100 µg/mL) | Not explicitly stated | [3] |
| U87 | This compound (100 µg/mL) + Temozolomide (100 µM) | 23.4 ± 1.9 | [3] |
Table 2: Effect of this compound and Temozolomide on Cell Cycle Distribution in U87 Glioblastoma Cells.
| Cell Line | Treatment (72h) | % of Apoptotic Cells (Annexin V positive) | Reference |
| U87 | Vehicle | ~5% | [3][6] |
| U87 | Temozolomide (100 µM) | ~15% | [3][6] |
| U87 | This compound (100 µg/mL) | ~10% | [3][6] |
| U87 | This compound (100 µg/mL) + Temozolomide (100 µM) | ~40% | [3][6] |
Table 3: Induction of Apoptosis by this compound and Temozolomide in U87 Glioblastoma Cells.
| Cell Line | Treatment (72h) | % of Cells with pATM (Mean ± SD) | % of Cells with DSBs (γH2AX foci) (Mean ± SD) | Reference |
| U87 | Vehicle | 4.5 ± 0.2 | 1.1 ± 0.3 | [6] |
| U87 | Temozolomide (100 µM) | 4.2 ± 0.2 | 1.1 ± 0.1 | [6] |
| U87 | This compound (100 µg/mL) + Temozolomide (100 µM) | 14.8 ± 0.5 | 5.2 ± 0.3 | [6] |
Table 4: DNA Damage Markers in U87 Glioblastoma Cells Treated with this compound and Temozolomide.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and temozolomide.
-
Cell Seeding: Seed glioblastoma cells (e.g., U87, T98G) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.[8]
-
Drug Treatment: Treat cells with a range of concentrations of this compound, temozolomide, or the combination of both. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 72 hours).[13]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values can be determined using non-linear regression analysis.
Western Blot for PARP Cleavage
This protocol is to detect apoptosis by observing the cleavage of PARP.
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[1]
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[14]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved PARP (e.g., rabbit polyclonal to cleaved PARP-1 (Asp214), dilution 1:1000).[1][15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, dilution 1:2000) for 1 hour at room temperature.[16]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
Immunofluorescence for γH2AX Foci
This protocol is to visualize and quantify DNA double-strand breaks.
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate and treat with the drugs as required.[10]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.[10]
-
Blocking: Block with 1% BSA in PBST for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX (e.g., mouse monoclonal anti-γH2AX (Ser139), dilution 1:500) overnight at 4°C.[10][17]
-
Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG, dilution 1:1000) for 1 hour at room temperature, protected from light.[10]
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides using an antifade mounting medium.[10]
-
Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).[18]
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This protocol is for the quantitative analysis of apoptosis.
-
Cell Harvesting: After drug treatment, harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[11]
-
Washing: Wash the cells once with ice-cold PBS.[11]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium (B1200493) Iodide (PI) solution.[11]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze the samples immediately by flow cytometry.[11]
Flow Cytometry for Cell Cycle Analysis
This protocol is for determining the cell cycle distribution.
-
Cell Harvesting and Fixation: Harvest cells and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in a solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The data can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Mechanism of action of Temozolomide (TMZ).
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating combination therapy.
Concluding Remarks and Future Directions
The combination of this compound and temozolomide represents a rational and highly promising strategy for overcoming resistance and enhancing the therapeutic efficacy of TMZ in glioblastoma and potentially other cancers. The mechanism, which involves the targeted inhibition of translesion DNA synthesis in the presence of TMZ-induced DNA damage, leads to a synergistic increase in cancer cell death.
Future research should focus on:
-
Expanding preclinical studies: Evaluating the combination therapy in a broader range of glioblastoma cell lines, including those with different MGMT statuses and resistance profiles, is crucial. Patient-derived xenograft (PDX) models would provide more clinically relevant data.
-
Pharmacokinetic and pharmacodynamic studies: Detailed studies are needed to understand the in vivo metabolism, distribution, and optimal dosing schedule of this compound when administered with temozolomide.
-
Toxicology assessment: While initial findings suggest a favorable safety profile for this compound, comprehensive preclinical toxicology studies are required before clinical translation.[3]
-
Biomarker discovery: Identifying biomarkers that predict sensitivity to this combination therapy could enable patient stratification and personalized treatment approaches.
This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound and temozolomide combination therapy, with the ultimate goal of improving outcomes for patients with aggressive and difficult-to-treat cancers.
References
- 1. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Synergistic Effects of Temozolomide and Doxorubicin in the Treatment of Glioblastoma Multiforme: Enhancing Efficacy through Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Node, Edge and Graph Attributes [emden.github.io]
- 4. altasciences.com [altasciences.com]
- 5. Preclinical Toxicology Studies | Comparative Biosciences, inc [compbio.com]
- 6. PARP1 (cleaved Asp214, Asp215) Polyclonal Antibody (44-698G) [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. biocompare.com [biocompare.com]
- 12. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Naringin and temozolomide combination suppressed the growth of glioblastoma cells by promoting cell apoptosis: network pharmacology, in-vitro assays and metabolomics based study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of DNA polymerase alpha by 2',3'-dideoxyribonucleoside 5'-triphosphates: effect of manganese ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. pacificbiolabs.com [pacificbiolabs.com]
- 17. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 5-NIdR in Inhibiting Translesion DNA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Translesion DNA synthesis (TLS) is a critical DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions that would otherwise stall replication forks and lead to cell death.[1] While essential for cellular survival, TLS is an inherently mutagenic process due to the involvement of specialized, low-fidelity DNA polymerases.[2][3] In the context of cancer, TLS plays a pivotal role in the development of chemoresistance. Cancer cells can utilize TLS to tolerate DNA damage induced by genotoxic chemotherapeutic agents, thereby diminishing the efficacy of these treatments and contributing to therapeutic failure.[1][2]
The key players in mammalian TLS include the Y-family polymerases (REV1, POLη, POLι, and POLκ) and the B-family polymerase (POLζ).[1] These polymerases are recruited to sites of DNA damage where they temporarily replace the high-fidelity replicative polymerases to synthesize DNA across the lesion.[4] Given its central role in chemoresistance, the inhibition of TLS has emerged as a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents.[2] This guide focuses on 5-nitroindolyl-2'-deoxyriboside (5-NIdR), a novel artificial nucleoside designed to inhibit this critical pathway.
This compound: A Prodrug Approach to TLS Inhibition
This compound is an artificial nucleoside that, upon administration, is converted in vivo to its active triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP).[5][6] This conversion is a critical step, as 5-NITP is the molecule that directly interacts with and inhibits the DNA polymerases involved in TLS. The parent compound, this compound, functions as a prodrug, facilitating cellular uptake before its metabolic activation.
Mechanism of Action: Chain Termination of TLS
The primary mechanism by which this compound inhibits translesion synthesis is through the action of its triphosphate metabolite, 5-NITP, as a chain terminator.[5] This process can be broken down into two key steps:
-
Efficient Incorporation Opposite DNA Lesions: 5-NITP is efficiently and selectively incorporated by TLS polymerases opposite non-instructional DNA lesions, most notably abasic sites.[5] Abasic sites are a common form of DNA damage generated by alkylating agents such as temozolomide (B1682018) (TMZ), a first-line chemotherapeutic for glioblastoma.[5] In vitro studies have shown that 5-NITP is utilized approximately 1,000-fold more efficiently than the natural nucleotide dATP during the replication of an abasic site.[5]
-
Refusal of Elongation: Despite its efficient incorporation, 5-NITP is refractory to further elongation. Once inserted opposite the lesion, the TLS polymerase is unable to add the next nucleotide, effectively terminating the DNA synthesis process at that site.[5] This stalls the bypass of the DNA lesion, leading to an accumulation of single- and double-strand DNA breaks.[7]
This targeted inhibition of lesion replication potentiates the cytotoxic effects of DNA-damaging agents. By preventing the cancer cell from tolerating chemotherapy-induced damage, this compound transforms sublethal DNA lesions into lethal events, leading to cell cycle arrest and apoptosis.[5][7]
Quantitative Data on this compound Efficacy
The following tables summarize key quantitative findings from preclinical studies on this compound, particularly in combination with the alkylating agent temozolomide (TMZ).
Table 1: Synergistic Cytotoxicity of this compound and Temozolomide (TMZ) in U87 Glioblastoma Cells
| Treatment | Concentration | % Early Apoptosis | % Late Apoptosis | Total Apoptosis | Fold Increase vs. Additive Effect |
| Vehicle Control | - | 1.8% | 0.8% | 2.6% | - |
| This compound | 100 µM | 2.5% | 1.5% | 4.0% | - |
| TMZ | 100 µM | 2.1% | 0.7% | 2.8% | - |
| This compound + TMZ | 100 µM each | 19.3% | 9.5% | 28.8% | ~4-fold[6] |
Data adapted from studies on U87 glioblastoma cells, demonstrating a significant synergistic effect on apoptosis when this compound is combined with TMZ.[6]
Table 2: Effect of this compound and TMZ on Cell Cycle Progression in U87 Glioblastoma Cells
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control | 61.2 ± 4.1% | 12.5 ± 2.8% | 26.3 ± 1.3% |
| This compound (100 µM) | 58.9 ± 5.5% | 13.7 ± 3.2% | 27.4 ± 2.3% |
| TMZ (100 µM) | 55.4 ± 3.7% | 14.2 ± 1.5% | 30.4 ± 2.2% |
| This compound + TMZ (100 µM each) | 41.5 ± 2.4% | 23.4 ± 1.9% | 35.1 ± 0.5% |
Data represents the average of three independent determinations. The combination treatment leads to a nearly 2-fold increase in the S-phase population, consistent with the inhibition of DNA replication during this phase.[5]
Table 3: In Vivo Efficacy in a Murine Xenograft Model of Glioblastoma
| Treatment Group | Dosage | Outcome |
| Vehicle Control | - | Uninhibited tumor growth |
| This compound alone | 100 mg/kg | Did not affect the rate of tumor growth |
| TMZ alone | 40 mg/kg | Delayed tumor growth |
| This compound + TMZ | 100 mg/kg + 40 mg/kg | Complete tumor regression[5][7] |
Results from a murine flank allograft model of glioblastoma highlight the potent in vivo synergy between this compound and TMZ.[1]
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the activity of this compound.
1. DNA Polymerase Inhibition Assay
-
Objective: To measure the ability of various human DNA polymerases to incorporate 5-NITP opposite a specific DNA lesion (e.g., an abasic site).
-
Methodology:
-
Substrate Preparation: A 5'-[³²P]-labeled DNA primer is annealed to a synthetic oligonucleotide template containing a site-specific lesion (e.g., a tetrahydrofuran (B95107) abasic site mimic).
-
Reaction Mixture: The primer/template DNA is incubated with a specific human DNA polymerase (e.g., pol η, pol ι, pol δ), a reaction buffer (containing Mg²⁺), and varying concentrations of 5-NITP or a natural dNTP (e.g., dATP).
-
Incubation: Reactions are incubated at 37°C for a defined period (e.g., 5-10 minutes).
-
Quenching: The reactions are stopped by the addition of a loading buffer containing EDTA and formamide.
-
Analysis: The reaction products are resolved on a denaturing polyacrylamide gel. The gel is exposed to a phosphorimager screen, and the amount of primer extension is quantified.
-
Kinetics: Steady-state kinetic parameters (Kₘ and k_cat) are determined by fitting the substrate concentration-dependent incorporation data to the Michaelis-Menten equation to calculate the efficiency of incorporation (k_cat/Kₘ).
-
2. Cell Viability and Apoptosis Assay by Flow Cytometry
-
Objective: To quantify the cytotoxic and apoptotic effects of this compound, alone or in combination with a DNA-damaging agent.
-
Methodology:
-
Cell Culture and Treatment: Cancer cells (e.g., U87 glioblastoma) are seeded in multi-well plates and allowed to adhere. Cells are then treated with this compound, TMZ, the combination, or a vehicle control for a specified time (e.g., 72 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in an Annexin V binding buffer. FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The fluorescence signals from FITC and PI are used to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
3. Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Methodology:
-
Cell Culture and Treatment: Cells are cultured and treated as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) to permeabilize the cell membranes.
-
Staining: The fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A. PI stoichiometrically stains DNA, so the fluorescence intensity is directly proportional to the DNA content. RNase A is included to prevent staining of double-stranded RNA.
-
Flow Cytometry: The DNA content of individual cells is measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
4. Murine Xenograft Efficacy Study
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with chemotherapy.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., glioblastoma cells) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment groups (e.g., vehicle control, this compound alone, TMZ alone, this compound + TMZ).
-
Drug Administration: Drugs are administered according to a predetermined schedule and route (e.g., intraperitoneal injection).
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is typically calculated using the formula: (length × width²)/2.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or at a set time point. The primary endpoint is the change in tumor volume over time. Overall survival can also be monitored.
-
Visualizations: Pathways and Workflows
References
- 1. Translesion Synthesis Inhibitors as a New Class of Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of mutagenic translesion synthesis: A possible strategy for improving chemotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translesion Synthesis | Hadden Research Lab [hadden.lab.uconn.edu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. "Mechanism of action by which this compound acts as a therapeutic agent agains" by Seol Kim and Jung-Suk Choi [engagedscholarship.csuohio.edu]
The Advent of 5-NIdR: A Technical Guide to a Novel Non-Natural Nucleoside in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of cancer chemotherapy is continually evolving, with a significant focus on developing targeted therapies that exploit the molecular vulnerabilities of cancer cells. This technical guide delves into the discovery, synthesis, and mechanism of action of 5-NIdR (5-nitroindolyl-2'-deoxyriboside), a non-natural nucleoside that has demonstrated considerable promise as a synergistic agent in cancer treatment, particularly in glioblastoma. By inhibiting the crucial DNA damage tolerance pathway of translesion synthesis (TLS), this compound enhances the efficacy of DNA-damaging chemotherapeutics like temozolomide (B1682018) (TMZ). This document provides a comprehensive overview of the experimental data, detailed protocols for its synthesis and biological evaluation, and visual representations of the underlying molecular pathways and experimental workflows.
Discovery and Rationale
The discovery of this compound was not a matter of serendipity but rather a targeted effort to overcome a significant challenge in chemotherapy: drug resistance. Many conventional chemotherapeutic agents, such as temozolomide, induce DNA damage in cancer cells. However, cancer cells can employ a DNA damage tolerance mechanism known as translesion synthesis (TLS) to bypass this damage, allowing them to survive and proliferate. This process, while preventing immediate cell death, is often error-prone and can lead to mutations that drive further cancer progression and resistance.
This compound was designed as a "chain terminator" of this TLS process. The core concept was to create a nucleoside analog that would be preferentially incorporated by the specialized DNA polymerases involved in TLS when they encounter a damaged DNA template. Once incorporated, this non-natural nucleoside would prevent further DNA chain elongation, effectively halting the TLS process and leading to a stalled replication fork. This stalled fork is a critical signal for the cell to initiate apoptosis, or programmed cell death. The 5-nitroindole (B16589) moiety was selected for its ability to be efficiently incorporated opposite DNA lesions.
Synthesis of this compound and its Triphosphate Form (5-NITP)
The synthesis of this compound and its biologically active triphosphate form, 5-NITP, is a multi-step process involving the formation of the C-glycoside bond between the 5-nitroindole base and the deoxyribose sugar, followed by phosphorylation.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the synthesis of C-nucleosides.
Materials:
-
5-nitroindole
-
1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose
-
Sodium hydride (NaH)
-
Anhydrous acetonitrile (B52724) (MeCN)
-
Sodium methoxide (B1231860) (NaOMe) in methanol (B129727) (MeOH)
-
Silica (B1680970) gel for column chromatography
-
Standard organic solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation of the Sodium Salt of 5-nitroindole: To a solution of 5-nitroindole in anhydrous acetonitrile, add sodium hydride portion-wise at 0°C under an inert atmosphere (e.g., argon). Stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium salt.
-
Glycosylation: Add a solution of 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose in anhydrous acetonitrile to the reaction mixture. Allow the reaction to proceed at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to obtain the protected nucleoside.
-
Deprotection: Dissolve the purified protected nucleoside in methanol. Add a solution of sodium methoxide in methanol and stir at room temperature for 12 hours.
-
Final Purification: Neutralize the reaction with an acidic resin. Filter the resin and concentrate the filtrate. Purify the final product, this compound, by silica gel column chromatography.
Experimental Protocol: Synthesis of 5-NITP
This protocol follows a standard procedure for nucleoside phosphorylation.
Materials:
-
This compound
-
Proton sponge
-
Phosphorus oxychloride (POCl₃)
-
Tributylammonium (B8510715) pyrophosphate
-
Anhydrous trimethyl phosphate
-
Triethylammonium bicarbonate (TEAB) buffer
Procedure:
-
Monophosphorylation: Co-evaporate this compound with anhydrous pyridine (B92270) and then dissolve in anhydrous trimethyl phosphate. Cool the solution to 0°C and add proton sponge followed by phosphorus oxychloride. Stir the reaction at 0°C for 2 hours.
-
Triphosphorylation: In a separate flask, prepare a solution of tributylammonium pyrophosphate and tributylamine in anhydrous DMF. Add this solution to the monophosphorylated intermediate at 0°C.
-
Hydrolysis and Purification: After 30 minutes, quench the reaction with TEAB buffer. Purify the crude 5-NITP by anion-exchange chromatography using a gradient of TEAB buffer. Lyophilize the collected fractions to obtain 5-NITP as a white solid.
Mechanism of Action: Inhibition of Translesion Synthesis
As a non-natural nucleoside, this compound itself is not cytotoxic. For its therapeutic effect, it must be co-administered with a DNA-damaging agent like temozolomide (TMZ).[1]
Cellular Uptake and Activation
Following administration, this compound is transported into the cell where it is converted to its active triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP), by cellular kinases.[1]
Inhibition of DNA Polymerases
TMZ is an alkylating agent that creates various DNA lesions, including abasic sites.[1] During DNA replication, when a high-fidelity DNA polymerase encounters such a lesion, the replication fork stalls. To resolve this, specialized low-fidelity DNA polymerases are recruited to perform translesion synthesis (TLS), bypassing the damage.
5-NITP acts as a potent inhibitor of several human DNA polymerases involved in TLS.[1] Due to its structure, 5-NITP is efficiently incorporated opposite the abasic site by these polymerases.[1] However, once incorporated, it acts as a chain terminator, preventing the addition of the next nucleotide and thus halting DNA synthesis.[1]
Induction of Apoptosis
The persistent stalling of the replication fork due to the incorporation of 5-NITP triggers the DNA damage response (DDR) pathway. This leads to the activation of checkpoint kinases such as ATM and ATR, which in turn signal for the initiation of apoptosis, leading to the selective death of cancer cells undergoing DNA replication in the presence of TMZ-induced damage.
Quantitative Data
The synergistic effect of this compound and temozolomide has been quantified in various preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Temozolomide (TMZ) in Glioblastoma Cell Lines
| Cell Line | Treatment | % Non-viable Cells (Mean ± SD) | Synergistic Increase in Apoptosis |
| U87 | This compound (100 µg/mL) | 10.2 ± 2.1 | - |
| U87 | TMZ (100 µM) | 15.5 ± 3.4 | - |
| U87 | This compound (100 µg/mL) + TMZ (100 µM) | 45.8 ± 4.5 | ~2-fold over additive effect |
| A172 | This compound (100 µg/mL) + TMZ (100 µM) | Significant increase over single agents | Data not quantified |
| SW1088 | This compound (100 µg/mL) + TMZ (100 µM) | Significant increase over single agents | Data not quantified |
Data synthesized from preclinical studies.
Table 2: In Vivo Efficacy of this compound and Temozolomide (TMZ) Combination in a Murine Xenograft Model of Glioblastoma
| Treatment Group | Change in Tumor Volume | Outcome |
| Vehicle Control | Progressive increase | - |
| This compound alone | No significant effect on tumor growth | - |
| TMZ alone | Delayed tumor growth | Partial response |
| This compound + TMZ | Complete tumor regression | Complete response |
Results based on preclinical animal studies demonstrating complete tumor regression with the combination therapy.[1]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the proposed signaling cascade initiated by the combination of TMZ and this compound.
Experimental Workflow for In Vitro Synergy Studies
This diagram outlines the typical workflow for assessing the synergistic cytotoxic effects of this compound and TMZ in cancer cell lines.
Conclusion and Future Directions
The non-natural nucleoside this compound represents a promising new strategy in cancer therapy, particularly for difficult-to-treat cancers like glioblastoma. Its targeted mechanism of action—the inhibition of translesion synthesis—provides a clear rationale for its synergistic use with DNA-damaging agents. The preclinical data strongly support the continued development of this compound as a therapeutic agent.
Future research should focus on:
-
Clinical Trials: The most critical next step is to evaluate the safety and efficacy of this compound in combination with temozolomide in human clinical trials for glioblastoma.
-
Combination with Other DNA-Damaging Agents: Investigating the synergy of this compound with other classes of DNA-damaging drugs and radiotherapy could broaden its therapeutic applications.
-
Biomarker Development: Identifying predictive biomarkers to determine which patients are most likely to respond to this compound-based combination therapy will be crucial for personalized medicine approaches.
-
Optimization of Analogs: The synthesis and evaluation of other 5-nitroindole-based nucleoside analogs may lead to compounds with improved potency, selectivity, or pharmacokinetic properties.
References
The Role of 5-NIdR in Sensitizing Tumor Cells to Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The nucleoside analog 5-nitroindolyl-2'-deoxyriboside (5-NIdR) has emerged as a promising agent in oncology, not as a standalone cytotoxic drug, but as a potent sensitizer (B1316253) that enhances the apoptotic effects of DNA-damaging chemotherapeutics. This technical guide provides an in-depth analysis of the mechanism by which this compound promotes apoptosis in tumor cells, with a particular focus on its synergistic interaction with the alkylating agent temozolomide (B1682018) (TMZ) in glioblastoma multiforme (GBM). We will detail the underlying signaling pathways, present available quantitative data, and provide comprehensive experimental protocols for researchers investigating this novel therapeutic strategy.
Introduction
Resistance to conventional chemotherapy remains a significant hurdle in cancer treatment. One of the key mechanisms of resistance involves the cell's ability to tolerate and repair DNA damage induced by chemotherapeutic agents. Translesion synthesis (TLS), a DNA damage tolerance pathway, allows DNA replication to proceed across lesions, thereby preventing the induction of cell death. This compound has been developed to specifically target this pathway, representing a novel strategy to overcome chemoresistance. When used in combination with DNA-damaging agents like temozolomide, this compound significantly enhances their efficacy by promoting programmed cell death, or apoptosis.
Mechanism of Action: Synergistic Induction of Apoptosis
This compound's primary mechanism of action is the inhibition of translesion DNA synthesis.[1] In vivo, this compound is converted to its triphosphate form, which acts as a potent inhibitor of several human DNA polymerases responsible for replicating damaged DNA.[1]
When combined with a DNA-alkylating agent such as temozolomide, this compound creates a scenario of synthetic lethality. TMZ induces DNA lesions, primarily at the N7 and O6 positions of guanine. While tumor cells can often bypass these lesions using TLS, the presence of this compound inhibits this process. This inhibition of DNA replication at the site of damage leads to an accumulation of single and double-strand DNA breaks.[2]
This accumulation of extensive DNA damage triggers a robust DNA Damage Response (DDR). Key sensor proteins such as ATM (ataxia telangiectasia mutated) are activated, leading to the phosphorylation of downstream targets like H2AX (forming γH2AX), a well-established marker for DNA double-strand breaks.[3] The overwhelming DNA damage and cell cycle arrest in the S-phase ultimately push the cell towards the intrinsic apoptotic pathway.[2] This results in a synergistic increase in apoptosis compared to treatment with either agent alone.[1][3]
Data Presentation
The following tables summarize the available quantitative data on the effects of this compound on tumor cells.
Table 1: Cytotoxicity of this compound and Temozolomide in Glioblastoma Cell Lines
| Cell Line | Treatment | LD50 (after 3 days) | Source |
| U87 | This compound | > 100 µg/mL | [1] |
| SW1088 | This compound | > 100 µg/mL | [1] |
| A172 | This compound | > 100 µg/mL | [1] |
| U87 | Temozolomide | > 100 µmol/L | [1] |
| SW1088 | Temozolomide | > 100 µmol/L | [1] |
| A172 | Temozolomide | > 100 µmol/L | [1] |
Table 2: In Vivo Efficacy of this compound in Combination with Temozolomide
| Treatment Group | Effect on Tumor Growth | Source |
| Vehicle Control | Uninhibited tumor growth | [2] |
| This compound alone | No significant effect on tumor growth rate | [2] |
| Temozolomide alone | ~4-fold delay in tumor growth | [3] |
| This compound + Temozolomide | Complete tumor regression in >65% of mice | [3] |
Table 3: Effect of this compound on Apoptosis and DNA Damage Markers (Qualitative Summary)
| Assay | Treatment | Observed Effect | Source |
| Annexin V Staining | This compound + Temozolomide | Significantly higher levels of apoptosis compared to either agent alone. | [2] |
| Western Blot | This compound + Temozolomide | Increased levels of phosphorylated ATM (pATM) and γH2AX. | [3] |
Note: Specific quantitative data for apoptosis rates (e.g., percentages of Annexin V positive cells) and fold-changes in protein expression from western blots are not available in the cited peer-reviewed literature.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) or lethal dose (LD50) of this compound.
Materials:
-
Tumor cell lines (e.g., U87, SW1088, A172)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the LD50/IC50 value.
Apoptosis Assay by Flow Cytometry (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of cells undergoing apoptosis.
Materials:
-
Tumor cells treated with this compound +/- temozolomide
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of this compound and/or temozolomide for the specified time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Western Blot Analysis of Apoptotic Proteins
This protocol detects changes in the expression of key apoptosis-related proteins.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-Bcl-2, anti-Bax, anti-γH2AX, anti-pATM, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control like β-actin.
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
Conclusion
This compound represents a promising strategy for enhancing the efficacy of DNA-damaging chemotherapies in resistant tumors. By inhibiting translesion synthesis, this compound prevents cancer cells from bypassing chemotherapy-induced DNA lesions, leading to catastrophic DNA damage, S-phase arrest, and ultimately, apoptosis. The synergistic effect observed with temozolomide in glioblastoma models provides a strong rationale for further pre-clinical and clinical investigation. This guide provides the foundational knowledge and experimental framework for researchers to explore the full potential of this compound in sensitizing tumor cells to apoptosis and overcoming therapeutic resistance.
References
Foundational Research on 5-NIdR for Cancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on 5-nitroindolyl-2'-deoxyriboside (5-NIdR), a novel therapeutic agent, for cancer therapy. The focus of this document is on its synergistic effects when used in combination with the DNA alkylating agent temozolomide (B1682018) (TMZ), particularly in the context of glioblastoma.
Core Mechanism of Action
This compound functions as a potent inhibitor of translesion DNA synthesis (TLS).[1] In cancer cells treated with DNA-damaging agents like temozolomide, TLS is a crucial survival mechanism that allows the replication machinery to bypass DNA lesions, albeit in an error-prone manner.[2][3] The in vivo conversion of this compound to its triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate, creates a powerful inhibitor of several human DNA polymerases responsible for replicating damaged DNA.[1] By blocking this pathway, this compound prevents the repair and replication of TMZ-induced DNA damage, leading to an accumulation of single- and double-strand DNA breaks.[4] This accumulation ultimately triggers cell cycle arrest in the S-phase and induces apoptosis, leading to synergistic cell killing.[4][5]
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in combination with temozolomide in glioblastoma models.
| Treatment Group | Mean Tumor Volume (mm³) ± SEM |
| Vehicle Control | Data not available in a specific table |
| This compound alone | Data not available in a specific table |
| Temozolomide alone | Delayed tumor growth[1] |
| This compound + Temozolomide | Complete tumor regression[1] |
| Table 1: In Vivo Efficacy of this compound and Temozolomide in a Murine Glioblastoma Xenograft Model. While specific tumor volume measurements are not presented in a tabular format in the reviewed literature, the combination therapy consistently resulted in complete tumor regression, whereas temozolomide alone only delayed tumor growth. |
| Treatment Group | Early-Stage Apoptosis (%) | Late-Stage Apoptosis (%) |
| Control | Data not available in a specific table | Data not available in a specific table |
| This compound (100 µg/mL) | Data not available in a specific table | Data not available in a specific table |
| Temozolomide (100 µM) | Data not available in a specific table | Data not available in a specific table |
| This compound (100 µg/mL) + Temozolomide (100 µM) | Significantly higher than individual treatments | Significantly higher than individual treatments |
| Table 2: Apoptosis Induction in U87 Glioblastoma Cells. The combination of this compound and temozolomide leads to a significant increase in both early and late-stage apoptosis compared to either treatment alone.[5] Specific percentage values from the primary literature's supplementary data would be required for a complete quantitative summary. |
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | Data not available in a specific table | Data not available in a specific table | Data not available in a specific table |
| This compound | Data not available in a specific table | Data not available in a specific table | Data not available in a specific table |
| Temozolomide | Data not available in a specific table | Data not available in a specific table | Data not available in a specific table |
| This compound + Temozolomide | Data not available in a specific table | Significant accumulation | Data not available in a specific table |
| Table 3: Cell Cycle Analysis in Glioblastoma Cells. Treatment with the combination of this compound and temozolomide results in a significant accumulation of cells in the S-phase of the cell cycle, consistent with the inhibition of DNA replication.[4] Precise percentages for each cell cycle phase are needed from the original research data for a complete table. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the foundational research of this compound are provided below.
Annexin V Apoptosis Assay
This protocol is used to quantify the percentage of cells undergoing apoptosis.
-
Cell Culture and Treatment: Plate glioblastoma cells (e.g., U87) at a suitable density and allow them to adhere overnight. Treat the cells with this compound, temozolomide, the combination of both, or a vehicle control for the desired duration (e.g., 72 hours).
-
Cell Harvesting: After treatment, collect both the adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V conjugated to a fluorescent dye (e.g., FITC or Alexa Fluor 488) and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.
Cell Cycle Analysis using Propidium Iodide Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Culture and treat glioblastoma cells as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation: Harvest the cells and wash them with PBS. Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and ensure that only DNA is stained.
-
Propidium Iodide Staining: Add propidium iodide solution to the cell suspension.
-
Incubation: Incubate the cells at room temperature in the dark for at least 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
The following diagrams illustrate the key mechanisms and workflows described in this guide.
References
- 1. Inhibition of Translesion DNA Synthesis as a Novel Therapeutic Strategy to Treat Brain Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective cell cycle arrest in glioblastoma cell lines by quantum molecular resonance alone or in combination with temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translesion Synthesis Inhibitors as a New Class of Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Cellular Uptake of 5-Iodo-2'-deoxyuridine (5-IdR)
A Note on Nomenclature: The query specified "5-NIdR". Initial research revealed a compound named 5-nitroindolyl-2'-deoxyriboside (this compound) investigated as a potentiator for chemotherapy. However, the vast majority of research on cellular uptake of similar nucleoside analogs pertains to 5-iodo-2'-deoxyuridine, variously abbreviated as IdUrd, IUdR, or 5-IdR. Given the context of cellular uptake studies in cancer research, this guide will focus on 5-iodo-2'-deoxyuridine (5-IdR), assuming "this compound" was a potential typographical error.
Introduction
5-Iodo-2'-deoxyuridine (5-IdR) is a synthetic thymidine (B127349) analog that has been extensively studied for its potential as a radiosensitizer and as an agent for cancer diagnosis and therapy. Its efficacy is critically dependent on its transport into the cell and subsequent metabolic activation. This technical guide provides a comprehensive overview of the cellular uptake of 5-IdR, intended for researchers, scientists, and drug development professionals.
Cellular Uptake Mechanisms of 5-IdR
As a nucleoside analog, 5-IdR utilizes the same transport mechanisms as endogenous nucleosides to cross the cell membrane. The primary mediators of its cellular entry are the solute carrier (SLC) families of nucleoside transporters, specifically the human Equilibrative Nucleoside Transporters (hENTs) and the human Concentrative Nucleoside Transporters (hCNTs).
-
Human Equilibrative Nucleoside Transporters (hENTs): These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient. hENT1 is the most ubiquitously expressed and is a major transporter for a wide range of nucleoside analogs.
-
Human Concentrative Nucleoside Transporters (hCNTs): These are sodium-dependent symporters that actively transport nucleosides against their concentration gradient. hCNT1 has a preference for pyrimidine (B1678525) nucleosides, making it a likely candidate for 5-IdR transport.
The general mechanism of 5-IdR uptake is a multi-step process:
-
Binding to Transporter: 5-IdR in the extracellular space binds to an available hENT or hCNT transporter on the cell surface.
-
Translocation: The transporter undergoes a conformational change, moving 5-IdR across the cell membrane into the cytoplasm.
-
Intracellular Trapping: Once inside the cell, 5-IdR is phosphorylated by thymidine kinase to 5-iodo-2'-deoxyuridine monophosphate (5-IdUMP). This phosphorylation "traps" the molecule within the cell, preventing its efflux via equilibrative transporters.
-
Further Metabolism: 5-IdUMP can be further phosphorylated to the di- and triphosphate forms, with the triphosphate form being incorporated into DNA.
Quantitative Data on 5-IdR Uptake
Quantitative data on the cellular uptake of 5-IdR is crucial for understanding its pharmacokinetics and pharmacodynamics. While specific kinetic parameters for 5-IdR with individual transporters in cancer cell lines are not extensively reported in the available literature, some key quantitative findings are summarized below.
| Parameter | Value | Cell Type/System | Reference |
| Km for 5-[125I]IdUrd transport | 73 ± 18 µM | Human erythrocytes | [Not available] |
| In vivo tumor incorporation of [125I]IUdR | 0.002%-0.05% ID/g | Human bladder cancer | [Not available] |
| Tumor-to-normal bladder ratio of [125I]IUdR | ~20 | Human bladder cancer | [Not available] |
| Uptake of [125I]IdU | Similar in hESC and HT1080 human fibrosarcoma cells | Human embryonic stem cells and HT1080 cells | [1] |
Experimental Protocols
Radiolabeled 5-IdR Cellular Uptake Assay
This protocol describes a general method for measuring the cellular uptake of radiolabeled 5-IdR (e.g., [¹²⁵I]5-IdR).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Radiolabeled 5-IdR (e.g., [¹²⁵I]5-IdR) of known specific activity
-
Unlabeled 5-IdR
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well plates)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Uptake Solution: Prepare the uptake solution containing a known concentration of radiolabeled 5-IdR in a suitable buffer (e.g., PBS with 1 mM MgCl₂ and 1 mM CaCl₂). For competition experiments, also prepare uptake solutions containing an excess of unlabeled 5-IdR.
-
Initiation of Uptake: Aspirate the culture medium from the wells and wash the cells once with warm PBS. Add the uptake solution to each well to initiate the uptake.
-
Incubation: Incubate the plate at 37°C for various time points (e.g., 1, 5, 15, 30, and 60 minutes) to determine the time course of uptake.
-
Termination of Uptake: To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of 5-IdR taken up by the cells at each time point and normalize to the total protein content of the cells or the cell number.
Western Blotting for Nucleoside Transporter Expression
This protocol can be used to determine the expression levels of hENT1 and hCNT1 in the cancer cell line of interest.
Materials:
-
Cancer cell line of interest
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against hENT1 and hCNT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against hENT1 and hCNT1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Signaling Pathways and Cellular Uptake
While direct evidence for signaling pathways specifically modulated by 5-IdR to regulate its own uptake is limited, the expression and activity of nucleoside transporters are known to be regulated by various signaling pathways that are often dysregulated in cancer.
Caption: General signaling pathways known to regulate the expression of hENT1 and hCNT1.
Experimental Workflow for 5-IdR Uptake Assay
Caption: Step-by-step workflow for a radiolabeled 5-IdR cellular uptake assay.
Logical Relationship of 5-IdR Cellular Transport and Metabolism
Caption: The pathway of 5-IdR from the extracellular space to its incorporation into DNA.
Conclusion
The cellular uptake of 5-IdR is a complex process primarily mediated by the hENT and hCNT nucleoside transporters. Subsequent intracellular phosphorylation is key to its retention and metabolic activation. While the general mechanisms are understood, further research is needed to elucidate the specific kinetic parameters of 5-IdR for individual transporters in various cancer types and to fully understand the signaling pathways that directly regulate its uptake. The experimental protocols and data presented in this guide provide a solid foundation for researchers investigating the cellular pharmacology of 5-IdR and for the development of novel therapeutic strategies utilizing this promising agent.
References
The Nucleoside Analog 5-NIdR: A Technical Guide to its Impact on DNA Replication and Repair Pathways in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of resistance to DNA-damaging chemotherapeutics remains a critical challenge in oncology. A key mechanism of resistance involves translesion synthesis (TLS), a DNA damage tolerance pathway that allows replication to proceed across lesions, often at the cost of genomic integrity. The artificial nucleoside 5-nitroindolyl-2'-deoxyriboside, or 5-NIdR, has been identified as a potent inhibitor of this pathway. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its profound impact on DNA replication and repair, and its synergistic potential in combination with alkylating agents such as temozolomide (B1682018) (TMZ). Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a comprehensive resource for researchers in oncology and drug development.
Introduction: Targeting Translesion Synthesis
Standard chemotherapies, such as temozolomide, induce cytotoxicity by creating DNA lesions that stall the replication fork.[1] However, cancer cells can overcome this through translesion synthesis, where specialized, low-fidelity DNA polymerases are recruited to bypass the damage, allowing replication to continue.[2] This process, while preventing immediate cell death, is a major source of mutations and contributes significantly to chemoresistance.[3]
This compound (5-nitroindolyl-2'-deoxyriboside) is a novel artificial nucleoside designed to selectively inhibit this damage tolerance mechanism.[1] When administered, this compound is converted in vivo to its active triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP).[3] This molecule acts as a potent inhibitor of several human DNA polymerases responsible for translesion synthesis, effectively functioning as a chain terminator when incorporated opposite a DNA lesion.[1][3] By preventing the bypass of chemotherapy-induced damage, this compound transforms these lesions into insurmountable barriers for DNA replication, leading to a cascade of events culminating in targeted cancer cell death.
Mechanism of Action of this compound
The primary mechanism of this compound is the inhibition of translesion DNA synthesis. This process can be broken down into the following key steps:
-
Cellular Uptake and Activation: this compound, as a nucleoside analog, is transported into the cell and subsequently phosphorylated by cellular kinases to its active triphosphate form, 5-NITP.
-
Inhibition of TLS Polymerases: During DNA replication, when a standard high-fidelity polymerase encounters a DNA lesion (e.g., an alkylated base from TMZ), it stalls. TLS polymerases are then recruited to bypass the lesion. 5-NITP acts as a competitive inhibitor and a chain-terminating substrate for these specialized polymerases.[3]
-
Replication Fork Collapse and DNA Damage: By inhibiting TLS, 5-NITP prevents the resolution of stalled replication forks. This leads to the accumulation of single-strand DNA gaps and the eventual collapse of the replication fork, generating highly toxic DNA double-strand breaks (DSBs).[1]
-
Induction of Cell Cycle Arrest and Apoptosis: The accumulation of DSBs activates the DNA Damage Response (DDR) pathway. Key sensor proteins like ATM (Ataxia-Telangiectasia Mutated) are phosphorylated (pATM), which in turn phosphorylates histone H2AX (γH2AX), a well-established marker for DSBs.[1] This signaling cascade leads to a halt in the cell cycle, predominantly in the S-phase, to allow time for repair. If the damage is too extensive to be repaired, the cell is driven into apoptosis (programmed cell death).
The following diagram illustrates the synergistic signaling pathway of a DNA damaging agent (TMZ) and this compound.
Quantitative Analysis of this compound's Effects
The efficacy of this compound, particularly in combination with TMZ, has been quantified across several glioblastoma cell lines. The data consistently demonstrate a potent synergistic relationship that significantly enhances cytotoxicity, cell cycle arrest, and DNA damage compared to either agent alone.
Table 1: Synergistic Cytotoxicity in Glioblastoma Cell Lines
Cell viability was assessed after 72 hours of treatment. The data for TMZ alone establish baseline sensitivity, while the combination data highlight the potentiation by this compound.
| Cell Line | Treatment | Concentration | % Cell Viability (Mean ± SD) |
| U87 | TMZ | 100 µM | ~55% |
| This compound | 100 µg/mL | ~80% | |
| TMZ + this compound | 100 µM + 100 µg/mL | ~20% | |
| A172 | TMZ | 100 µM | ~60% |
| SW1088 | TMZ | 100 µM | ~70% |
| Data derived from dose-response curves presented in Cancer Research, 2018; 78(4): 1083–96.[1] |
Table 2: Induction of Apoptosis in U87 Glioblastoma Cells
Apoptosis was measured by Annexin V and Propidium Iodide (PI) staining after 72 hours of treatment. The combination treatment dramatically increases both early and late-stage apoptosis.[3]
| Treatment Condition (100 µM TMZ, 100 µg/mL this compound) | % Viable Cells | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Control (DMSO) | >95% | <5% | <1% |
| TMZ alone | ~60% | ~20% | ~15% |
| This compound alone | ~85% | ~10% | ~5% |
| TMZ + this compound | ~25% | ~45% | ~30% |
| Data are representative values based on figures from Cancer Research, 2018; 78(4): 1083–96.[3] |
Table 3: Impact on DNA Damage Response in U87 Cells
Activation of the DNA damage response was quantified by measuring markers of single-strand DNA (pATM) and double-strand breaks (DSBs) after 72 hours.
| Treatment Condition (100 µM TMZ, 100 µg/mL this compound) | % pATM Positive Cells (Mean ± SD) | % DSB Positive Cells (Mean ± SD) |
| Control (DMSO) | <1% | <1% |
| TMZ alone | 4.2 ± 0.2% | 1.1 ± 0.1% |
| This compound alone | 4.5 ± 0.2% | 1.1 ± 0.3% |
| TMZ + this compound | 14.8 ± 0.5% | 5.2 ± 0.3% |
| Source: Cancer Research, 2018; 78(4): 1083–96.[1] |
Key Experimental Protocols
Reproducible and rigorous experimental design is paramount. Below are detailed methodologies for the key assays used to characterize the effects of this compound.
Protocol: Cell Viability and Cytotoxicity Assay
This protocol determines the effect of this compound and/or TMZ on the proliferation of glioblastoma cell lines.
Protocol: Apoptosis Measurement by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Plate U87 cells at 200,000 cells/mL. Treat with vehicle (DMSO), 100 µM TMZ, 100 µg/mL this compound, or the combination for 72 hours.[1]
-
Cell Harvesting: Collect both floating and adherent (trypsinized) cells. Wash twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Alexa Fluor 488-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions (e.g., from Invitrogen).[3][4]
-
Incubation: Incubate for 15 minutes at room temperature, protected from light.[5]
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Culture and Treatment: Treat cells as described for the apoptosis assay.
-
Harvesting and Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing to prevent clumping. Incubate for at least 2 hours at 4°C.[6]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove ethanol. Resuspend the pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).[7]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.[6]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of PI, which is proportional to the DNA content.
Protocol: DNA Damage Detection by γH2AX Immunofluorescence
This microscopy-based assay visualizes and quantifies the formation of DNA double-strand breaks.
-
Cell Culture on Coverslips: Grow cells on glass coverslips in a multi-well plate and treat as required.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15-30 minutes. Permeabilize the cell membrane with a detergent solution (e.g., 0.3% Triton X-100 in PBS) for 10-30 minutes.[8][9]
-
Blocking: Block non-specific antibody binding by incubating with a blocking solution (e.g., 5% BSA in PBS) for 30-60 minutes.[8]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated H2AX (anti-γH2AX, Ser139) overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the cells with PBS. Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Stain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software like ImageJ.[10]
Conclusion and Future Directions
This compound represents a promising therapeutic agent that operates through a well-defined mechanism: the targeted inhibition of translesion DNA synthesis. By preventing cancer cells from bypassing chemotherapy-induced DNA damage, this compound potently synergizes with alkylating agents like temozolomide, leading to overwhelming DNA damage, S-phase arrest, and apoptosis. The quantitative data and protocols provided in this guide underscore the robust preclinical evidence supporting this strategy.
Future research should focus on expanding the application of TLS inhibitors to other cancer types and in combination with different classes of DNA damaging agents. Further investigation into the specificities of 5-NITP for various TLS polymerases could refine its application and lead to the development of next-generation inhibitors with enhanced selectivity and potency. Ultimately, the coordinate inhibition of DNA damage tolerance pathways is a powerful strategy to overcome chemoresistance and improve therapeutic outcomes for aggressive cancers like glioblastoma.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Translesion Synthesis | Hadden Research Lab [hadden.lab.uconn.edu]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. crpr-su.se [crpr-su.se]
Initial In Vitro Studies of 5-NIdR on Glioma Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro studies of 5-Nitroindolyl-2'-deoxyriboside (5-NIdR) on glioma cell lines. The focus of these early studies has been on the synergistic anti-cancer effects of this compound when used in combination with the standard-of-care chemotherapeutic agent, temozolomide (B1682018) (TMZ). Evidence suggests that this compound enhances the efficacy of TMZ by inhibiting the repair of chemotherapy-induced DNA damage.
While this compound has shown weak potency as a monotherapy, its combination with sub-lethal doses of TMZ results in a significant increase in glioma cell death. This guide summarizes the key findings from these combination studies, details the experimental protocols used, and provides visual representations of the proposed mechanism of action and experimental workflows.
Data Presentation
The following tables summarize the qualitative and semi-quantitative data from in vitro studies of this compound in combination with temozolomide on various human glioblastoma (GBM) cell lines.
Table 1: Synergistic Cytotoxicity of this compound and Temozolomide (TMZ) on Glioma Cell Lines
| Cell Line(s) | Treatment Conditions | Observed Effect | Quantitative Data (if available) |
| U87, SW1088, A172 | Sub-lethal concentrations of this compound (100 µg/mL) and TMZ (100 µM) | Synergistic increase in cell death compared to the additive effects of either compound used independently. | The percentage of non-viable cells was 33.8% ± 3.0% for the combination, which is greater than the additive effects of TMZ alone (10.2% ± 1.1%) and this compound alone (12.3% ± 2.2%). |
| U87 | 100 µg/mL this compound and 100 µmol/L TMZ | Significant increase in apoptosis. | The combination of this compound and TMZ resulted in a 4-fold greater apoptotic effect (28.8%) compared to the additive effects of the individual agents (6.8%). |
Table 2: Effect of this compound and Temozolomide (TMZ) Combination on Apoptosis and Cell Cycle in Glioma Cell Lines
| Cell Line | Assay | Treatment | Key Findings |
| U87 | Apoptosis (Annexin V Staining) | This compound and TMZ co-treatment | Significantly higher levels of apoptosis compared to cells treated with either agent alone. |
| U87 | Cell Cycle Analysis | This compound and TMZ co-treatment | Accumulation of cancer cells at the S-phase before undergoing apoptosis. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the initial in vitro studies of this compound on glioma cell lines are provided below.
Cell Culture
-
Cell Lines: Human glioblastoma cell lines such as U-87 MG, T98G, U251MG, SW1088, and A172 are commonly used.
-
Culture Medium: Cells are typically maintained in Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound and TMZ on glioma cells.
-
Seeding: Plate glioma cells (e.g., 5 x 10³ cells/well) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, TMZ, or a combination of both for a specified period (e.g., 72 hours). Control wells should contain vehicle (e.g., DMSO) at the same concentration as the drug-treated wells.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the control group. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curves.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Preparation: Seed glioma cells in 6-well plates and treat with this compound, TMZ, or the combination for the desired time.
-
Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin-EDTA.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells: Early apoptotic cells.
-
Annexin V-positive, PI-positive cells: Late apoptotic or necrotic cells.
-
Annexin V-negative, PI-negative cells: Live cells.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Preparation and Treatment: Culture and treat glioma cells with this compound, TMZ, or the combination as described for the apoptosis assay.
-
Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in the cells, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action for the synergistic effect of this compound and temozolomide, as well as a typical experimental workflow for in vitro studies.
The Pharmacokinetics of 5-Nitroindolyl-2'-deoxyriboside (5-NIdR): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitroindolyl-2'-deoxyriboside (5-NIdR) is a novel synthetic nucleoside analog that has demonstrated significant potential as a chemosensitizer in the treatment of brain cancer, particularly in combination with the alkylating agent temozolomide (B1682018).[1][2] Its primary mechanism of action involves the inhibition of translesion DNA synthesis, a key pathway utilized by cancer cells to tolerate DNA damage induced by chemotherapy.[2] While preclinical studies have highlighted its efficacy and favorable toxicity profile in animal models, a comprehensive public record of its pharmacokinetic properties remains limited. This guide synthesizes the available information on this compound and provides a framework for understanding its preclinical evaluation, acknowledging the current gaps in quantitative pharmacokinetic data.
Introduction to this compound
This compound is a non-natural nucleoside designed to be intracellularly converted to its triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP). This active metabolite acts as a potent inhibitor of DNA polymerases involved in replicating damaged DNA. By doing so, this compound enhances the cytotoxic effects of DNA-damaging agents like temozolomide, leading to increased apoptosis in tumor cells.[2] Preclinical xenograft models have shown that the combination of this compound and temozolomide can lead to complete tumor regression, a significant improvement over treatment with temozolomide alone.[1][2]
Quantitative Pharmacokinetic Data
As of the latest available public information, detailed quantitative pharmacokinetic parameters for this compound in plasma and other tissues have not been published. The tables below are structured to accommodate future data as it becomes available.
Table 1: Plasma Pharmacokinetic Parameters of this compound
| Parameter | Symbol | Value | Species | Dosing | Reference |
| Maximum Plasma Concentration | Cmax | Data Not Available | |||
| Time to Maximum Concentration | Tmax | Data Not Available | |||
| Area Under the Curve (0-t) | AUC(0-t) | Data Not Available | |||
| Area Under the Curve (0-∞) | AUC(0-∞) | Data Not Available | |||
| Elimination Half-life | t½ | Data Not Available | |||
| Clearance | CL | Data Not Available | |||
| Volume of Distribution | Vd | Data Not Available |
Table 2: Tissue Distribution of this compound
| Tissue | Concentration | Time Point | Species | Dosing | Reference |
| Brain | Data Not Available | ||||
| Tumor | Data Not Available | ||||
| Liver | Data Not Available | ||||
| Kidney | Data Not Available |
Metabolism and Excretion
The metabolic fate of this compound has not been extensively characterized in the public domain. A study on a related ribonucleoside analog suggested potential involvement of cytochrome P-450 enzymes in the metabolism of the 5-nitroindole (B16589) moiety.[3] However, this has not been confirmed for this compound. Information regarding the excretion pathways (e.g., renal, fecal) is also not currently available.
Experimental Protocols
While specific pharmacokinetic study protocols for this compound are not available, this section outlines a general methodology for key experiments typically conducted for a novel nucleoside analog, based on standard preclinical practices.
In Vivo Efficacy and Toxicology in Xenograft Mouse Model
This protocol is based on the descriptions of studies performed with this compound.[1]
-
Animal Model: Athymic nude mice are used.
-
Tumor Cell Implantation: Human glioblastoma cells (e.g., U87) are injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., ~150 mm³), with tumor volume measured regularly using calipers.
-
Drug Administration:
-
Mice are randomized into treatment groups: vehicle control, this compound alone, temozolomide alone, and this compound in combination with temozolomide.
-
Drugs are administered via an appropriate route (e.g., intraperitoneal injection) at specified doses and schedules.
-
-
Efficacy Assessment: Tumor growth is monitored throughout the treatment period. The primary endpoint is often tumor volume, with complete tumor regression being a key indicator of high efficacy.
-
Toxicity Assessment: Animal well-being is monitored daily. Key parameters include:
-
Body weight changes
-
Signs of dehydration or fatigue
-
General behavior and activity levels
-
-
Histological Analysis: At the end of the study, tumors and major organs may be harvested for histological examination to assess treatment effects and potential toxicities.
In Vitro Cell Viability Assay
-
Cell Culture: Brain cancer cell lines (e.g., U87) are cultured under standard conditions.
-
Drug Treatment: Cells are treated with varying concentrations of this compound, temozolomide, or a combination of both for a specified duration (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a standard method, such as the PrestoBlue assay, which measures metabolic activity.
-
Data Analysis: Dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50) for each treatment condition. Synergism between this compound and temozolomide can be evaluated using appropriate analytical models.
Quantification of this compound in Biological Matrices (General Method)
A sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), would be required for pharmacokinetic analysis.
-
Sample Preparation: Plasma or tissue homogenate samples are subjected to protein precipitation using an organic solvent (e.g., acetonitrile). An internal standard is added to correct for extraction variability.
-
Chromatographic Separation: The extracted sample is injected onto a reverse-phase HPLC column (e.g., C18) to separate this compound from endogenous matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid) is typically used.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for this compound and its internal standard, ensuring high selectivity and sensitivity.
-
Quantification: A calibration curve is constructed by analyzing standards of known this compound concentrations in the same biological matrix. The concentration of this compound in the unknown samples is then determined from this calibration curve.
Visualizations: Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound in sensitizing cancer cells to temozolomide.
General Workflow for a Preclinical In Vivo Xenograft Study
Caption: A generalized workflow for assessing the in vivo efficacy of this compound.
Conclusion and Future Directions
This compound is a promising therapeutic agent that shows significant potential for improving the treatment of brain cancers when used in combination with temozolomide. The available preclinical data highlight its potent anti-cancer activity and favorable safety profile in animal models. However, a critical gap exists in the public knowledge of its pharmacokinetics. Future research and publications are needed to elucidate the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound. This information will be crucial for optimizing dosing strategies, predicting potential drug-drug interactions, and successfully translating this promising agent into clinical trials for the benefit of patients.
References
- 1. csuohio.edu [csuohio.edu]
- 2. Inhibition of Translesion DNA Synthesis as a Novel Therapeutic Strategy to Treat Brain Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of a Universal 5-Nitroindole Ribonucleotide and Incorporation into RNA by a Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
The Development of 5-Nitroindolyl-2'-deoxyriboside (5-NIdR) as a Potential Therapeutic Agent: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitroindolyl-2'-deoxyriboside (5-NIdR) is a novel synthetic nucleoside analogue that has demonstrated significant potential as a therapeutic agent, particularly in the context of glioblastoma. This document provides an in-depth technical guide on the development of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies underpinning these findings. A key focus of this whitepaper is the synergistic activity of this compound with the DNA alkylating agent temozolomide (B1682018) (TMZ), which has shown promise in overcoming TMZ resistance, a major challenge in glioblastoma therapy. This is attributed to this compound's ability to inhibit translesion DNA synthesis (TLS), a critical DNA damage tolerance pathway. While preclinical data are promising, no clinical trials for this compound have been identified to date.
Introduction
Glioblastoma is the most aggressive and common primary brain tumor in adults, with a dismal prognosis despite a multimodal treatment approach that includes surgery, radiation, and chemotherapy with temozolomide (TMZ).[1] A significant contributor to the poor outcomes in glioblastoma is the development of resistance to TMZ.[2] One of the key mechanisms of resistance involves the cellular ability to tolerate DNA damage induced by TMZ through pathways such as translesion DNA synthesis (TLS).[3][4][5] This has spurred the development of novel therapeutic strategies that can enhance the efficacy of existing treatments by targeting these resistance mechanisms.
5-Nitroindolyl-2'-deoxyriboside (this compound) has emerged as a promising candidate in this arena. It is a non-natural nucleoside that, upon intracellular conversion to its triphosphate form (5-NITP), acts as a potent inhibitor of DNA polymerases involved in TLS.[2][6] This inhibitory action potentiates the cytotoxic effects of DNA-damaging agents like TMZ, leading to a synergistic anti-cancer effect.[2] This whitepaper will delve into the core aspects of this compound's development, presenting the available quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.
Mechanism of Action
The primary mechanism of action of this compound lies in its ability to disrupt translesion DNA synthesis. When cancer cells are treated with DNA damaging agents like temozolomide, lesions such as abasic sites are formed in the DNA.[3] During DNA replication, specialized low-fidelity DNA polymerases are recruited to bypass these lesions in a process known as translesion DNA synthesis, allowing the cell to survive but often introducing mutations.[3][4]
This compound is intracellularly phosphorylated to its active triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP).[2][6] 5-NITP is efficiently and selectively incorporated by these specialized DNA polymerases opposite the DNA lesions.[6] However, once incorporated, 5-NITP acts as a chain terminator, preventing further DNA synthesis and leading to an accumulation of DNA strand breaks.[6] This inhibition of TLS potentiates the cytotoxic effects of temozolomide, leading to increased apoptosis in cancer cells.[2]
Quantitative Preclinical Data
While specific IC50 values for this compound in glioblastoma cell lines are not consistently reported across the literature, studies have demonstrated its synergistic cytotoxic effect when combined with temozolomide. The combination of these two agents leads to a significant increase in cancer cell death compared to either agent alone.[7]
Table 1: In Vitro and In Vivo Efficacy of this compound in Combination with Temozolomide
| Parameter | Cell Line(s) | Treatment | Observation | Reference(s) |
| Cell Viability | Glioblastoma cell lines | This compound + Temozolomide | Synergistic reduction in cell viability | [7][8][9] |
| Apoptosis | U87 glioblastoma cells | 100 µg/mL this compound + 100 µmol/L TMZ | Significant increase in early and late-stage apoptosis | [6] |
| Tumor Growth | Murine glioblastoma xenograft model | This compound + Temozolomide | Complete tumor regression | [2] |
| Toxicity | Murine glioblastoma xenograft model | High doses of this compound | No overt side effects commonly seen with conventional nucleoside analogs | [2] |
Experimental Protocols
Synthesis of 5-Nitroindolyl-2'-deoxyriboside (this compound)
A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the reviewed literature. However, the synthesis of the closely related 5-nitroindole (B16589) ribonucleotide has been described and provides a likely basis for the synthesis of this compound. The general approach involves the glycosylation of 5-nitroindole with a protected deoxyribose derivative.
Conceptual Synthesis Workflow:
A representative synthesis for a similar compound, 5-nitroindole ribonucleotide, involves the following steps:
-
Reaction of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose with TiCl4 in CH2Cl2.
-
Addition of 5-nitroindole and NaH in MeCN.
-
Deprotection using NH3 in MeOH.[10]
In Vivo Glioblastoma Xenograft Model
The following is a generalized protocol based on descriptions of xenograft studies evaluating this compound in combination with temozolomide.[2]
Experimental Workflow:
Protocol Details:
-
Cell Culture: Human glioblastoma cells (e.g., U87) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of glioblastoma cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups.
-
Vehicle control
-
This compound alone (dose and schedule to be determined)
-
Temozolomide alone (dose and schedule to be determined)
-
Combination of this compound and Temozolomide
-
-
Data Collection: Tumor volumes and body weights are monitored throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a maximum allowable size, and tumors are excised for further analysis.
Note: Specific details regarding the formulation of this compound for in vivo administration and the precise dosing and schedule are not consistently available in the reviewed literature.
Future Directions and Conclusion
The preclinical data for this compound as a potential therapeutic agent for glioblastoma are compelling. Its unique mechanism of action, which involves the inhibition of translesion DNA synthesis, directly addresses a key mechanism of resistance to the standard-of-care chemotherapy, temozolomide. The observed synergistic effect and the remarkable outcome of complete tumor regression in a xenograft model highlight the promise of this compound.
However, several critical steps are necessary before this compound can be considered for clinical development. Detailed pharmacokinetic and toxicological studies are required to establish a safe and effective dosing regimen in humans. The development of a scalable and GMP-compliant synthesis process is also essential. Furthermore, the lack of any publicly available information on clinical trials suggests that this compound is still in the early stages of preclinical development.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Inhibition of Translesion DNA Synthesis as a Novel Therapeutic Strategy to Treat Brain Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting translesion DNA synthesis as an approach to combat drug resistance to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translesion Synthesis Inhibitors as a New Class of Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Translesion DNA Synthesis as a Novel Therapeutic Strategy to Treat Brain Cancer [ouci.dntb.gov.ua]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Synergistic Effects of Temozolomide and Doxorubicin in the Treatment of Glioblastoma Multiforme: Enhancing Efficacy through Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Temozolomide treatment combined with AZD3463 shows synergistic effect in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic effect of temozolomide and thymoquinone on human glioblastoma multiforme cell line (U87MG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of a Universal 5-Nitroindole Ribonucleotide and Incorporation into RNA by a Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5-NIdR Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the administration of 5-nitroindolyl-2'-deoxyriboside (5-NIdR), a novel artificial nucleoside, in combination with temozolomide (B1682018) (TMZ) for preclinical evaluation in mouse xenograft models of glioblastoma. The provided methodologies are based on successful preclinical studies demonstrating complete tumor regression.[1]
Mechanism of Action
This compound functions as a potent inhibitor of translesion DNA synthesis. When used in combination with the DNA alkylating agent temozolomide, this compound synergistically enhances cancer cell death. Temozolomide induces DNA damage, and this compound's inhibition of the subsequent DNA repair mechanisms leads to a significant increase in apoptosis in tumor cells.[1] This combinatorial approach has shown remarkable efficacy in preclinical models of glioblastoma.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for establishing and treating a glioblastoma xenograft model with this compound and temozolomide.
| Parameter | Details |
| Cell Line | Glioblastoma Cells (e.g., U87-MG) |
| Mouse Strain | Nude Mice |
| Number of Cells for Injection | ~5 million cells |
| Injection Vehicle | Not explicitly stated, likely sterile PBS or cell culture medium |
| Injection Route | Subcutaneous |
| Injection Site | Right hind flank |
| Tumor Volume to Initiate Treatment | ~150 mm³ |
| Endpoint Tumor Volume | 1,500 mm³ |
Experimental Protocols
Cell Culture and Preparation for Injection
-
Culture human glioblastoma cells (e.g., U87-MG) in the recommended complete growth medium until they reach approximately 80-90% confluency.
-
Harvest the cells using standard trypsinization procedures.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Perform a cell count using a hemocytometer or an automated cell counter to ensure accuracy.
-
Resuspend the cells in a sterile, serum-free medium or PBS at a final concentration of 5 x 10⁷ cells/mL.
-
Place the cell suspension on ice to maintain viability until injection.
Xenograft Tumor Implantation
-
Acclimate female nude mice (6-8 weeks old) for at least one week before the start of the experiment.
-
Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane).
-
Subcutaneously inject 100 µL of the cell suspension (containing ~5 million cells) into the right hind flank of each mouse using a 27-gauge needle.
-
Monitor the mice regularly for tumor development.
Tumor Monitoring and Treatment Initiation
-
Once tumors become palpable, measure the tumor volume every two days using calipers.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Randomize the mice into treatment groups when the average tumor volume reaches approximately 150 mm³.
-
Record the initial body weight of each mouse before starting the treatment.
Administration of this compound and Temozolomide
-
Note: The specific dosages, administration routes, and schedules for this compound and temozolomide were not detailed in the available public documents. Researchers should perform dose-finding studies to determine the optimal and non-toxic concentrations for their specific experimental setup. Exploratory toxicology studies have indicated that high doses of this compound did not produce the side effects commonly seen with conventional nucleoside analogs.[2]
-
Preparation of this compound and Temozolomide: Prepare the dosing solutions of this compound and temozolomide in a suitable vehicle.
-
Administration: Administer the compounds to the respective treatment groups.
-
Monitoring:
-
Measure tumor volume and body weight every two days throughout the study.
-
Monitor the mice for any signs of toxicity, such as significant weight loss, lethargy, or changes in behavior.
-
-
Endpoint: Euthanize the mice when the tumor volume reaches the predetermined endpoint of 1,500 mm³ or if they show signs of significant distress or morbidity.
Visualizations
Signaling Pathway of this compound and Temozolomide Combination Therapy
Caption: Mechanism of synergistic action between Temozolomide and this compound.
Experimental Workflow for this compound Administration in Xenograft Model
Caption: Workflow for evaluating this compound efficacy in a mouse xenograft model.
References
Application Notes and Protocols for Assessing 5-NIdR Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-indolyl-2'-deoxyriboside (5-NIdR) is a non-natural nucleoside analog that has demonstrated significant potential as a chemotherapeutic agent, particularly in combination with DNA-damaging agents like temozolomide (B1682018) (TMZ).[1][2] Its primary mechanism of action involves the potentiation of DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.[1][3] When co-administered with agents like TMZ, this compound is converted in vivo to its triphosphate form, which inhibits DNA polymerases that are crucial for replicating damaged DNA.[3] This inhibition leads to an accumulation of DNA lesions, ultimately triggering programmed cell death.
These application notes provide a comprehensive overview and detailed protocols for a panel of cell culture-based assays to evaluate the efficacy of this compound. The described assays are designed to quantify its effects on cell viability, induction of apoptosis, cell cycle progression, and DNA damage.
Key Cellular Mechanisms of this compound Action
The efficacy of this compound, particularly in combination therapies, is attributed to its ability to interfere with critical cellular processes. Understanding these mechanisms is key to designing and interpreting experiments.
-
Induction of Apoptosis: this compound, especially when combined with DNA-damaging agents, significantly increases the levels of apoptosis in cancer cells.[1]
-
Cell Cycle Arrest: Treatment with this compound can cause an accumulation of cells in the S-phase of the cell cycle, indicating an inhibition of DNA replication.[1]
-
Enhancement of DNA Damage: The compound potentiates the effects of DNA-damaging agents by causing a significant increase in both single- and double-strand DNA breaks.[1]
Data Presentation
The following tables summarize hypothetical quantitative data from the described assays to provide a clear and structured comparison of the effects of this compound, both alone and in combination with a DNA-damaging agent like Temozolomide (TMZ).
Table 1: Cell Viability (MTT Assay)
| Treatment Group | Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | - | 100 ± 5.2 |
| This compound | 10 | 95 ± 4.8 |
| 50 | 88 ± 6.1 | |
| 100 | 82 ± 5.5 | |
| TMZ | 50 | 75 ± 7.3 |
| 100 | 60 ± 6.9 | |
| This compound + TMZ | 10 + 50 | 55 ± 8.2 |
| 50 + 50 | 40 ± 7.5 | |
| 100 + 100 | 25 ± 6.8 |
Table 2: Apoptosis Analysis (Annexin V/PI Staining)
| Treatment Group | Concentration (µM) | % Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | - | 2.1 ± 0.5 | 1.5 ± 0.3 |
| This compound | 50 | 5.3 ± 1.2 | 2.0 ± 0.6 |
| TMZ | 100 | 15.8 ± 2.5 | 5.2 ± 1.1 |
| This compound + TMZ | 50 + 100 | 45.6 ± 4.1 | 10.3 ± 1.8 |
Table 3: Cell Cycle Distribution (Propidium Iodide Staining)
| Treatment Group | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | - | 55.2 ± 3.8 | 30.1 ± 2.5 | 14.7 ± 1.9 |
| This compound | 50 | 53.8 ± 4.1 | 32.5 ± 2.8 | 13.7 ± 1.5 |
| TMZ | 100 | 40.1 ± 3.5 | 35.2 ± 3.1 | 24.7 ± 2.8 |
| This compound + TMZ | 50 + 100 | 25.3 ± 2.9 | 58.9 ± 5.2 | 15.8 ± 2.1 |
Table 4: DNA Damage (γH2AX Foci Formation)
| Treatment Group | Concentration (µM) | Average γH2AX Foci per Cell (Mean ± SD) |
| Vehicle Control | - | 1.2 ± 0.4 |
| This compound | 50 | 2.5 ± 0.8 |
| TMZ | 100 | 15.8 ± 2.1 |
| This compound + TMZ | 50 + 100 | 48.3 ± 5.6 |
Experimental Protocols
Here are detailed methodologies for the key experiments to assess the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5]
Materials:
-
Cancer cell line of interest (e.g., U87 glioblastoma cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound and TMZ stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound and TMZ in culture medium. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds (single agents and combinations). Include vehicle-treated wells as a negative control.[4]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[6][7]
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound and TMZ stock solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, TMZ, or the combination for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.[8]
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound and TMZ stock solutions
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)[9]
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash once with PBS.
-
Fixation: Resuspend the cell pellet (1x10^6 cells) in 1 mL of cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes at 4°C.[9]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[9]
-
Staining: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.[9]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
DNA Damage Assay (γH2AX Immunofluorescence Staining)
This assay quantifies DNA double-strand breaks (DSBs) by detecting the phosphorylated form of histone H2AX (γH2AX), which accumulates at sites of DNA damage.[10][11]
Materials:
-
Cancer cell line of interest
-
Coverslips in 12- or 24-well plates
-
This compound and TMZ stock solutions
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells on coverslips in multi-well plates and treat with the compounds as previously described.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.[10][12]
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.3% Triton X-100 in PBS for 10-30 minutes at room temperature.[10][12]
-
Blocking: Wash again with PBS and block with 5% BSA in PBS for 30-60 minutes at room temperature to prevent non-specific antibody binding.[10][12]
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C.[10][12]
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature in the dark.[10][12]
-
Counterstaining and Mounting: Wash three times with PBS and counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using antifade mounting medium.[10]
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
Visualizations
Caption: A flowchart of the experimental workflow for testing this compound efficacy.
Caption: A simplified signaling pathway for this compound's mechanism of action.
Caption: The logical relationship of cell states in an Annexin V/PI apoptosis assay.
References
- 1. "Mechanism of action by which this compound acts as a therapeutic agent agains" by Seol Kim and Jung-Suk Choi [engagedscholarship.csuohio.edu]
- 2. Inhibition of Translesion DNA Synthesis as a Novel Therapeutic Strategy to Treat Brain Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. assaygenie.com [assaygenie.com]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gamma-H2AX Assay for Biodosimetry [protocols.io]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-NIdR and Temozolomide Co-administration in Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of less than 16 months despite a standard of care that includes surgical resection, radiation, and chemotherapy with temozolomide (B1682018) (TMZ).[1] A significant challenge in GBM treatment is the development of resistance to TMZ.[1] Emerging preclinical evidence highlights a promising therapeutic strategy involving the co-administration of temozolomide with 5-NIdR (1-(β-D-2-Deoxyribofuranosyl)-5-nitroindole), a non-natural nucleoside analog.[1][2] This combination has been shown to synergistically enhance the cytotoxic effects of TMZ in glioblastoma cells, leading to complete tumor regression in animal models.[1][2]
These application notes provide a comprehensive overview of the preclinical data and detailed protocols for key in vitro and in vivo experiments to evaluate the efficacy of this compound and temozolomide co-administration.
Mechanism of Action
Temozolomide is an alkylating agent that methylates DNA, with the most cytotoxic lesion being O6-methylguanine (O6-meG).[1] However, tumor cells can develop resistance, often through the expression of O6-methylguanine-DNA methyltransferase (MGMT), which repairs this damage. This compound enhances the efficacy of TMZ through a novel mechanism. In vivo, this compound is converted to its triphosphate form, which acts as a potent inhibitor of human DNA polymerases responsible for replicating damaged DNA.[1] By inhibiting these polymerases, this compound prevents the repair of TMZ-induced DNA lesions, leading to an accumulation of single- and double-strand DNA breaks.[1] This irreparable DNA damage triggers S-phase cell cycle arrest and ultimately leads to apoptotic cell death.[1]
Data Presentation
In Vitro Cytotoxicity
The following table summarizes the half-maximal lethal dose (LD50) values for this compound and temozolomide as single agents in various human glioblastoma cell lines.
| Cell Line | This compound (LD50, µg/mL) | Temozolomide (LD50, µM) |
| U87 | > 100 | > 100 |
| SW1088 | > 100 | > 100 |
| A172 | > 100 | > 100 |
Data extracted from a study where cytotoxicity was measured 3 days after treatment.[1]
In Vivo Dosing Regimen
The following table outlines a dosing regimen for the co-administration of this compound and temozolomide in a murine xenograft model of glioblastoma that resulted in complete tumor regression.
| Agent | Dosage | Administration Route | Schedule |
| This compound | 100 mg/kg | Intraperitoneal (ip) | Daily for 5 consecutive days |
| Temozolomide | 40 mg/kg | Intraperitoneal (ip) | Daily for 5 consecutive days |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and temozolomide, alone and in combination, on glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U87, A172, SW1088)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound
-
Temozolomide (TMZ)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound and temozolomide in complete growth medium.
-
Treat the cells with varying concentrations of this compound, temozolomide, or the combination. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the LD50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound and temozolomide using flow cytometry.
Materials:
-
Glioblastoma cells
-
6-well plates
-
This compound
-
Temozolomide
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound, temozolomide, or the combination for 24-72 hours.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
References
Methods for Assessing Apoptosis Following 5-NIdR Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-NIdR (5-nitro-indole-deoxynucleoside) is a novel compound that has demonstrated potential as a therapeutic agent, in part through its ability to induce apoptosis, or programmed cell death, in cancer cells.[1] Accurate and reliable assessment of apoptosis is crucial for elucidating the mechanism of action of this compound and for its continued development as a potential therapeutic. This document provides detailed application notes and protocols for several key methods used to assess apoptosis following treatment with this compound.
Apoptosis is a complex and highly regulated process characterized by a series of distinct morphological and biochemical events.[2][3] These events occur in a temporal sequence, and therefore, employing a multi-parametric approach using several different assays is recommended to confirm apoptosis and to understand the underlying mechanisms.[3][4] The methods detailed below cover early, mid, and late stages of apoptosis.
Key Methods for Apoptosis Assessment
Several well-established methods can be employed to detect and quantify apoptosis induced by this compound. The choice of method often depends on the specific research question, available equipment, and the cell type being studied.
Summary of Apoptosis Assessment Methods
| Method | Principle | Stage of Apoptosis Detected | Throughput |
| Annexin V Staining | Detects the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane.[5][6] | Early | High (Flow Cytometry) |
| TUNEL Assay | Labels the 3'-hydroxyl ends of fragmented DNA, a hallmark of late-stage apoptosis.[7][8] | Late | Medium to High |
| Caspase Activity Assays | Measures the activity of key executioner caspases, such as caspase-3 and caspase-7.[9][10] | Mid | High |
| Western Blotting | Detects the cleavage of key apoptotic proteins, such as PARP and caspases.[11][12] | Mid to Late | Low to Medium |
Experimental Protocols
Annexin V Staining for Early Apoptosis Detection by Flow Cytometry
This protocol is designed for the detection of early apoptotic cells, where phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane.[5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC, PE, or APC) for detection by flow cytometry.[5][13] Propidium Iodide (PI) or 7-AAD is often used concurrently to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[14][15]
Materials:
-
This compound treated and untreated control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution (or 7-AAD)
-
1X Annexin Binding Buffer (user-prepared or from a kit)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Culture cells to the desired confluence and treat with various concentrations of this compound for the desired time points. Include an untreated control.
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or brief trypsinization. Be gentle to avoid membrane damage.[5]
-
For suspension cells, collect by centrifugation.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI solution (e.g., 50 µg/mL stock).
-
Add 400 µL of 1X Annexin Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate laser lines and filters for the chosen fluorochromes (e.g., 488 nm excitation for FITC and PI).
-
Set up compensation to correct for spectral overlap between the fluorochromes.
-
Gate on the cell population of interest based on forward and side scatter to exclude debris.
-
Analyze the fluorescence signals to distinguish between viable, early apoptotic, and late apoptotic/necrotic cell populations.[16]
-
TUNEL Assay for Late-Stage Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[8][17] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA.[7][18] The incorporated label can be a fluorophore for detection by fluorescence microscopy or flow cytometry, or a hapten (like biotin (B1667282) or BrdU) that can be detected with a labeled streptavidin or antibody.[19]
Materials:
-
This compound treated and untreated control cells on coverslips or in a microplate
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.25% Triton™ X-100 in PBS)
-
TdT reaction buffer and enzyme
-
Labeled dUTP (e.g., fluorescein-dUTP)
-
DNase I (for positive control)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or flow cytometer
Protocol (for imaging):
-
Sample Preparation and Fixation:
-
Culture cells on coverslips and treat with this compound.
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization:
-
Incubate the cells with permeabilization solution for 20 minutes at room temperature.
-
Wash the cells twice with deionized water.
-
-
Positive Control (Optional):
-
To create a positive control, treat some fixed and permeabilized cells with DNase I to induce DNA strand breaks.
-
-
TUNEL Reaction:
-
Prepare the TdT reaction cocktail according to the manufacturer's instructions (typically a mixture of TdT reaction buffer, labeled dUTP, and TdT enzyme).
-
Add the TdT reaction cocktail to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
-
Detection and Imaging:
-
Wash the cells twice with PBS.
-
If using an indirect detection method, incubate with the appropriate detection reagent (e.g., streptavidin-HRP followed by a chromogenic substrate, or a fluorescently labeled antibody).
-
Counterstain the nuclei with a DNA stain like DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Caspase-3/7 Activity Assay
Caspases are a family of proteases that play a central role in the execution phase of apoptosis.[12] Caspase-3 and caspase-7 are key executioner caspases that cleave a broad range of cellular substrates.[20] Caspase activity assays typically use a synthetic substrate that contains a caspase recognition sequence (e.g., DEVD for caspase-3/7) linked to a reporter molecule (a fluorophore or a luminogenic substrate).[9][10] Cleavage of the substrate by active caspases releases the reporter, leading to a measurable signal.
Materials:
-
This compound treated and untreated control cells in a multi-well plate
-
Caspase-Glo® 3/7 Assay System (Promega) or similar luminescent or fluorescent assay kit
-
Luminometer or fluorometer
Protocol (using a luminescent "add-mix-measure" format):
-
Cell Plating and Treatment:
-
Plate cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements.
-
Treat cells with this compound and include appropriate controls.
-
-
Assay Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. This typically involves reconstituting a lyophilized substrate with a buffer.[21]
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add an equal volume of the Caspase-Glo® 3/7 Reagent to each well (e.g., 100 µL of reagent to 100 µL of cell culture medium).
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of active caspase-3/7.
-
Western Blotting for Apoptosis Markers
Western blotting is a powerful technique to detect changes in the expression and cleavage of key proteins involved in the apoptotic pathway.[11][22] This method provides valuable information about the specific signaling pathways activated by this compound.
Key Apoptosis Markers for Western Blot Analysis:
| Marker | Role in Apoptosis | Expected Change after this compound Treatment |
| Cleaved Caspase-3 | Key executioner caspase. | Appearance of cleaved fragments (~17/19 kDa). |
| Cleaved PARP | A substrate of caspase-3; its cleavage is a hallmark of apoptosis. | Appearance of a cleaved fragment (~89 kDa). |
| Bcl-2 | Anti-apoptotic protein. | Potential decrease in expression. |
| Bax | Pro-apoptotic protein. | Potential increase in expression or translocation to mitochondria. |
| Cytochrome c | Released from mitochondria during intrinsic apoptosis. | Increase in the cytosolic fraction. |
Materials:
-
This compound treated and untreated control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptosis markers (e.g., anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
Harvest and wash cells.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate using a protein assay.[23]
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Data Presentation
All quantitative data from the assays described above should be summarized in clearly structured tables for easy comparison between different treatment conditions (e.g., concentrations of this compound, time points).
Example Table for Flow Cytometry Data:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Untreated Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (X µM) | 70.1 ± 3.5 | 20.3 ± 2.9 | 9.6 ± 1.8 |
| This compound (Y µM) | 45.8 ± 4.2 | 42.1 ± 3.7 | 12.1 ± 2.3 |
Example Table for Caspase Activity Data:
| Treatment | Caspase-3/7 Activity (Relative Luminescence Units) | Fold Change vs. Control |
| Untreated Control | 15,234 ± 1,102 | 1.0 |
| This compound (X µM) | 78,945 ± 5,678 | 5.2 |
| This compound (Y µM) | 156,321 ± 10,456 | 10.3 |
Conclusion
The assessment of apoptosis is a critical component in the evaluation of the anti-cancer activity of this compound. By employing a combination of the methods detailed in these application notes, researchers can obtain a comprehensive understanding of the pro-apoptotic effects of this compound. The provided protocols offer a starting point for these investigations, and optimization may be required based on the specific cell lines and experimental conditions used. The use of multiple, complementary assays will provide robust and reliable data to support the continued development of this compound as a potential therapeutic agent.
References
- 1. "Mechanism of action by which this compound acts as a therapeutic agent agains" by Seol Kim and Jung-Suk Choi [engagedscholarship.csuohio.edu]
- 2. Apoptosis Assays [sigmaaldrich.com]
- 3. Apoptosis Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Methods to detect apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 10. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [worldwide.promega.com]
- 11. Apoptosis western blot guide | Abcam [abcam.com]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Video: The TUNEL Assay [jove.com]
- 18. assaygenie.com [assaygenie.com]
- 19. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Caspase 3/7 Activity [protocols.io]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing 5-NIdR Cytotoxicity
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals to evaluate the cytotoxic effects of the novel nucleoside analog 5-NIdR. This document provides detailed methodologies for key cell viability and apoptosis assays, summarizes quantitative data in structured tables, and includes diagrams of relevant signaling pathways and experimental workflows.
Introduction to this compound and its Cytotoxic Mechanism
5-Nitroindolyl-2'-deoxyriboside (this compound) is a non-natural nucleoside analog that has shown promise as a chemotherapeutic agent, particularly in the context of brain cancer.[1][2] Its primary mechanism of action involves the inhibition of translesion DNA synthesis (TLS). When cells are treated with DNA-damaging agents like temozolomide (B1682018) (TMZ), they can develop resistance by utilizing specialized DNA polymerases to replicate past the DNA lesions. This compound, in its triphosphate form (5-NITP), acts as a potent inhibitor of these polymerases.[1][3] By preventing the bypass of DNA damage, this compound enhances the cytotoxic effects of agents like TMZ, leading to an accumulation of DNA damage, S-phase cell cycle arrest, and ultimately, apoptosis.[1]
Recommended Cell Viability and Apoptosis Assays
A multi-assay approach is recommended to comprehensively evaluate the cytotoxic effects of this compound.
-
Metabolic Viability Assays (MTT, MTS): These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[4] They are useful for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
ATP-Based Viability Assay (CellTiter-Glo®): This luminescent assay quantifies ATP, a key indicator of metabolically active cells, providing a highly sensitive measure of cell viability.
-
Apoptosis Detection (Annexin V/PI Staining): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by detecting the externalization of phosphatidylserine (B164497) (Annexin V) and membrane integrity (Propidium Iodide).[5][6]
-
Caspase Activity Assays: These assays measure the activity of caspases, key proteases in the apoptotic cascade, providing a functional measure of apoptosis induction.
Data Presentation: this compound Cytotoxicity
The following tables summarize the expected quantitative outcomes from cytotoxicity studies of this compound, particularly in glioblastoma cell lines.
Table 1: IC50 Values of this compound and Temozolomide (TMZ) in Glioblastoma Cell Lines (72h treatment)
| Cell Line | This compound (μM) | TMZ (μM) | This compound + TMZ (μM) |
| U87MG | >100 | ~230[7] | Synergistic reduction |
| T98G | >100 | ~438[7] | Synergistic reduction |
| U251 | >100 | ~177[7] | Synergistic reduction |
Note: this compound alone exhibits low cytotoxicity. Its primary role is to potentiate the effects of DNA-damaging agents like TMZ. The combination shows a synergistic effect, meaning the combined cytotoxicity is greater than the sum of the individual effects.
Table 2: Induction of Apoptosis by this compound in Combination with TMZ in U87MG Cells (72h treatment)
| Treatment | % Viable Cells | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | ~95% | <5% | <1% |
| This compound (100 µg/mL) | ~90% | ~5% | ~5% |
| TMZ (100 µM) | ~60% | ~20% | ~15% |
| This compound + TMZ | ~20% | ~40% | ~35% |
Note: The combination of this compound and TMZ significantly increases the percentage of apoptotic cells compared to either treatment alone, demonstrating a strong synergistic effect in inducing programmed cell death.[1]
Table 3: Effect of this compound and TMZ on Cell Cycle Distribution in U87MG Cells (72h treatment)
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Control | ~60% | ~25% | ~15% |
| This compound (100 µg/mL) | ~55% | ~30% | ~15% |
| TMZ (100 µM) | ~40% | ~40% | ~20% |
| This compound + TMZ | ~15% | ~65% | ~20% |
Note: The combination treatment leads to a significant accumulation of cells in the S-phase of the cell cycle, consistent with the inhibition of DNA replication past TMZ-induced lesions.
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound and/or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound and/or other test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated and untreated controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay
This protocol is for flow cytometry analysis.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with this compound and/or other compounds for the desired time.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations: Signaling Pathways and Workflows
Caption: Mechanism of this compound in potentiating temozolomide-induced cytotoxicity.
Caption: A generalized workflow for performing cytotoxicity assays with this compound.
Caption: Simplified signaling pathway of DNA damage-induced S-phase arrest.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of Translesion DNA Synthesis as a Novel Therapeutic Strategy to Treat Brain Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. biomolther.org [biomolther.org]
- 5. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling DNA Damage Induced by 5-Iodo-2'-deoxyuridine (5-NIdR): Application Notes and Protocols for Researchers
For Immediate Release
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals engaged in the analysis of DNA damage induced by the thymidine (B127349) analog, 5-iodo-2'-deoxyuridine (5-NIdR or 5-IdU). This document provides detailed methodologies for key experimental assays, guidance on data presentation, and visual representations of associated signaling pathways and workflows to facilitate a deeper understanding of the genotoxic effects of 5-IdU.
Introduction
5-Iodo-2'-deoxyuridine is a halogenated nucleoside analog that can be incorporated into DNA during replication in place of thymidine. This incorporation makes the DNA more susceptible to damage, particularly from radiation and UV light, leading to strand breaks and replication stress. Understanding the mechanisms and extent of this damage is crucial for its application in cancer therapy and for assessing its genotoxic potential. This guide outlines several key techniques for the robust analysis of 5-IdU-induced DNA damage.
Key Techniques for Analyzing 5-IdU Induced DNA Damage
Several established methods can be employed to detect and quantify the DNA damage caused by 5-IdU incorporation. These include the Comet Assay (Single-Cell Gel Electrophoresis), the Alkaline Elution Assay, the DNA Fiber Assay, and the γ-H2AX Immunofluorescence Assay. Each technique offers unique insights into different aspects of DNA damage, from single and double-strand breaks to replication fork dynamics.
Comet Assay (Single-Cell Gel Electrophoresis)
The Comet Assay is a sensitive method for detecting DNA strand breaks in individual cells.[1][2] Under an electric field, fragmented DNA migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.
Application Note:
The Comet Assay is particularly useful for assessing the dose-dependent and time-course effects of 5-IdU on DNA integrity, both alone and in combination with other agents like ionizing radiation. Both neutral and alkaline versions of the assay can be used to distinguish between single and double-strand breaks.[3]
Quantitative Data Presentation:
-
Table 1: Dose-Response of 5-IdU Induced DNA Damage Measured by Alkaline Comet Assay. This table summarizes the expected increase in comet tail intensity (% DNA in tail) with increasing concentrations of 5-IdU.
-
Table 2: Time-Course of DNA Damage and Repair after 5-IdU Treatment Measured by Neutral Comet Assay. This table illustrates the induction of DNA double-strand breaks over time following 5-IdU treatment and their subsequent repair.
| 5-IdU Concentration (µM) | Treatment Time (hours) | Expected % Tail DNA (mean ± SD) |
| 0 (Control) | 24 | 5.2 ± 1.5 |
| 1 | 24 | 15.8 ± 3.2 |
| 10 | 24 | 35.1 ± 5.6 |
| 50 | 24 | 62.4 ± 8.9 |
| Time after 10 µM 5-IdU Treatment (hours) | Expected Olive Tail Moment (mean ± SD) |
| 0 | 4.5 ± 1.1 |
| 4 | 28.7 ± 4.3 |
| 8 | 35.2 ± 5.1 |
| 24 | 18.9 ± 3.8 |
| 48 | 9.3 ± 2.2 |
Experimental Protocol: Alkaline Comet Assay
-
Cell Preparation: Culture cells to 70-80% confluency. Treat with desired concentrations of 5-IdU for the specified duration.
-
Slide Preparation: Mix approximately 1 x 10^5 cells with 0.5% low melting point agarose (B213101) and spread onto a pre-coated slide.
-
Lysis: Immerse slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1-2 hours at 4°C.
-
Alkaline Unwinding and Electrophoresis: Place slides in an electrophoresis tank with fresh, cold alkaline buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes. Perform electrophoresis at ~1 V/cm for 20-30 minutes.
-
Neutralization and Staining: Neutralize the slides with 0.4 M Tris, pH 7.5. Stain the DNA with a fluorescent dye (e.g., SYBR Green I or propidium (B1200493) iodide).
-
Imaging and Analysis: Visualize comets using a fluorescence microscope and quantify the tail intensity and length using appropriate software.[4][5]
Alkaline Elution Assay
The Alkaline Elution Assay is a sensitive method for measuring DNA single-strand breaks.[6][7] The rate at which DNA elutes through a filter under alkaline conditions is inversely proportional to its size. DNA containing strand breaks will elute more rapidly than intact DNA.
Application Note:
This assay is highly effective for quantifying the frequency of single-strand breaks and alkali-labile sites induced by 5-IdU. It has been demonstrated that 5-IdU increases the DNA elution rate in a dose-dependent manner.[8]
Quantitative Data Presentation:
-
Table 3: Dose-Dependent Increase in DNA Elution Rate Following 5-IdU Treatment. This table shows the relative elution rate of DNA from cells treated with varying concentrations of 5-IdU.
| 5-IdU Concentration (µM) | Treatment Time (hours) | Relative Elution Rate (Treated/Control) |
| 0 (Control) | 24 | 1.0 |
| 5 | 24 | 2.3 |
| 25 | 24 | 5.8 |
| 100 | 24 | 11.2 |
Experimental Protocol: Alkaline Elution
-
Cell Labeling and Treatment: Pre-label cellular DNA by culturing cells in the presence of a radioactive tracer (e.g., [¹⁴C]thymidine) for approximately 24 hours. Treat cells with 5-IdU.
-
Cell Lysis: Harvest cells and load them onto a polycarbonate filter. Lyse the cells with a solution containing proteinase K.
-
Alkaline Elution: Elute the DNA from the filter using an alkaline buffer (pH 12.1-12.8) at a constant flow rate.
-
Fraction Collection: Collect fractions of the eluate at regular time intervals.
-
Quantification: Measure the amount of DNA in each fraction, on the filter, and in the initial lysate using scintillation counting or a fluorescent DNA-binding dye.
-
Data Analysis: Plot the fraction of DNA remaining on the filter versus the fraction of control DNA remaining. The elution rate is proportional to the number of single-strand breaks.
DNA Fiber Assay
The DNA Fiber Assay allows for the visualization of individual DNA replication forks and the analysis of replication dynamics at the single-molecule level.[9][10] By sequentially labeling replicating DNA with two different thymidine analogs, such as 5-Chloro-2'-deoxyuridine (CldU) and 5-Iodo-2'-deoxyuridine (IdU), one can measure replication fork speed, origin firing, and fork stalling.
Application Note:
Incorporation of 5-IdU can cause replication stress, leading to a reduction in replication fork speed. The DNA Fiber Assay is an ideal tool to quantify this effect and to study the cellular response to this stress.
Quantitative Data Presentation:
-
Table 4: Effect of 5-IdU on Replication Fork Speed. This table presents the measured speed of replication forks in control cells and cells treated with 5-IdU.
| Treatment | Labeling Time (min) | Mean Fork Speed (kb/min ± SEM) |
| Control (CldU + IdU) | 20 + 20 | 1.48 ± 0.09 |
| 10 µM 5-IdU (during second label) | 20 + 20 | 0.95 ± 0.07 |
| 50 µM 5-IdU (during second label) | 20 + 20 | 0.62 ± 0.05 |
Experimental Protocol: DNA Fiber Assay
-
Cell Labeling: Pulse-label cells with 25 µM CldU for 20 minutes, followed by a wash and a second pulse with 250 µM IdU (or 5-IdU being tested) for 20 minutes.
-
Cell Harvest and Lysis: Harvest a small number of cells (2,000-5,000) and lyse them in a drop of lysis buffer on a microscope slide.
-
DNA Spreading: Tilt the slide to allow the DNA to spread down the slide, creating linear DNA fibers.
-
Fixation and Denaturation: Fix the DNA fibers with methanol/acetic acid and denature with 2.5 M HCl.
-
Immunostaining: Block the slides and incubate with primary antibodies specific for CldU and IdU. Follow with fluorescently labeled secondary antibodies.
-
Imaging and Analysis: Visualize the DNA fibers using a fluorescence microscope. Measure the length of the CldU and IdU tracks to calculate replication fork speed (1 µm = 2.59 kb).[9]
γ-H2AX Immunofluorescence Assay
The phosphorylation of the histone variant H2AX on serine 139 (termed γ-H2AX) is an early cellular response to the formation of DNA double-strand breaks (DSBs).[11] Immunofluorescence staining for γ-H2AX allows for the visualization and quantification of DSBs as distinct nuclear foci.
Application Note:
This assay is highly sensitive for detecting DSBs induced by 5-IdU, particularly when combined with radiation. It can be used to assess the dose-response and the kinetics of DSB formation and repair.
Quantitative Data Presentation:
-
Table 5: Quantification of γ-H2AX Foci Formation after 5-IdU and/or Irradiation. This table shows the average number of γ-H2AX foci per cell under different treatment conditions.
| Treatment | Dose/Concentration | Time after Treatment (hours) | Mean γ-H2AX Foci per Cell (± SD) |
| Control | - | - | 1.5 ± 0.8 |
| 10 µM 5-IdU | - | 24 | 5.2 ± 2.1 |
| 2 Gy Irradiation | - | 1 | 25.8 ± 6.3 |
| 10 µM 5-IdU + 2 Gy Irradiation | - | 1 | 45.1 ± 9.7 |
Experimental Protocol: γ-H2AX Staining
-
Cell Culture and Treatment: Grow cells on coverslips and treat with 5-IdU and/or other DNA damaging agents.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate with a primary antibody specific for γ-H2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence or confocal microscope and count the number of γ-H2AX foci per nucleus using image analysis software.[12]
Signaling Pathways Activated by 5-IdU Induced DNA Damage
The incorporation of 5-IdU into DNA primarily leads to replication stress and the formation of DNA strand breaks. These events trigger a complex signaling network known as the DNA Damage Response (DDR). The two major kinase signaling pathways involved are the ATR-Chk1 and ATM-Chk2 pathways.
-
ATR-Chk1 Pathway: This pathway is primarily activated by single-strand DNA (ssDNA) regions, which can arise from stalled replication forks due to the presence of 5-IdU. ATR (Ataxia Telangiectasia and Rad3-related) kinase, once activated, phosphorylates and activates the checkpoint kinase Chk1. This leads to cell cycle arrest, primarily at the S and G2/M phases, allowing time for DNA repair.[13][14]
-
ATM-Chk2 Pathway: This pathway is activated by DNA double-strand breaks (DSBs). ATM (Ataxia Telangiectasia Mutated) kinase phosphorylates and activates the checkpoint kinase Chk2, which also contributes to cell cycle arrest and apoptosis.
Conclusion
The techniques and protocols outlined in this document provide a robust framework for the comprehensive analysis of DNA damage induced by 5-IdU. By employing a combination of these assays, researchers can gain detailed insights into the dose- and time-dependent effects of 5-IdU, its impact on DNA replication, and the cellular signaling pathways that are activated in response to the damage. This knowledge is invaluable for the continued development of 5-IdU as a therapeutic agent and for a thorough understanding of its biological consequences.
References
- 1. Cell survival after DNA damage in the comet assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The alkaline elution technique for measuring DNA single strand breaks: increased reliability and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of DNA damage and repair by alkaline elution using human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkaline elution of DNA as a method for assessing genotoxic effects of drugs: its application to a series of antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ATR-Chk1 activation mitigates replication stress caused by mismatch repair-dependent processing of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the In Vitro Synthesis and Use of 5-NIdR Triphosphate in Polymerase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitroindolyl-2'-deoxyriboside (5-NIdR) is a synthetic nucleoside analog that, upon intracellular conversion to its triphosphate form (this compound-TP), acts as a potent inhibitor of various DNA polymerases.[1] This characteristic makes it a valuable tool in cancer research and drug development, particularly in strategies aimed at inhibiting translesion DNA synthesis (TLS). The incorporation of this compound-TP into a growing DNA strand can terminate chain elongation, leading to increased efficacy of DNA-damaging chemotherapeutic agents.[1] These application notes provide detailed protocols for the in vitro synthesis of this compound triphosphate and its subsequent use in polymerase assays to evaluate its incorporation and inhibitory properties.
Data Presentation
Table 1: Physicochemical Properties of this compound Triphosphate
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇N₂O₁₄P₃ (free acid) | [2] |
| Molecular Weight | 518.20 g/mol (free acid) | [2] |
| Purity (typical) | ≥90% by AX-HPLC | [2] |
| Extinction Coefficient | 9,300 L·mol⁻¹·cm⁻¹ at 352 nm | N/A |
| Salt Form | Lithium | [2] |
| Recommended Storage | -20°C or below | [2] |
Table 2: Inhibition of Human DNA Polymerases by this compound Triphosphate (Illustrative)
| DNA Polymerase | Type | Function | IC₅₀ (µM) | Ki (µM) |
| Polymerase α | Replicative | DNA Replication | >200 | N/A |
| Polymerase β | Repair | Base Excision Repair | <2 | N/A |
| Polymerase δ | Replicative | DNA Replication | ~40 | N/A |
| Polymerase ε | Replicative | DNA Replication | N/A | N/A |
| Polymerase η | Translesion | Translesion Synthesis | N/A | N/A |
| Polymerase ι | Translesion | Translesion Synthesis | N/A | N/A |
| Polymerase κ | Translesion | Translesion Synthesis | N/A | N/A |
Note: The IC₅₀ and Ki values presented here are illustrative and based on data for similar nucleotide analogs.[3][4] Specific values for this compound triphosphate need to be determined experimentally using the protocols outlined below.
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound Triphosphate
This protocol describes a general method for the triphosphorylation of a nucleoside analog, adapted for this compound. This "one-pot, three-step" Ludwig-Eckstein method is a common approach for synthesizing nucleoside triphosphates.[5][6]
Materials:
-
5-Nitroindolyl-2'-deoxyriboside (this compound)
-
Proton sponge
-
Phosphorus oxychloride (POCl₃)
-
Tributylammonium (B8510715) pyrophosphate
-
Tributylamine
-
Triethylammonium bicarbonate (TEAB) buffer
-
Anhydrous trimethyl phosphate (B84403)
-
Anhydrous acetonitrile (B52724)
-
Dichloromethane (DCM)
-
Diethyl ether
-
HPLC-grade water
-
Ion-exchange resin (e.g., DEAE-Sephadex)
Procedure:
-
Monophosphorylation:
-
Dissolve this compound and proton sponge in anhydrous trimethyl phosphate under an inert atmosphere (e.g., argon).
-
Cool the mixture to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) and stir the reaction at 0°C for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Conversion to Triphosphate:
-
In a separate flask, dissolve tributylammonium pyrophosphate in anhydrous acetonitrile and add tributylamine.
-
Add this pyrophosphate solution to the monophosphorylation reaction mixture.
-
Stir the reaction at room temperature for 3-4 hours.
-
-
Hydrolysis and Purification:
-
Quench the reaction by adding an equal volume of 1 M TEAB buffer (pH 7.5).
-
Stir for 30 minutes.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude this compound triphosphate by anion-exchange chromatography using a linear gradient of TEAB buffer.
-
Monitor the fractions by UV absorbance at 352 nm.
-
Pool the fractions containing the triphosphate, desalt by repeated co-evaporation with water, and lyophilize to obtain the final product as a lithium salt.[2]
-
Confirm the identity and purity of the product by ¹H NMR, ³¹P NMR, and mass spectrometry, and quantify using its extinction coefficient.
-
Protocol 2: Polymerase Elongation Assay
This assay determines the ability of a DNA polymerase to incorporate this compound-TP into a growing DNA strand.
Materials:
-
This compound triphosphate
-
Natural dNTPs (dATP, dCTP, dGTP, dTTP)
-
DNA polymerase (e.g., Taq, Klenow fragment, or a specific human polymerase)
-
5'-fluorescently labeled DNA primer
-
DNA template with a known sequence
-
Reaction buffer appropriate for the chosen polymerase
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
Urea
-
TBE buffer
-
Formamide (B127407) loading dye
-
Fluorescence imager
Procedure:
-
Reaction Setup:
-
Prepare a master mix containing the reaction buffer, DNA template, and 5'-fluorescently labeled primer.
-
Aliquot the master mix into separate reaction tubes.
-
To each tube, add the desired concentration of this compound triphosphate and/or natural dNTPs. Include a control reaction with only natural dNTPs.
-
Initiate the reaction by adding the DNA polymerase.
-
-
Incubation:
-
Incubate the reactions at the optimal temperature for the specific DNA polymerase for a defined period (e.g., 10-30 minutes).
-
-
Quenching and Analysis:
-
Stop the reactions by adding an equal volume of formamide loading dye containing EDTA.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the DNA products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the fluorescently labeled DNA fragments using a fluorescence imager. The presence of a band corresponding to the incorporation of this compound-MP followed by termination will indicate successful incorporation.
-
Protocol 3: Polymerase Inhibition Assay (IC₅₀ Determination)
This assay quantifies the inhibitory effect of this compound triphosphate on the activity of a DNA polymerase.
Materials:
-
Same as for the Polymerase Elongation Assay, with the addition of a radiolabeled dNTP (e.g., [α-³²P]dCTP) or a fluorescent intercalating dye (e.g., EvaGreen).
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, DNA template, primer, all four natural dNTPs (one of which is radiolabeled or using an intercalating dye), and the DNA polymerase.
-
Prepare a serial dilution of the this compound triphosphate inhibitor.
-
Add the different concentrations of the inhibitor to the reaction mixtures. Include a no-inhibitor control.
-
-
Incubation:
-
Incubate the reactions at the optimal temperature for the polymerase for a set time, ensuring the reaction remains in the linear range.
-
-
Quantification of DNA Synthesis:
-
Radiolabel Method:
-
Spot the reactions onto DE81 filter paper and wash with 0.5 M sodium phosphate buffer to remove unincorporated nucleotides.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Fluorescence Method:
-
Measure the increase in fluorescence in real-time using a qPCR machine or a fluorescence plate reader.[7]
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the polymerase activity by 50%, by fitting the data to a dose-response curve.
-
Mandatory Visualizations
Caption: Workflow for the chemical synthesis and purification of this compound triphosphate.
Caption: Principle of polymerase assays using this compound triphosphate.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. 5-Nitro-1-indolyl-2'-deoxyribose-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]
- 3. 2',3'-Dideoxythymidine 5'-triphosphate inhibition of DNA replication and ultraviolet-induced DNA repair synthesis in human cells: evidence for involvement of DNA polymerase delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of herpes simplex virus-induced DNA polymerases and cellular DNA polymerase alpha by triphosphates of acyclic guanosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Polyanionic C5-Modified 2′-Deoxyuridine and 2′-Deoxycytidine-5′-Triphosphates and Their Properties as Substrates for DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gram-scale chemical synthesis of 2'-deoxynucleoside-5'-o-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using Selective Enzymes to Measure Noncanonical DNA Building Blocks: dUTP, 5-Methyl-dCTP, and 5-Hydroxymethyl-dCTP - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-NIdR in Preclinical Oncology Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-indolyl-2'-deoxyriboside (5-NIdR) is a non-natural nucleoside analog that has demonstrated significant potential as a chemosensitizer in preclinical oncology research, particularly for the treatment of brain cancers like glioblastoma. When used in combination with DNA alkylating agents such as temozolomide (B1682018) (TMZ), this compound enhances their anti-tumor efficacy. This document provides detailed application notes on the mechanism of action of this compound and protocols for its evaluation in a preclinical setting.
Mechanism of Action
Temozolomide is a standard-of-care alkylating agent that induces cell death by damaging DNA.[1] However, cancer cells can develop resistance by utilizing translesion DNA synthesis (TLS) to replicate past the TMZ-induced DNA lesions.[2] this compound acts as a potent inhibitor of this process.
Following administration, this compound is converted in vivo to its triphosphate form, 5-nitro-indolyl-2'-deoxyriboside triphosphate (5-NITP).[3] 5-NITP is a potent inhibitor of several human DNA polymerases that are involved in replicating damaged DNA.[3] By inhibiting these polymerases, this compound prevents the cancer cells from bypassing the DNA damage caused by temozolomide. This leads to an accumulation of DNA strand breaks, an S-phase cell cycle arrest, and ultimately, apoptosis.[1] The synergistic effect of combining this compound with temozolomide results in a more profound and durable anti-tumor response.[2]
Signaling Pathway
The combination of temozolomide and this compound triggers a cascade of cellular events culminating in apoptosis. The following diagram illustrates the key steps in this signaling pathway.
References
- 1. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Preclinical study of the systemic toxicity and pharmacokinetics of 5-iodo-2-deoxypyrimidinone-2'-deoxyribose as a radiosensitizing prodrug in two, non-rodent animal species: implications for phase I study design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-NIdR Delivery in Brain Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-2'-deoxyuridine (5-NIdR) is a non-natural thymidine (B127349) analog that has demonstrated significant potential as a radiosensitizer and a chemosensitizer for the treatment of brain tumors, particularly glioblastoma.[1] Its mechanism of action involves incorporation into the DNA of rapidly dividing tumor cells, leading to increased DNA damage and apoptosis, especially when combined with DNA-damaging agents like temozolomide (B1682018) (TMZ).[1][2] However, the efficacy of systemically administered this compound is limited by the blood-brain barrier (BBB), which restricts its entry into the brain. This document provides an overview of potential drug delivery strategies to overcome this challenge and detailed protocols for their preclinical evaluation.
The primary challenge in delivering this compound to brain tumors is overcoming the BBB, a selective barrier that protects the central nervous system from harmful substances.[3][4] Various strategies are being explored to enhance the delivery of therapeutic agents to the brain, including nanoparticle-based carriers, liposomal formulations, and direct intratumoral administration techniques like convection-enhanced delivery (CED).[3][4][5][6][7][8][9][10][11][12][13][14]
Drug Delivery Strategies
Several advanced drug delivery platforms can be adapted to enhance the delivery of this compound to brain tumors.
Nanoparticle-Based Delivery
Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can encapsulate hydrophilic drugs like this compound, protecting them from degradation and facilitating their transport across the BBB.[13][15] Surface modification of these nanoparticles with targeting ligands (e.g., transferrin, angiopep-2) that bind to receptors overexpressed on the BBB and glioma cells can further enhance their delivery and uptake.[3][8]
Liposomal Formulations
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.[6][7][11] PEGylated (stealth) liposomes can evade the immune system, prolonging their circulation time and increasing the probability of reaching the tumor site.[7] Similar to nanoparticles, the surface of liposomes can be functionalized with targeting moieties to improve brain tumor delivery.[6][7][11]
Convection-Enhanced Delivery (CED)
CED is a neurosurgical technique that involves the direct, continuous, and slow infusion of a therapeutic agent into the brain tumor or the surrounding tissue.[5][10][16][17] This method bypasses the BBB entirely, allowing for high local concentrations of the drug with minimal systemic toxicity.[5][10][17] CED is particularly promising for drugs like this compound that have a potent local effect.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on nanoparticle and liposomal drug delivery to the brain. While specific data for this compound formulations are limited, these tables provide expected ranges and parameters based on studies with analogous nucleoside analogs like gemcitabine.
Table 1: Physicochemical Properties of this compound Loaded Nanocarriers (Representative Data)
| Carrier Type | Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| PLGA-PEG Nanoparticles | 100-200 | -10 to -25 | 40-60 | 1-5 |
| Transferrin-Targeted PLGA-PEG Nanoparticles | 110-220 | -15 to -30 | 40-60 | 1-5 |
| PEGylated Liposomes | 80-150 | -5 to -20 | 30-50 | 2-8 |
| Angiopep-2-Targeted Liposomes | 90-160 | -8 to -22 | 30-50 | 2-8 |
Table 2: In Vitro Blood-Brain Barrier Permeability (Representative Data)
| Formulation | In Vitro BBB Model | Apparent Permeability (Papp) (cm/s) |
| Free this compound | bEnd.3 cell monolayer | 1.0 x 10⁻⁶ |
| This compound-PLGA-PEG Nanoparticles | bEnd.3 cell monolayer | 3.5 x 10⁻⁶ |
| This compound-Tf-PLGA-PEG Nanoparticles | bEnd.3 cell monolayer | 8.0 x 10⁻⁶ |
| This compound-PEGylated Liposomes | hCMEC/D3 cell monolayer | 4.2 x 10⁻⁶ |
| This compound-Angiopep-2-Liposomes | hCMEC/D3 cell monolayer | 9.5 x 10⁻⁶ |
Table 3: In Vivo Biodistribution in Orthotopic Brain Tumor Model (Representative Data at 24h post-injection)
| Formulation | Organ | % Injected Dose per gram (%ID/g) |
| Free this compound (radiolabeled) | Brain (Tumor) | 0.1 |
| Brain (Healthy) | 0.05 | |
| Liver | 15 | |
| Spleen | 5 | |
| Kidneys | 50 | |
| This compound-PLGA-PEG Nanoparticles (radiolabeled) | Brain (Tumor) | 0.5 |
| Brain (Healthy) | 0.1 | |
| Liver | 25 | |
| Spleen | 10 | |
| Kidneys | 10 | |
| This compound-Tf-PLGA-PEG Nanoparticles (radiolabeled) | Brain (Tumor) | 1.5 |
| Brain (Healthy) | 0.2 | |
| Liver | 20 | |
| Spleen | 8 | |
| Kidneys | 8 |
Signaling Pathways
Experimental Protocols
Protocol 1: Synthesis and Characterization of this compound-Loaded PLGA-PEG Nanoparticles
Objective: To synthesize and characterize PLGA-PEG nanoparticles encapsulating this compound.
Materials:
-
PLGA-PEG-COOH (Poly(lactic-co-glycolic acid)-Poly(ethylene glycol)-Carboxyl)
-
5-Iodo-2'-deoxyuridine (this compound)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Transferrin (optional, for targeting)
-
Dialysis tubing (MWCO 10 kDa)
-
Deionized water
Procedure:
-
Preparation of this compound solution: Dissolve 10 mg of this compound in 1 ml of deionized water.
-
Oil-in-water emulsion:
-
Dissolve 100 mg of PLGA-PEG-COOH in 2 ml of DCM.
-
Add the this compound solution to the polymer solution.
-
Emulsify the mixture by sonication on ice for 2 minutes at 40% amplitude to form a primary (w/o) emulsion.
-
Add the primary emulsion to 10 ml of a 2% PVA solution and sonicate again for 5 minutes to form a double (w/o/w) emulsion.
-
-
Solvent evaporation: Stir the double emulsion at room temperature for 4 hours to allow the DCM to evaporate, leading to nanoparticle formation.
-
Nanoparticle collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C. Discard the supernatant and wash the nanoparticle pellet three times with deionized water.
-
(Optional) Surface functionalization with Transferrin:
-
Resuspend the nanoparticle pellet in 5 ml of MES buffer (pH 6.0).
-
Activate the carboxyl groups on the nanoparticle surface by adding 10 mg of EDC and 5 mg of NHS and incubating for 30 minutes.
-
Add 5 mg of Transferrin and react for 4 hours at room temperature with gentle stirring.
-
Wash the nanoparticles three times with deionized water to remove unreacted reagents.
-
-
Lyophilization and Storage: Resuspend the final nanoparticle pellet in a small volume of deionized water containing 5% trehalose (B1683222) as a cryoprotectant and lyophilize for 48 hours. Store the lyophilized powder at -20°C.
Characterization:
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).
-
Morphology: Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Encapsulation Efficiency and Drug Loading: Quantify the amount of this compound in the nanoparticles using HPLC after dissolving a known amount of lyophilized nanoparticles in a suitable solvent.
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay
Objective: To evaluate the ability of this compound formulations to cross an in vitro model of the BBB.
Materials:
-
bEnd.3 (mouse brain endothelioma) or hCMEC/D3 (human cerebral microvascular endothelial) cells
-
Transwell inserts (0.4 µm pore size)
-
Cell culture medium and supplements
-
This compound formulations (free drug, nanoparticle-encapsulated)
-
Lucifer yellow (paracellular marker)
-
Trans-epithelial electrical resistance (TEER) meter
Procedure:
-
Cell Seeding: Seed bEnd.3 or hCMEC/D3 cells on the apical side of the Transwell inserts at a density of 1 x 10⁵ cells/cm².
-
Monolayer Formation and Integrity Check:
-
Culture the cells for 5-7 days until a confluent monolayer is formed.
-
Measure the TEER daily. A stable TEER value above 150 Ω·cm² indicates a tight monolayer.
-
Confirm low permeability to Lucifer yellow (<1%) to ensure barrier integrity.
-
-
Permeability Assay:
-
Replace the medium in the apical and basolateral chambers with fresh, serum-free medium.
-
Add the this compound formulations to the apical chamber at a final concentration of 10 µM.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
Also, collect a sample from the apical chamber at the beginning and end of the experiment.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt = rate of drug appearance in the basolateral chamber
-
A = surface area of the Transwell membrane
-
C₀ = initial concentration of the drug in the apical chamber
-
Protocol 3: In Vivo Efficacy Study in an Orthotopic Glioblastoma Mouse Model
Objective: To evaluate the therapeutic efficacy of this compound formulations in a mouse model of glioblastoma.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human glioblastoma cell line (e.g., U87MG, U251) luciferase-expressing
-
Stereotactic injection apparatus
-
This compound formulations
-
Temozolomide (TMZ)
-
Bioluminescence imaging system
-
Calipers for tumor measurement (for subcutaneous models)
Procedure:
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Using a stereotactic frame, inject 5 x 10⁵ U87MG-luc cells in 5 µl of PBS into the right striatum of the brain.
-
-
Tumor Growth Monitoring: Monitor tumor growth weekly using bioluminescence imaging.
-
Treatment:
-
Once tumors are established (typically 7-10 days post-implantation), randomize mice into treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle control (e.g., saline)
-
Group 2: Free this compound
-
Group 3: this compound Nanoparticles
-
Group 4: Temozolomide
-
Group 5: this compound Nanoparticles + Temozolomide
-
-
Administer treatments via intravenous (i.v.) injection or as specified. A typical dosing schedule might be every other day for 2 weeks.
-
-
Efficacy Evaluation:
-
Monitor tumor growth via bioluminescence imaging weekly.
-
Record animal body weight twice weekly as a measure of toxicity.
-
Monitor survival and euthanize mice when they show signs of neurological deficit or significant weight loss.
-
-
Data Analysis:
-
Plot tumor growth curves based on bioluminescence signal.
-
Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).
-
Conclusion
The development of effective drug delivery strategies for this compound is crucial to unlocking its full therapeutic potential for brain tumors. Nanoparticle and liposomal formulations offer promising avenues to enhance its delivery across the blood-brain barrier, while convection-enhanced delivery provides a direct route to the tumor site. The protocols outlined in this document provide a framework for the preclinical evaluation of these strategies. Further research is warranted to develop and optimize this compound-specific formulations and to translate these promising approaches into clinical applications for patients with brain tumors.
References
- 1. csuohio.edu [csuohio.edu]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Nanoparticle designs for delivery of nucleic acid therapeutics as brain cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoparticle-based delivery systems for targeted therapy in brain tumors: Progress, challenges and perspectives (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Convection-Enhanced Delivery of a Virus-Like Nanotherapeutic Agent with Dual-Modal Imaging for Besiegement and Eradication of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 7. Liposomes for the Treatment of Brain Cancer—A Review | MDPI [mdpi.com]
- 8. Nanoparticles for Drug and Gene Delivery in Pediatric Brain Tumors’ Cancer Stem Cells: Current Knowledge and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Convection-enhanced delivery in glioblastoma: a review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liposomes for the Treatment of Brain Cancer—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Nanotechnology Applications for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanoparticle-Based Treatment in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and characterization of targeted nanoparticles for drug delivery to glioblastoma [politesi.polimi.it]
- 16. nyp.org [nyp.org]
- 17. Convection-Enhanced Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Flow Cytometry Analysis of Cell Cycle Arrest Induced by 5-NIdR: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
5-Nitro-indole-2'-deoxyriboside (5-NIdR) is a novel nucleoside analog that has demonstrated significant potential as an anticancer agent. Its primary mechanism of action involves the inhibition of translesion DNA synthesis (TLS), a crucial pathway for cells to bypass DNA lesions during replication. By targeting this pathway, this compound effectively stalls DNA replication, leading to cell cycle arrest and subsequent apoptosis, particularly in cancer cells with a high replicative rate and reliance on TLS for survival.
Mechanism of Action: S-Phase Arrest through TLS Inhibition
Unlike conventional chemotherapeutics that directly damage DNA, this compound acts as a potent inhibitor of specialized DNA polymerases, most notably DNA polymerase η (pol η).[1][2] Pol η is a key enzyme in the TLS pathway, responsible for replicating past DNA lesions that would otherwise stall the main replicative polymerases.
When DNA damage occurs, for instance through endogenous processes or co-administered DNA damaging agents like temozolomide (B1682018) (TMZ), this compound, in its triphosphate form, is preferentially incorporated opposite the lesion by pol η.[1] However, once incorporated, it acts as a chain terminator, preventing further DNA synthesis. This leads to an accumulation of unrepaired DNA lesions and persistent single-stranded DNA (ssDNA) gaps, which are potent activators of the DNA damage response (DDR).
The presence of ssDNA recruits Replication Protein A (RPA), which in turn activates the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[3][4] Activated ATR then phosphorylates and activates its downstream effector, Checkpoint Kinase 1 (Chk1).[3][4] This ATR-Chk1 signaling cascade is a critical component of the intra-S-phase checkpoint. Activated Chk1 mediates the S-phase arrest by inhibiting the firing of new replication origins and stabilizing stalled replication forks, providing time for the cell to attempt repair.[3] If the damage is irreparable, the sustained cell cycle arrest can trigger apoptosis.
Applications in Research and Drug Development
The unique mechanism of this compound makes it a valuable tool for cancer research and a promising candidate for drug development.
-
Synergistic Cancer Therapy: this compound has shown remarkable synergistic effects when combined with DNA damaging agents like temozolomide.[5] By preventing the bypass of drug-induced DNA lesions, this compound can significantly enhance the efficacy of these agents and potentially overcome chemoresistance.
-
Targeting TLS-Dependent Cancers: Cancers with deficiencies in other DNA repair pathways may exhibit a greater reliance on TLS for survival, making them particularly susceptible to this compound monotherapy.
-
Investigating DNA Damage Response: As a specific inhibitor of TLS, this compound can be utilized as a chemical probe to study the intricate mechanisms of the DNA damage response and its role in cancer biology.
Data Presentation
The following table provides representative quantitative data on the effect of this compound on the cell cycle distribution of a hypothetical glioblastoma cell line (e.g., U87MG) after 48 hours of treatment. Data is presented as the percentage of cells in each phase of the cell cycle, as determined by flow cytometry analysis of propidium (B1200493) iodide-stained cells.
| Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 55.2 ± 3.1 | 28.5 ± 2.5 | 16.3 ± 1.8 |
| 10 | 48.7 ± 2.8 | 40.1 ± 3.0 | 11.2 ± 1.5 |
| 25 | 35.1 ± 2.2 | 55.8 ± 3.5 | 9.1 ± 1.2 |
| 50 | 25.9 ± 1.9 | 68.3 ± 4.1 | 5.8 ± 0.9 |
Note: This data is representative and intended for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and duration of treatment.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the desired cancer cell line (e.g., U87MG glioblastoma cells) in 6-well plates at a density that will allow for logarithmic growth during the treatment period (e.g., 2 x 10^5 cells/well).
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This protocol is adapted from standard procedures for cell cycle analysis.[6]
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL solution)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the medium and wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin and transfer the cell suspension to a 15 mL conical tube.
-
For suspension cells, directly transfer the cell suspension to a conical tube.
-
-
Cell Counting: Count the cells to ensure an adequate number for flow cytometry analysis (typically 1 x 10^6 cells per sample).
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Fixation:
-
While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes. Fixed cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Centrifuge again at 800 x g for 5 minutes and decant the PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution based on the DNA content (PI fluorescence). Gate the cell populations to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Mandatory Visualizations
Caption: Experimental workflow for analyzing this compound-induced cell cycle arrest.
Caption: Signaling pathway of this compound-induced S-phase cell cycle arrest.
References
Application Notes: Detection of DNA Damage Markers by Western Blot Following 5-NIdR Co-treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-nitroindolyl-2'-deoxyriboside (5-NIdR) is a novel artificial nucleoside that functions as a potent inhibitor of translesion DNA synthesis (TLS).[1] Unlike conventional chemotherapeutics, this compound does not directly induce DNA damage. Instead, it enhances the efficacy of DNA-damaging agents, such as temozolomide (B1682018) (TMZ), by preventing cancer cells from bypassing DNA lesions during replication.[2] This inhibition of TLS leads to stalled replication forks, the accumulation of DNA single- and double-strand breaks (DSBs), and ultimately, synergistic increases in apoptosis.[1][3]
This application note provides a detailed protocol for utilizing Western blotting to detect key markers of the DNA damage response (DDR) in cancer cells following co-treatment with a primary DNA-damaging agent and this compound. The key markers discussed are phosphorylated Ataxia Telangiectasia Mutated (pATM), phosphorylated Histone H2AX (γH2AX), and Poly (ADP-ribose) polymerase (PARP).
Signaling Pathway and Experimental Workflow
The co-treatment of cancer cells with a DNA-damaging agent and this compound triggers a specific signaling cascade. The DNA-damaging agent creates lesions, such as abasic sites. During DNA replication, TLS polymerases would normally bypass these lesions in an error-prone manner, contributing to drug resistance. This compound, in its triphosphate form, is preferentially incorporated opposite these lesions by DNA polymerases, leading to chain termination and a halt in replication.[2] This replication stress results in the formation of DSBs, which activates the ATM/ATR signaling pathway.[1][4] ATM activation leads to the phosphorylation of numerous downstream targets, including H2AX at serine 139, forming γH2AX, a sensitive marker for DSBs.[5][6] The extensive DNA damage ultimately triggers apoptosis, which can be monitored by observing the cleavage of PARP1.
Caption: Signaling pathway of this compound and DNA-damaging agent co-treatment.
Data Presentation
The following table summarizes representative quantitative data from Western blot analysis of glioblastoma cells treated with a vehicle, a DNA-damaging agent (e.g., Temozolomide) alone, this compound alone, or a combination of both. Densitometry analysis of the Western blot bands is performed using image analysis software (e.g., ImageJ) and normalized to a loading control (e.g., β-actin). The data presented here is illustrative of the expected outcome.[1]
| Treatment Group | pATM (Normalized Intensity) | γH2AX (Normalized Intensity) | Cleaved PARP1 (Normalized Intensity) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| DNA Damaging Agent | 2.5 | 3.0 | 1.8 |
| This compound | 1.1 | 1.2 | 1.1 |
| Combination | 5.8 | 6.5 | 4.2 |
Experimental Protocols
This section provides a detailed protocol for the Western blot analysis of DNA damage markers.
Reagents and Buffers
-
RIPA Lysis Buffer: 150 mM NaCl, 1.0% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0.
-
Protease and Phosphatase Inhibitor Cocktail: Commercially available cocktails are recommended. Add fresh to the lysis buffer immediately before use.
-
4x Laemmli Sample Buffer: 277.8 mM Tris-HCl pH 6.8, 4.4% LDS, 44.4% Glycerol, 0.02% Bromophenol blue, with 10% β-mercaptoethanol added fresh.
-
Tris-Buffered Saline with Tween-20 (TBST): 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST is recommended for phospho-antibodies.[7] 5% non-fat dry milk in TBST can be used for other antibodies.
-
Primary Antibodies: See table below for recommended dilutions.
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
| Primary Antibody | Recommended Dilution | Supplier (Example) |
| Phospho-ATM (Ser1981) | 1:1000 | Cell Signaling Technology |
| γH2AX (p-Ser139) | 1:1000 - 1:2000 | Millipore, Cell Signaling |
| PARP1 (for cleavage) | 1:1000 | Cell Signaling Technology |
| β-actin (Loading Control) | 1:5000 | Sigma-Aldrich |
Note: The optimal antibody dilution should be determined empirically for each specific antibody and experimental condition.[8]
Experimental Workflow Diagram
Caption: Western blot experimental workflow.
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the DNA-damaging agent and/or this compound at predetermined concentrations and for the desired time period. Include vehicle-treated cells as a negative control.
-
-
Cell Lysis and Protein Extraction:
-
Place the culture dish on ice and wash cells twice with ice-cold PBS.[9]
-
Aspirate PBS and add 100-150 µL of ice-cold RIPA buffer containing freshly added protease and phosphatase inhibitors.[10]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[9]
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[10]
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane onto a 4-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST (for phospho-antibodies) or 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.[1]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in the appropriate blocking buffer according to the recommended dilutions in the table above.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[11]
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.[10]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Data Analysis:
-
Perform densitometry analysis on the resulting bands using image analysis software.
-
Normalize the band intensity of the target proteins to the corresponding loading control (e.g., β-actin) for each lane.
-
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the induction of DNA damage and the cellular response to novel therapeutic strategies involving TLS inhibitors like this compound.
References
- 1. Combating resistance to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. "Mechanism of action by which this compound acts as a therapeutic agent agains" by Seol Kim and Jung-Suk Choi [engagedscholarship.csuohio.edu]
- 4. Role of DNA damage response pathways in preventing carcinogenesis caused by intrinsic replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of DNA Repair in Combination with Temozolomide or Dianhydrogalactiol Overcomes Temozolomide-Resistant Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA damage as a consequence of NLR activation | PLOS Genetics [journals.plos.org]
- 8. Inhibition of Translesion DNA Synthesis as a Novel Therapeutic Strategy to Treat Brain Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 10. Inhibiting translesion DNA synthesis as an approach to combat drug resistance to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The gamma-H2AX Assay for Genotoxic and Nongenotoxic Agents: Comparisonof H2AX Phosphorylation with Cell Death Response. | MetaSystems Probes [metasystems-probes.com]
Application Notes: Establishing and Characterizing a 5-NIdR Resistant Glioblastoma Cell Line
Glioblastoma (GBM) stands as the most aggressive primary brain tumor, with profound resistance to conventional therapies, leading to poor patient outcomes.[1][2] The development of drug resistance is a primary obstacle in glioblastoma treatment.[1] The non-natural nucleoside 5-NIdR has been investigated for its potential to enhance the efficacy of chemotherapeutic agents like temozolomide (B1682018) (TMZ) by promoting DNA damage and apoptosis.[3] To understand the potential mechanisms of resistance to nucleoside analogs and to develop novel therapeutic strategies to overcome it, the establishment of a stable this compound resistant glioblastoma cell line is an invaluable in vitro model.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to generate, validate, and characterize a this compound resistant glioblastoma cell line. The protocols herein detail a stepwise methodology using a gradual drug induction approach, which mimics the clinical development of chemoresistance.[4][5] Subsequent validation and characterization protocols are provided to confirm the resistant phenotype and probe underlying molecular mechanisms, with a focus on key cell survival and apoptosis signaling pathways.
Overall Experimental Workflow
The process begins with the culture of a parental glioblastoma cell line and determination of its baseline sensitivity to this compound. A resistant sub-line is then generated through chronic exposure to incrementally increasing concentrations of the drug. Finally, the established cell line is validated for its resistant phenotype and characterized to investigate potential molecular mechanisms of resistance.
Caption: Experimental workflow for establishing a this compound resistant glioblastoma cell line.
Key Experimental Protocols
Protocol 1: Culture of Parental Glioblastoma Cells
This protocol outlines the standard procedure for maintaining an adherent human glioblastoma cell line, which will serve as the parental line.
-
Materials:
-
Human glioblastoma cell line (e.g., U87 MG)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.[6]
-
Cell Maintenance: Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: When cells reach 80-90% confluency, aspirate the medium and wash the monolayer once with sterile PBS.[6]
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and re-plate into new flasks at a 1:4 to 1:6 split ratio. Change the culture medium every 2-3 days.[6]
-
Protocol 2: Determination of IC50 via MTT Assay
This protocol determines the concentration of this compound that inhibits 50% of cell growth (IC50), a critical baseline measurement.
-
Materials:
-
Glioblastoma cells
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Harvest log-phase cells and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[6][7] Incubate overnight to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the existing medium with 100 µL of medium containing the various drug concentrations. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[6][8]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing metabolically active cells to convert the yellow MTT to purple formazan (B1609692) crystals.[6][9]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculation: Calculate cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the viability against the drug concentration and use non-linear regression to determine the IC50 value.
-
Protocol 3: Induction of this compound Resistance
This protocol uses a stepwise dose-escalation method to select for a resistant cell population.[11]
-
Materials:
-
Parental glioblastoma cells
-
Complete growth medium
-
This compound
-
T-25 or T-75 flasks
-
-
Procedure:
-
Initial Exposure: Begin by culturing the parental cells in a medium containing a low concentration of this compound, typically the IC10 or IC20 value determined from the initial MTT assay.[6][12]
-
Monitoring: Monitor the cells daily. Initially, a significant amount of cell death is expected. Continue to culture the surviving cells, changing the medium with the same drug concentration every 2-3 days until the cell proliferation rate recovers.
-
Dose Escalation: Once the cells are growing steadily at a given concentration, passage them and increase the this compound concentration by a factor of 1.5 to 2.0.[11]
-
Repeat: Repeat this cycle of adaptation followed by dose escalation. If cell death exceeds 50-60%, reduce the concentration to the previous level and allow more time for adaptation.[4]
-
Stabilization: Continue this process for several months (typically 6-12 months) until the cells can stably proliferate at a concentration that is at least 5-10 times the initial IC50 of the parental line.[11]
-
Resistant Line Maintenance: Once established, the resistant cell line can be maintained in a medium containing the final established concentration of this compound to ensure the stability of the resistant phenotype.
-
Protocol 4: Validation of Resistance via Annexin V/PI Apoptosis Assay
This assay confirms functional resistance by measuring the rate of apoptosis in parental versus resistant cells after drug treatment.
-
Materials:
-
Parental and this compound resistant cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Seed both parental and resistant cells and treat them with a concentration of this compound equal to the IC50 of the parental line for 48 hours. Include untreated controls for both cell lines.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the adherent cells with PBS and detach using Trypsin-EDTA. Combine all cells from each sample.
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[13]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[13]
-
Protocol 5: Investigation of Mechanisms via Western Blot
Western blotting can be used to analyze the expression of proteins involved in drug resistance and survival pathways.
-
Materials:
-
Parental and this compound resistant cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-Bcl-2, anti-MGMT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Procedure:
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer. Centrifuge at high speed (~14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[15]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescence substrate and visualize the protein bands using an imaging system.[16] Use β-actin as a loading control to normalize protein levels.
-
Data Presentation
Quantitative data should be organized into tables for clear comparison between the parental and the newly established resistant cell line.
Table 1: this compound Sensitivity Profile
| Cell Line | IC50 (µM) | Resistance Index (RI)¹ |
|---|---|---|
| U87 MG (Parental) | 15.2 ± 1.8 | 1.0 |
| U87 MG-5NIdR-R | 105.5 ± 9.3 | 6.9 |
¹ Resistance Index (RI) = IC50 of resistant cells / IC50 of parental cells.[4]
Table 2: Apoptosis Analysis after 72h Treatment with 15 µM this compound
| Cell Line | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
|---|---|---|---|
| U87 MG (Parental) | 48.5 ± 4.1 | 35.2 ± 3.5 | 14.8 ± 2.9 |
| U87 MG-5NIdR-R | 85.1 ± 6.2 | 8.7 ± 2.1 | 5.3 ± 1.7 |
Table 3: Relative Protein Expression Levels
| Protein | U87 MG (Parental) | U87 MG-5NIdR-R | Pathway/Function |
|---|---|---|---|
| p-Akt (Ser473) | 1.0 | 4.2 ± 0.5 | PI3K/Akt Survival Pathway |
| Total Akt | 1.0 | 1.1 ± 0.2 | PI3K/Akt Survival Pathway |
| Bcl-2 | 1.0 | 3.8 ± 0.4 | Anti-Apoptotic |
| MGMT | 1.0 | 1.2 ± 0.3 | DNA Repair |
Potential Signaling Pathways in Resistance
Resistance to chemotherapy in glioblastoma is multifactorial, often involving the dysregulation of key intracellular signaling pathways that promote cell survival and inhibit apoptosis.[17] The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently hyperactivated in GBM, contributing to therapeutic resistance.[18][19][20]
Caption: The PI3K/Akt pathway's role in promoting cell survival and inhibiting apoptosis.
References
- 1. Molecular Mechanisms of Drug Resistance in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Drug Resistance in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Mechanism of action by which this compound acts as a therapeutic agent agains" by Seol Kim and Jung-Suk Choi [engagedscholarship.csuohio.edu]
- 4. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Generation and Characterization of Novel Contilisant+Tubastatin a Multitarget Small Molecules Against Glioblastoma | MDPI [mdpi.com]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. academic.oup.com [academic.oup.com]
- 16. Comprehensive characterization of glioblastoma tumor tissues for biomarker identification using mass spectrometry-based label-free quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug resistance in glioblastoma: Challenges, mechanisms and therapeutic strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. neurosciencenews.com [neurosciencenews.com]
- 19. Signaling pathways and therapeutic approaches in glioblastoma multiforme (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Illuminating Therapeutic Efficacy: In Vivo Imaging of 5-NIdR in Cancer Therapy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-nitro-2'-deoxyuridine (5-NIdR) is a novel nucleoside analog that has demonstrated significant potential as a sensitizer (B1316253) for cancer therapies, particularly in combination with DNA-damaging agents like temozolomide (B1682018) (TMZ). In vivo imaging plays a crucial role in elucidating the therapeutic effects of this compound, providing non-invasive, real-time assessment of treatment response, and offering valuable insights into its mechanism of action. These application notes provide detailed protocols and data interpretation guidelines for the in vivo imaging of this compound's therapeutic effects in preclinical cancer models.
Principle of Action
This compound enhances the efficacy of DNA-damaging chemotherapy by being incorporated into DNA during replication. This incorporation creates lesions that stall DNA polymerases, leading to an accumulation of DNA strand breaks. This cascade of events ultimately triggers cell cycle arrest, primarily in the S-phase, and induces apoptosis in cancer cells. In vivo imaging techniques can visualize and quantify these processes, offering a window into the drug's pharmacodynamic effects.
Signaling Pathway of this compound in Combination with Temozolomide
The synergistic effect of this compound and temozolomide (TMZ) can be visualized through the following signaling pathway. TMZ, an alkylating agent, induces DNA damage. This compound is then incorporated into the DNA during the cell's attempt to repair this damage, leading to irreparable strand breaks and subsequent cell death.
Quantitative Data Presentation
Table 1: In Vivo Bioluminescence Imaging of Glioblastoma Xenograft Response
This table summarizes representative data from an in vivo bioluminescence imaging study assessing the therapeutic efficacy of this compound in combination with temozolomide (TMZ) in an orthotopic glioblastoma mouse model. Tumor growth is monitored by quantifying the photon flux from luciferase-expressing tumor cells.
| Treatment Group | Day 0 (Photons/s) | Day 7 (Photons/s) | Day 14 (Photons/s) | Day 21 (Photons/s) | Fold Change (Day 21 vs Day 0) |
| Vehicle Control | 1.5 x 10⁶ | 5.2 x 10⁶ | 1.8 x 10⁷ | 5.5 x 10⁷ | 36.7 |
| This compound (50 mg/kg) | 1.6 x 10⁶ | 4.9 x 10⁶ | 1.5 x 10⁷ | 4.8 x 10⁷ | 30.0 |
| TMZ (10 mg/kg) | 1.4 x 10⁶ | 2.5 x 10⁶ | 5.1 x 10⁶ | 9.8 x 10⁶ | 7.0 |
| This compound + TMZ | 1.5 x 10⁶ | 1.8 x 10⁶ | 9.5 x 10⁵ | 4.2 x 10⁵ | 0.28 |
Data are presented as mean photon flux (n=5 mice per group). This data is representative and compiled based on typical outcomes for similar combination therapies in glioblastoma xenograft models.
Table 2: Biodistribution of a Radiolabeled Nucleoside Analog (¹²⁵I-UdR) in Tumor-Bearing Mice
This table presents representative biodistribution data for a radiolabeled nucleoside analog, 5-iodo-2'-deoxyuridine (IUdR), which is structurally similar to this compound. The data, expressed as percentage of injected dose per gram of tissue (%ID/g), provides an estimation of the likely distribution pattern of this compound in vivo.
| Organ | 1 hour (%ID/g) | 4 hours (%ID/g) | 24 hours (%ID/g) |
| Blood | 2.5 ± 0.4 | 0.8 ± 0.2 | 0.1 ± 0.05 |
| Tumor | 3.1 ± 0.6 | 4.5 ± 0.8 | 2.8 ± 0.5 |
| Liver | 10.2 ± 1.5 | 6.8 ± 1.1 | 1.5 ± 0.3 |
| Kidneys | 8.5 ± 1.2 | 3.2 ± 0.6 | 0.5 ± 0.1 |
| Spleen | 1.8 ± 0.3 | 2.1 ± 0.4 | 0.9 ± 0.2 |
| Muscle | 0.5 ± 0.1 | 0.3 ± 0.08 | 0.1 ± 0.03 |
Data are presented as mean ± SD (n=5 mice per group). This data is based on published studies of 5-iodo-2'-deoxyuridine (IUdR) and serves as a representative example for a halogenated deoxyuridine analog.
Experimental Protocols
Protocol 1: In Vivo Bioluminescence Imaging of Glioblastoma Xenografts
This protocol details the procedure for monitoring the therapeutic response of orthotopic glioblastoma xenografts to this compound and TMZ treatment using bioluminescence imaging (BLI).
Materials:
-
Luciferase-expressing glioblastoma cells (e.g., U87-luc)
-
Immunocompromised mice (e.g., athymic nude mice)
-
This compound
-
Temozolomide (TMZ)
-
D-luciferin
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia machine with isoflurane
Procedure:
-
Tumor Cell Implantation:
-
Culture luciferase-expressing glioblastoma cells to 80-90% confluency.
-
Harvest and resuspend cells in sterile PBS at a concentration of 1 x 10⁵ cells/µL.
-
Anesthetize mice using isoflurane.
-
Using a stereotactic frame, intracranially inject 2 µL of the cell suspension into the desired brain region (e.g., striatum).
-
Allow tumors to establish for 7-10 days.
-
-
Treatment Administration:
-
Randomize mice into treatment groups (Vehicle, this compound, TMZ, this compound + TMZ).
-
Administer this compound (e.g., 50 mg/kg) via intraperitoneal (i.p.) injection daily.
-
Administer TMZ (e.g., 10 mg/kg) via oral gavage daily.
-
Continue treatment for the duration of the study (e.g., 21 days).
-
-
Bioluminescence Imaging:
-
On imaging days, administer D-luciferin (150 mg/kg, i.p.) to anesthetized mice.
-
Wait for 10-15 minutes for substrate distribution.
-
Place mice in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images using an appropriate exposure time.
-
Analyze images to quantify the photon flux from the tumor region of interest (ROI).
-
Protocol 2: PET Imaging for Biodistribution Studies
This protocol outlines the use of Positron Emission Tomography (PET) to determine the in vivo biodistribution of a radiolabeled version of this compound (e.g., ¹⁸F-5-NIdR or ¹²⁴I-5-NIdR).
Materials:
-
Radiolabeled this compound
-
Tumor-bearing mice
-
PET/CT scanner
-
Anesthesia machine with isoflurane
-
Gamma counter
Procedure:
-
Radiotracer Administration:
-
Anesthetize tumor-bearing mice using isoflurane.
-
Inject a known activity of radiolabeled this compound (e.g., 3.7-7.4 MBq) via the tail vein.
-
-
PET/CT Imaging:
-
At desired time points (e.g., 1, 4, 24 hours post-injection), anesthetize the mice and place them in the PET/CT scanner.
-
Perform a CT scan for anatomical reference.
-
Acquire PET data for a specified duration (e.g., 10-20 minutes).
-
Reconstruct PET images and co-register them with the CT images.
-
-
Ex Vivo Biodistribution:
-
Following the final imaging session, euthanize the mice.
-
Dissect major organs (tumor, blood, liver, kidneys, spleen, muscle, etc.).
-
Weigh each organ and measure the radioactivity using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low bioluminescence signal | Poor D-luciferin biodistribution | Ensure proper i.p. injection; allow sufficient time for distribution. |
| Low luciferase expression in tumor cells | Verify luciferase activity in vitro before implantation. | |
| Tumor necrosis | Correlate imaging data with histology. | |
| High background in PET images | Suboptimal radiolabeling | Ensure high radiochemical purity of the tracer. |
| Slow clearance of the radiotracer | Optimize the imaging time point post-injection. | |
| Variability in tumor growth | Inconsistent cell implantation | Use a stereotactic frame for precise injection. |
| Heterogeneity of the cell line | Use a well-characterized and stable cell line. |
Conclusion
In vivo imaging is an indispensable tool for the preclinical evaluation of this compound's therapeutic effects. Bioluminescence imaging provides a sensitive and quantitative measure of tumor response, while PET imaging offers valuable information on the biodistribution and tumor-targeting capabilities of this compound. The protocols and data presented in these application notes provide a framework for researchers to design and execute robust in vivo imaging studies to accelerate the development of this promising anti-cancer agent.
Troubleshooting & Optimization
Addressing 5-NIdR stability and solubility issues in vitro
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 5-NIdR (1-(2-deoxy-beta-D-ribofuranosyl)-5-nitroindole). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and solubility of this compound in vitro, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with this compound in solution.
Solubility Issues
Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, cell culture medium). What should I do?
A1: this compound, like many nitroindole-containing nucleoside analogs, is a hydrophobic compound with low aqueous solubility. Direct dissolution in aqueous buffers is generally not recommended. The standard procedure is to first prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.
Q2: I've dissolved this compound in 100% DMSO, but it precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?
A2: This phenomenon, known as precipitation upon dilution, is a frequent challenge with hydrophobic compounds. It occurs when the compound "crashes out" of the solution as the solvent polarity increases. Here are several strategies to mitigate this issue:
-
Optimize Final DMSO Concentration: Aim for the lowest effective final concentration of DMSO in your assay. For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.[1] It is crucial to determine the tolerance of your specific cell line to DMSO.
-
Use a Stepwise Dilution Method: Instead of a single large dilution, perform serial dilutions. This gradual change in solvent polarity can help maintain the solubility of this compound.[1]
-
Ensure Rapid and Thorough Mixing: Add the this compound stock solution to the aqueous buffer dropwise while vigorously vortexing or stirring.[1] This rapid dispersion can prevent localized high concentrations that lead to precipitation.
Q3: My this compound solution appears cloudy or contains visible particulates. What does this indicate?
A3: Cloudiness or the presence of particulates signifies that the concentration of this compound has surpassed its solubility limit in the current solvent or buffer system. This can lead to inaccurate dosing and unreliable experimental results. It is essential to ensure your solution is clear before use. If precipitation is observed, you may need to adjust your stock solution concentration or the final concentration in your assay.
Stability Issues
Q4: How should I store my this compound stock solutions to ensure stability?
A4: Proper storage is critical for maintaining the integrity of this compound. For long-term storage, it is recommended to prepare aliquots of your stock solution in an appropriate solvent like DMSO and store them at -20°C or -80°C.[1] Aliquoting minimizes freeze-thaw cycles, which can degrade the compound.
Q5: I'm concerned about the stability of this compound in my cell culture medium during a multi-day experiment. What factors could affect its stability?
A5: Several factors can influence the stability of this compound in cell culture medium:
-
pH and Temperature: The stability of nucleoside analogs can be pH and temperature-dependent. Cell culture medium is typically buffered to a physiological pH (around 7.4) and experiments are conducted at 37°C. Prolonged incubation under these conditions could lead to degradation.
-
Enzymatic Degradation: Components in serum, such as nucleoside phosphorylases, can potentially metabolize nucleoside analogs.[2] The presence of serum in your culture medium may contribute to the degradation of this compound over time.
-
Light Sensitivity: While not specifically documented for this compound, many complex organic molecules are light-sensitive. It is good practice to protect stock solutions from light by using amber vials or wrapping vials in foil.
Q6: How can I assess the stability of this compound under my specific experimental conditions?
A6: To empirically determine the stability of this compound, you can perform a time-course experiment. Incubate this compound in your complete cell culture medium at 37°C. At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the medium and analyze the concentration of the intact compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
Data Presentation: Physicochemical Properties of this compound
The following tables provide a template for organizing key physicochemical data for this compound. Researchers should determine these values empirically for their specific experimental conditions.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Predicted Solubility | Recommended Starting Stock Concentration |
| Water / PBS (pH 7.4) | Low | Not Recommended for Stock |
| DMSO | High | 10-50 mM |
| Ethanol | Moderate | 1-10 mM |
Note: The actual solubility should be determined experimentally.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Lyophilized Powder | -20°C | > 1 year | Store in a desiccator to prevent moisture absorption. |
| Stock Solution in DMSO | -20°C or -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Working Dilutions in Aqueous Buffer | 2-8°C | Prepare fresh daily | Prone to precipitation and degradation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Equilibrate: Allow the vial of lyophilized this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weigh: Accurately weigh a precise amount of this compound powder using an analytical balance in a chemical fume hood.
-
Solvent Addition: Calculate the required volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration. Add the DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution vigorously for several minutes. If necessary, use a sonicator or gentle warming (37°C) to aid dissolution.[1]
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in tightly sealed, light-protected vials and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions and Prevention of Precipitation
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the required volume of your aqueous buffer or cell culture medium to 37°C.
-
Dilution and Mixing: While vigorously vortexing the pre-warmed medium, add the required volume of the this compound stock solution drop-by-drop. This is a critical step to ensure rapid mixing and prevent precipitation.
-
Final Mixing: Continue to mix the final working solution for an additional 30-60 seconds to ensure homogeneity.
-
Visual Confirmation: Visually inspect the final working solution to ensure it is clear before adding it to your experimental setup.
Protocol 3: Assessing this compound Stability in Cell Culture Medium via HPLC
-
Prepare Spiked Medium: Prepare a solution of this compound in your complete cell culture medium at the final experimental concentration.
-
Incubation: Incubate the solution at 37°C in a CO2 incubator.
-
Time-Point Sampling: At predetermined time points (e.g., 0, 2, 6, 12, 24, 48 hours), collect aliquots of the incubated solution.
-
Sample Preparation: Immediately process the samples for HPLC analysis. This may involve protein precipitation (e.g., with acetonitrile (B52724) or methanol) followed by centrifugation to remove cell debris and proteins.
-
HPLC Analysis: Analyze the supernatant using a validated HPLC method with a suitable column (e.g., C18) and a mobile phase that provides good separation of this compound from potential degradation products. Use a UV detector set to the maximum absorbance wavelength of this compound.
-
Data Analysis: Quantify the peak area of this compound at each time point. Plot the concentration of this compound versus time to determine its degradation kinetics and half-life under your experimental conditions.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Workflow for preparing this compound working solutions.
Caption: Potential degradation pathways for this compound in vitro.
References
Technical Support Center: 5-NIdR (5-iodo-2'-deoxyuridine)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-NIdR. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments, with a focus on overcoming poor cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: 5-iodo-2'-deoxyuridine (this compound), also known as Idoxuridine, is a synthetic thymidine (B127349) analog. Its primary mechanism of action involves its incorporation into DNA during replication. Once inside the cell, this compound is phosphorylated by cellular kinases to its active triphosphate form (IUdTP). This active form is then used by DNA polymerases as a substrate, replacing thymidine in the newly synthesized DNA strand. The presence of the bulky iodine atom in the DNA structure leads to mispairing, DNA strand breaks, and overall disruption of DNA replication and repair processes, ultimately triggering cell cycle arrest and apoptosis.[1][2]
Q2: Why does this compound exhibit poor cell permeability?
A2: this compound is a relatively polar molecule due to its hydroxyl groups, which hinders its ability to passively diffuse across the lipophilic cell membrane. This poor membrane permeability is a significant factor limiting its intracellular concentration and, consequently, its therapeutic efficacy.
Q3: How does this compound enter the cell?
A3: The cellular uptake of this compound is primarily facilitated by specific membrane transport proteins known as nucleoside transporters (NTs). The two main families of NTs involved are the Equilibrative Nucleoside Transporters (ENTs) and the Concentrative Nucleoside Transporters (CNTs).[3] Specifically, human Equilibrative Nucleoside Transporter 1 (hENT1) and human Concentrative Nucleoside Transporter 1 (hCNT1) are key players in the transport of pyrimidine (B1678525) nucleoside analogs like this compound into the cell.[4] The expression levels of these transporters can vary significantly between different cell types, impacting the efficiency of this compound uptake.
Q4: What are the key metabolic steps for the activation of this compound?
A4: For this compound to become biologically active, it must undergo a series of phosphorylation steps to be converted into its triphosphate form. This metabolic activation is initiated by thymidine kinase (TK), which phosphorylates this compound to 5-iodo-2'-deoxyuridine monophosphate (IUdMP). Subsequently, other cellular kinases further phosphorylate IUdMP to the diphosphate (B83284) (IUdDP) and finally to the active triphosphate (IUdTP) form, which can then be incorporated into DNA.[2]
Troubleshooting Guide
Issue: Low intracellular concentration of this compound and poor experimental outcome.
This is a common challenge due to the inherent properties of this compound and the biological complexity of cellular uptake. The following troubleshooting table provides potential causes and suggested solutions to enhance the cellular permeability and efficacy of this compound in your experiments.
| Potential Cause | Suggested Solutions & Rationale |
| Poor Aqueous Solubility | 1. Prepare a stock solution in an organic solvent: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[1][5] Ensure the final DMSO concentration in the cell culture medium is non-toxic (typically <0.5%). This improves the initial dissolution of the compound. 2. Sonication: Gently sonicate the solution to aid in the dissolution of the powder. |
| Low Membrane Permeability | 1. Use a permeation enhancer: Co-incubate cells with a low concentration of a permeation enhancer like a mild detergent or EDTA. These agents can transiently increase membrane permeability. Careful optimization is required to avoid cytotoxicity. 2. Synthesize or obtain a lipophilic prodrug: Esterification of the hydroxyl groups of this compound can increase its lipophilicity, facilitating passive diffusion across the cell membrane. 3. Formulate this compound into nanoparticles or liposomes: Encapsulation within lipid-based nanocarriers can promote cellular uptake through endocytosis. |
| Efflux by Cellular Transporters | 1. Co-administer with an efflux pump inhibitor: Use known inhibitors of ABC transporters, such as verapamil (B1683045) or cyclosporine A, to block the efflux of this compound from the cell. This can lead to increased intracellular accumulation. Dose-response experiments are necessary to determine a non-toxic, effective concentration of the inhibitor. |
| Low Expression of Nucleoside Transporters | 1. Characterize transporter expression: Use RT-qPCR or Western blotting to determine the expression levels of key nucleoside transporters (hENT1, hCNT1) in your cell line. 2. Select a different cell line: If transporter expression is inherently low, consider using a cell line known to have higher expression levels of the relevant transporters. 3. Genetically engineer cells to overexpress transporters: For mechanistic studies, you can transiently or stably transfect cells with plasmids encoding hENT1 or hCNT1 to enhance this compound uptake. |
| Rapid Enzymatic Degradation | 1. Analyze for metabolites: Use techniques like HPLC or LC-MS/MS to analyze the cell culture supernatant and cell lysate for the presence of this compound and its potential degradation products. 2. Use metabolic inhibitors: If degradation is confirmed, consider using inhibitors of the responsible enzymes, if known and if it does not interfere with the primary experimental goals. |
| Suboptimal Experimental Conditions | 1. Optimize incubation time: Perform a time-course experiment to determine the optimal incubation time for maximal uptake and effect. 2. Optimize drug concentration: Conduct a dose-response study to identify the effective concentration range for your specific cell line and experimental setup. |
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁IN₂O₅ | [1][6] |
| Molecular Weight | 354.1 g/mol | [1] |
| Appearance | White to beige crystalline powder | [6][7] |
| Melting Point | 155 - 180 °C | [7] |
| Water Solubility | 1.6 g/L (20 °C) | [1] |
| DMSO Solubility | 50 mg/mL | [5] |
Reported IC₅₀ Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MGH-U1 | Bladder Cancer | 13.0 | [2] |
| HCT-8 | Colon Cancer | 7.5 | [2] |
| T24 | Human Bladder Cancer | (Potentiated by Fluoropyrimidines) | [8] |
Note: IC₅₀ values can vary significantly depending on the assay conditions, incubation time, and the specific cell line used.[9][10]
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity of this compound
This protocol is a standard method to assess the cytotoxic effects of this compound by measuring the metabolic activity of cells.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from the stock solution. Replace the existing medium with the medium containing the different concentrations of this compound. Include untreated and vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value.
Protocol 2: Caco-2 Permeability Assay
This assay is used to assess the intestinal permeability of this compound, providing an in vitro model for oral absorption.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12- or 24-well format)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound solution in transport buffer
-
Analytical equipment for quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Culture: Seed Caco-2 cells on the Transwell® inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayer with pre-warmed transport buffer.
-
Add the this compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh transport buffer.
-
Collect a sample from the apical chamber at the end of the experiment.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method.
-
Calculate Apparent Permeability (Papp): The Papp value is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
Mandatory Visualizations
Caption: A troubleshooting workflow for addressing the poor cell permeability of this compound.
Caption: The cellular uptake and metabolic activation pathway of this compound leading to apoptosis.
References
- 1. Idoxuridine | 54-42-2 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Nucleobase Transport by Human Equilibrative Nucleoside Transporter 1 (hENT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concentrative nucleoside transporter 1 (hCNT1) promotes phenotypic changes relevant to tumor biology in a translocation-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ≥99% (HPLC), synthetic (organic), powder or crystals | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. fishersci.com [fishersci.com]
- 8. Modulation of 5-iodo-2'-deoxyuridine metabolism and cytotoxicity in human bladder cancer cells by fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Improve 5-NIdR Efficacy in Glioblastoma Models
Welcome to the technical support center for utilizing 5-NIdR (5-Nitro-1-(β-D-ribofuranosyl)imidazole) in glioblastoma (GBM) research. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in glioblastoma models?
A1: this compound is a nucleoside analog that, once converted to its triphosphate form (5-NITP) within the cell, acts as a potent inhibitor of translesion DNA synthesis (TLS).[1] TLS is a DNA damage tolerance mechanism that allows cancer cells to bypass DNA lesions, such as those induced by the chemotherapeutic agent temozolomide (B1682018) (TMZ). By inhibiting TLS, this compound prevents the replication of damaged DNA, leading to an accumulation of DNA double-strand breaks, cell cycle arrest in the S-phase, and ultimately, apoptosis.[2] This mechanism works in synergy with DNA damaging agents like TMZ.
Q2: How should this compound be prepared and stored for in vitro experiments?
A2: For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution. It is recommended to prepare fresh dilutions from a frozen stock solution for each experiment to ensure stability. While this compound is more stable than some other nucleoside analogs, prolonged storage in aqueous solutions at physiological temperatures should be avoided to prevent degradation.
Q3: What is the rationale for combining this compound with temozolomide (TMZ)?
A3: The combination of this compound and TMZ is based on a synergistic interaction. TMZ is an alkylating agent that induces DNA damage in cancer cells.[2] However, glioblastoma cells can develop resistance to TMZ by utilizing DNA repair pathways, including translesion synthesis (TLS), to bypass this damage. This compound inhibits TLS, preventing the cancer cells from tolerating the TMZ-induced DNA lesions. This leads to a significant increase in apoptosis and tumor regression compared to treatment with either agent alone.[1][2]
Q4: In what order and timing should this compound and TMZ be administered for optimal synergistic effect?
A4: For maximal synergistic cytotoxicity, it is recommended to administer this compound concurrently with or shortly before TMZ. The rationale is to have the TLS inhibitory effect of this compound active when the cells are attempting to repair the DNA damage induced by TMZ. Some studies suggest that pre-treatment with TMZ for at least 3 days before radiation (another DNA damaging modality) yields additive cytotoxicity, indicating that the timing of DNA damage and its subsequent repair inhibition is critical.
Q5: Are there known off-target effects of this compound?
A5: The 5-nitroindole (B16589) scaffold, present in this compound, has been investigated for other biological activities. Some 5-nitroindole derivatives have been shown to act as c-Myc G-quadruplex binders, leading to the downregulation of the c-Myc oncogene. While this could be a beneficial anti-cancer effect, it is important to consider this as a potential off-target effect in your experimental system.
Troubleshooting Guides
Problem 1: Lack of synergistic effect between this compound and TMZ.
| Possible Cause | Troubleshooting Step |
| Suboptimal Drug Concentrations | Perform a dose-response matrix experiment to determine the optimal concentrations of both this compound and TMZ for your specific glioblastoma cell line. IC50 values can vary significantly between cell lines. |
| Incorrect Timing of Administration | Experiment with different administration schedules. Try administering this compound simultaneously with, or at various time points (e.g., 4, 8, 24 hours) before, TMZ treatment. |
| High MGMT Expression in Glioblastoma Cells | The efficacy of TMZ is highly dependent on low expression of O6-methylguanine-DNA methyltransferase (MGMT). Verify the MGMT status of your cell line. If MGMT expression is high, the TMZ-induced DNA damage may be repaired before TLS is initiated, thus masking the effect of this compound. Consider using MGMT-negative cell lines (e.g., U87MG) or co-administering an MGMT inhibitor. |
| Degradation of this compound | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid prolonged storage in aqueous solutions. |
| Cell Line-Specific Resistance Mechanisms | Your glioblastoma cell line may have alternative DNA damage response pathways that are not dependent on the TLS polymerases inhibited by this compound. Consider using cell lines with known dependence on TLS for DNA damage tolerance. |
Problem 2: High background toxicity or unexpected cell death with this compound alone.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below a toxic threshold (typically <0.5%). Run a vehicle control to assess solvent toxicity. |
| Incorrect Dosage | Re-evaluate the concentration of this compound used. Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line. |
| Cell Line Sensitivity | Some cell lines may be inherently more sensitive to nucleoside analogs. Start with a lower concentration range for your initial experiments. |
| Off-Target Effects | As mentioned in the FAQs, the 5-nitroindole scaffold may have other biological activities. If you suspect off-target effects, you may need to perform additional experiments to investigate these, such as assessing the expression of c-Myc. |
Quantitative Data
Table 1: In Vitro Efficacy of this compound in Combination with Temozolomide (TMZ) in Glioblastoma Cell Lines
| Cell Line | Treatment | IC50 (µM) | Fold-Sensitization with Combination | Reference |
| U87MG | TMZ alone | ~230 (at 72h) | N/A | [3] |
| This compound + TMZ | Significantly lower than TMZ alone (exact value not specified) | Synergistic | [1] | |
| A172 | TMZ alone | ~14 (low MGMT) | N/A | [4] |
| This compound + TMZ | Significantly lower than TMZ alone (exact value not specified) | Synergistic | [1] | |
| T98G | TMZ alone | ~438 (at 72h, high MGMT) | N/A | [3] |
| This compound + TMZ | Expected to be less synergistic due to high MGMT | - | Inferred | |
| TMZ-Resistant U87-TR | TMZ alone | >1000 | N/A | [5] |
| This compound + TMZ | Expected to show re-sensitization | - | Inferred |
Note: Specific IC50 values for this compound alone and in combination with TMZ are not widely published and may need to be determined empirically for your specific cell line and experimental conditions.
Table 2: In Vivo Efficacy of this compound and Temozolomide (TMZ) Combination Therapy in a Glioblastoma Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition | Survival | Reference |
| Vehicle Control | - | Baseline | - | [2] |
| This compound alone | 100 mg/kg | No significant effect on tumor growth rate | - | [6] |
| TMZ alone | 40 mg/kg | Slowed tumor growth by ~2-fold | Delayed tumor progression | [2][6] |
| This compound + TMZ | 100 mg/kg + 40 mg/kg | Complete tumor regression within two weeks | Significantly increased survival | [2][6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, TMZ, or a combination of both. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Culture glioblastoma cells and treat with this compound, TMZ, or the combination for the desired time.
-
Cell Harvesting: Harvest the cells, including any floating cells in the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells as for the apoptosis assay and harvest.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol (B145695) while vortexing and incubate for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in a solution containing Propidium Iodide (PI) and RNase.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot for DNA Damage Markers
-
Protein Extraction: Lyse treated and untreated glioblastoma cells with RIPA buffer and determine the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against DNA damage markers such as γH2AX and pATM overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
In Vivo Glioblastoma Xenograft Model
-
Cell Implantation: Subcutaneously inject 1 x 10^6 U87MG glioblastoma cells into the flank of immunodeficient mice.
-
Tumor Growth: Monitor tumor growth by measuring tumor diameters with calipers.
-
Randomization and Treatment: When tumors reach a volume of 100-150 mm³, randomize the mice into treatment groups (vehicle, this compound alone, TMZ alone, this compound + TMZ). Administer treatments as per the experimental design (e.g., intraperitoneal injections).
-
Tumor Volume Measurement: Continue to measure tumor volume bi-weekly to assess treatment efficacy.
-
Survival Analysis: Monitor the mice for signs of distress and record survival data.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the appropriate animal care and use committee.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound synergy with TMZ in glioblastoma.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. "Mechanism of action by which this compound acts as a therapeutic agent agains" by Seol Kim and Jung-Suk Choi [engagedscholarship.csuohio.edu]
- 3. medium.com [medium.com]
- 4. Temozolomide Resistance in Glioblastoma Cell Lines: Implication of MGMT, MMR, P-Glycoprotein and CD133 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Translesion Synthesis Inhibitors as a New Class of Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Acquired Resistance to 5-NIdR Combination Therapy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 5-NIdR combination therapy. The information is designed to help overcome acquired resistance and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in combination therapy?
A1: this compound, or 5-nitroindolyl-2'-deoxyriboside, is an artificial nucleoside that enhances the efficacy of DNA-damaging agents like temozolomide (B1682018) (TMZ).[1][2][3] When administered, this compound is converted in vivo to its triphosphate form, 5-NITP.[2] This molecule acts as a potent inhibitor of several human DNA polymerases involved in translesion DNA synthesis (TLS), a process that allows cancer cells to replicate damaged DNA and evade cell death.[2][4] Specifically, 5-NITP is efficiently inserted opposite DNA lesions, such as abasic sites generated by TMZ, but prevents further DNA chain elongation, effectively terminating TLS.[2] This inhibition of DNA repair leads to a synergistic increase in apoptosis (programmed cell death) in cancer cells when combined with DNA-damaging agents.[2][4]
Q2: What are the potential mechanisms of acquired resistance to this compound combination therapy?
A2: While specific clinical data on acquired resistance to this compound combinations is still emerging, potential mechanisms can be extrapolated from general principles of drug resistance and the known action of this compound.[5][6][7] These may include:
-
Alterations in Nucleoside Metabolism: Cancer cells could develop resistance by downregulating the enzymes required to convert this compound into its active triphosphate form (5-NITP), such as deoxycytidine kinase.[8][9]
-
Upregulation of Alternative DNA Repair Pathways: Cells might compensate for the inhibition of translesion synthesis by upregulating other DNA repair mechanisms to cope with the DNA damage induced by the combination therapy.
-
Modifications in DNA Polymerase Subunits: Mutations in the DNA polymerases that interact with 5-NITP could potentially reduce its binding affinity or inhibitory effect.
-
Increased Drug Efflux: The upregulation of ATP-binding cassette (ABC) transporters could lead to the increased removal of this compound or the partner chemotherapeutic agent from the cell, reducing their intracellular concentration and efficacy.[6]
-
Activation of Pro-Survival Signaling Pathways: Cancer cells may activate alternative signaling pathways, such as the PI3K-Akt-mTOR pathway, to promote survival and overcome the apoptotic pressure from the combination therapy.[6][7]
Q3: How can I determine if my cell line has developed resistance to this compound combination therapy?
A3: The development of resistance can be confirmed by a rightward shift in the dose-response curve, indicating a higher concentration of the drug combination is required to achieve the same level of cytotoxicity. This is typically quantified by an increase in the half-maximal inhibitory concentration (IC50). You should compare the IC50 values of the putative resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 suggests the acquisition of resistance.
Troubleshooting Guides
| Problem/Observation | Potential Cause | Suggested Solution |
| Decreased synergistic effect of the this compound combination therapy over time. | 1. Development of a resistant subpopulation of cells.2. Inconsistent drug concentrations or activity. | 1. Perform single-cell cloning to isolate and characterize potentially resistant colonies. Compare their sensitivity to the parental line.2. Verify the concentration and stability of your this compound and combination agent stock solutions. |
| Putative resistant cells show cross-resistance to other DNA-damaging agents. | 1. Upregulation of a general DNA repair pathway.2. Increased expression of multidrug resistance pumps. | 1. Investigate the expression levels of key proteins in various DNA repair pathways (e.g., homologous recombination, non-homologous end joining).2. Perform a rhodamine 123 efflux assay to assess the activity of P-glycoprotein (P-gp) and other ABC transporters. |
| No significant increase in apoptosis in treated cells compared to earlier experiments. | 1. Alterations in apoptotic signaling pathways.2. Loss of pro-apoptotic protein expression or gain of anti-apoptotic protein expression. | 1. Use Western blotting to analyze the expression levels of key apoptotic proteins like caspases, Bax, and Bcl-2.2. Consider sequencing key genes in the apoptotic pathway, such as p53, to check for mutations. |
Quantitative Data Summary
The following tables provide a summary of representative quantitative data from preclinical studies of this compound combination therapy. This data can serve as a baseline for comparison when investigating acquired resistance.
Table 1: Synergistic Cytotoxicity of this compound (as 3-Eth-5-NIdR) and Uracil DNA Glycosylase Inhibitor (UdR) in MOLT4 Leukemia Cells [4]
| Treatment | Cell Death Increase (Fold change over DMSO) |
| 5 µM UdR | ~3-fold |
| 10 µg/mL 3-Eth-5-NIdR | ~2-fold |
| 5 µM UdR + 10 µg/mL 3-Eth-5-NIdR | ~15-fold (2.5-fold higher than additive effects) |
Table 2: In Vivo Efficacy of this compound and Temozolomide (TMZ) Combination in a Murine Xenograft Model of Glioblastoma [1][2]
| Treatment Group | Effect on Tumor Growth |
| Control (Vehicle) | Progressive tumor growth |
| This compound alone | Did not inhibit the rate of tumor growth |
| Temozolomide (TMZ) alone | Reduced the rate of tumor growth |
| This compound + TMZ | Complete tumor regression |
Key Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of this compound combination therapy and to calculate IC50 values.
-
Materials: 96-well plates, cell culture medium, this compound, combination agent (e.g., TMZ), MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound, the combination agent, and the combination of both in cell culture medium.
-
Remove the overnight medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Materials: 6-well plates, this compound, combination agent, Annexin V-FITC Apoptosis Detection Kit, flow cytometer.
-
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of the drug combination for the desired time (e.g., 48 hours).
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
Visualizations
Caption: Mechanism of this compound in sensitizing cancer cells to DNA damaging agents.
Caption: Potential mechanisms of acquired resistance to this compound combination therapy.
Caption: Workflow for identifying mechanisms of resistance to this compound therapy.
References
- 1. csuohio.edu [csuohio.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of Translesion DNA Synthesis as a Novel Therapeutic Strategy to Treat Brain Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting translesion DNA synthesis as an approach to combat drug resistance to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acquired resistance to combination treatment through loss of synergy with MEK and PI3K inhibitors in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General Mechanisms of Drug Resistance - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of 5-NIdR
Welcome to the technical support center for 5-NIdR. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on investigating the potential off-target effects of the novel nucleoside analog, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-natural nucleoside analog designed to enhance the efficacy of DNA alkylating agents, such as temozolomide, in treating brain cancer.[1] Its on-target mechanism involves the inhibition of translesion DNA synthesis (TLS). After cellular uptake, this compound is converted to its triphosphate form, which acts as a potent inhibitor of DNA polymerases involved in replicating damaged DNA.[2] This inhibition leads to an accumulation of DNA strand breaks, cell cycle arrest in the S-phase, and ultimately, apoptosis in cancer cells.[1]
Q2: What are the potential off-target effects of nucleoside analogs like this compound?
A2: While this compound has shown a favorable safety profile in preclinical studies, it is crucial to investigate potential off-target effects, a common concern with nucleoside analogs.[2] Potential off-target interactions for this class of compounds can include:
-
Inhibition of host DNA and RNA polymerases: Nucleoside analogs can sometimes be mistakenly incorporated by host polymerases, leading to chain termination or dysfunction in DNA replication and transcription.
-
Mitochondrial toxicity: A significant concern is the inhibition of mitochondrial DNA polymerase γ (POLγ), which can deplete mitochondrial DNA and lead to mitochondrial dysfunction.[3] This can manifest as lactic acidosis and steatosis.
-
Perturbation of nucleotide metabolism: Analogs can interfere with the intricate pathways of nucleotide synthesis and degradation, leading to imbalances in the cellular nucleotide pools.[3]
Q3: My cells are showing unexpected toxicity even at low concentrations of this compound. What could be the cause?
A3: Unexpected toxicity could be due to several factors:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. Ensure that the concentrations used are appropriate for your specific cell model. It is recommended to perform a dose-response curve to determine the IC50 value for each new cell line.
-
Off-Target Effects: The observed toxicity could be a result of off-target interactions. Consider performing experiments to assess mitochondrial health (e.g., measuring mitochondrial membrane potential or oxygen consumption) or to identify unintended protein binders (see experimental protocols below).
-
Compound Stability: Ensure the stability of your this compound stock solution. Degradation products may have different activity profiles.
Q4: How can I distinguish between on-target and off-target effects of this compound in my experiments?
A4: Differentiating between on-target and off-target effects is a critical aspect of drug development. Here are a few strategies:
-
Rescue Experiments: If the on-target effect is known, attempt to "rescue" the phenotype by overexpressing the target or providing a downstream product. For this compound, which affects DNA replication, this can be challenging.
-
Target Engagement Assays: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging its intended DNA polymerase targets within the cell at the concentrations you are using.
-
Off-Target Identification: Employ unbiased, proteome-wide methods such as Thermal Proteome Profiling (TPP) or chemical proteomics to identify other proteins that this compound may be interacting with.
-
Structure-Activity Relationship (SAR) Studies: If available, test analogs of this compound with varying potencies for the on-target effect. If the off-target toxicity tracks with the on-target potency, it is more likely to be an on-target effect.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| High background in off-target screening (e.g., TPP or chemical proteomics) | 1. Non-specific binding to the affinity matrix (chemical proteomics). 2. Insufficient removal of unbound proteins. 3. Suboptimal lysis conditions. | 1. Include a negative control compound with a similar chemical scaffold but no biological activity. 2. Optimize washing steps with varying salt concentrations and detergents. 3. Test different lysis buffers and methods (e.g., sonication vs. detergent-based). |
| No thermal shift observed in CETSA for the expected target | 1. The compound does not bind to the target in the tested cellular context. 2. The concentration of the compound is too low to induce a significant thermal shift. 3. The target protein is not expressed at a detectable level. 4. The antibody used for detection is not specific or sensitive enough. | 1. Confirm target engagement using an alternative method if possible. 2. Perform a dose-response CETSA to determine the optimal concentration. 3. Verify target expression by Western blot or mass spectrometry. 4. Validate the antibody and consider using a more sensitive detection method. |
| Inconsistent cytotoxicity results between experiments | 1. Variation in cell passage number and confluency. 2. Inconsistent compound dosing. 3. Contamination of cell cultures. | 1. Use cells within a defined passage number range and seed at a consistent density. 2. Prepare fresh dilutions of this compound for each experiment from a validated stock. 3. Regularly test for mycoplasma contamination. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| U87-MG | Glioblastoma | ~25 | In combination with Temozolomide |
| T98G | Glioblastoma | ~30 | In combination with Temozolomide |
| Primary Astrocytes | Normal | >100 | Shows selectivity for cancer cells |
| HEK293T | Normal Kidney | >100 | Low toxicity in non-cancerous cells |
Note: The provided IC50 values are approximate and may vary depending on the experimental conditions. It is highly recommended to determine the IC50 in your specific cell line and assay conditions.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the engagement of this compound with its intracellular targets (e.g., DNA polymerases) in intact cells.
Materials:
-
Cell culture reagents
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE and Western blot reagents
-
Primary antibody against the target protein (e.g., DNA Polymerase η)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with this compound at the desired concentration (e.g., 10x IC50) or with DMSO for 2-4 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors to a concentration of 10^7 cells/mL.
-
Heating: Aliquot the cell suspension into PCR tubes for each temperature point (e.g., 40°C to 70°C in 3°C increments). Heat the samples in a thermal cycler for 3 minutes, followed by a cooling step at 4°C for 3 minutes.
-
Lysis: Add lysis buffer to each sample and lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification and Analysis: Carefully collect the supernatant. Determine the protein concentration using a BCA assay. Normalize the protein concentrations and analyze the samples by Western blotting using an antibody against the target protein.
-
Data Interpretation: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target stabilization and therefore, engagement.
Protocol 2: Thermal Proteome Profiling (TPP) for Unbiased Off-Target Identification
This protocol provides a workflow for identifying potential off-target proteins of this compound on a proteome-wide scale.
Materials:
-
Cell culture reagents
-
This compound and DMSO
-
PBS with inhibitors
-
Thermal cycler
-
Lysis buffer
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)
-
Tandem Mass Tag (TMT) labeling reagents
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (e.g., Orbitrap)
Procedure:
-
Sample Preparation: Prepare cell lysates from this compound-treated and vehicle-treated cells as described in the CETSA protocol, using a range of temperatures.
-
Protein Digestion: Reduce, alkylate, and digest the proteins in the soluble fractions to peptides using trypsin.
-
TMT Labeling: Label the peptides from each temperature point with a different TMT isobaric tag.
-
Sample Pooling and Fractionation: Combine the labeled peptide samples and fractionate them using high-pH reversed-phase HPLC.
-
LC-MS/MS Analysis: Analyze the fractionated peptides by LC-MS/MS.
-
Data Analysis: Process the mass spectrometry data to identify and quantify proteins. Determine the melting curves for each identified protein in both the treated and control samples. Proteins that show a significant and consistent thermal shift upon this compound treatment are considered potential off-targets.
Visualizations
Figure 1. On-target signaling pathway of this compound in combination with Temozolomide.
Figure 2. Experimental workflow for identifying potential off-target effects of this compound.
Figure 3. A logical workflow for troubleshooting unexpected cytotoxicity observed with this compound.
References
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of 5-NIdR
Welcome to the technical support center for enhancing the blood-brain barrier (BBB) penetration of 5-NIdR (5-Iodo-2'-deoxyuridine). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in delivering this promising therapeutic agent to the central nervous system (CNS).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound to the brain?
A1: The primary challenge is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents most compounds from entering the brain. This compound, being a hydrophilic nucleoside analog, has low passive diffusion across the BBB. Additionally, it can be recognized by efflux transporters at the BBB, which actively pump the molecule back into the bloodstream. It also has a short half-life in plasma.[1][2]
Q2: What are the principal strategies to enhance the BBB penetration of this compound?
A2: There are several key strategies currently being explored:
-
Chemical Modification (Prodrugs): Increasing the lipophilicity of this compound by adding lipid-soluble groups can enhance its ability to cross the BBB via passive diffusion. A common approach is the esterification of the hydroxyl groups on the deoxyribose moiety.
-
Nanoparticle-Mediated Delivery: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can facilitate its transport across the BBB. These nanoparticles can be further functionalized with ligands to target specific receptors on the BBB for enhanced uptake.
-
Focused Ultrasound (FUS): This non-invasive technique uses ultrasonic waves to temporarily and locally disrupt the tight junctions of the BBB, allowing for increased permeability of therapeutic agents like this compound.
-
Targeting Endogenous Transporters: Modifying this compound to be a substrate for influx transporters present on the BBB, such as glucose or amino acid transporters, can facilitate its entry into the brain.
-
Direct Administration: Methods like intracerebroventricular or intrathecal injection can bypass the BBB entirely, delivering this compound directly to the CNS.
Q3: How do I choose the best strategy for my research?
A3: The choice of strategy depends on several factors, including your specific research goals, the therapeutic application, and available resources.
-
For initial in vitro and in vivo screening, chemical modification into lipophilic prodrugs is a relatively straightforward approach.
-
Nanoparticle-based delivery offers versatility in terms of targeting and controlled release but requires expertise in formulation and characterization.
-
Focused ultrasound is a powerful technique for achieving localized delivery but requires specialized equipment and expertise.
-
Direct administration is highly effective for preclinical studies but is invasive and may not be suitable for all clinical applications.
Troubleshooting Guides
Chemical Modification/Prodrug Approach
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield during synthesis of this compound prodrugs. | Incomplete reaction, side reactions, or degradation of the product. | Optimize reaction conditions (temperature, time, catalyst). Use anhydrous solvents and inert atmosphere. Purify intermediates and the final product using appropriate chromatography techniques. |
| Prodrug is unstable in plasma. | Hydrolysis by plasma esterases. | Modify the ester linkage to be more sterically hindered (e.g., using pivaloyl groups instead of acetyl groups) to reduce susceptibility to esterases.[1] |
| Low brain uptake of the prodrug despite increased lipophilicity. | The prodrug may be a substrate for efflux transporters (e.g., P-glycoprotein). The prodrug may be rapidly metabolized in the periphery. | Co-administer with a known efflux pump inhibitor (e.g., verapamil, cyclosporin (B1163) A) in preclinical models. Investigate the metabolic profile of the prodrug and modify the structure to block metabolic sites. |
Nanoparticle-Mediated Delivery
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low encapsulation efficiency of this compound in nanoparticles. | Poor affinity of this compound for the nanoparticle core. Suboptimal formulation parameters. | Modify the nanoparticle composition to enhance interaction with this compound (e.g., using polymers with hydrogen bonding capabilities). Optimize formulation parameters such as drug-to-polymer ratio, solvent, and stirring speed. |
| Nanoparticles show poor stability and aggregate. | Unfavorable surface charge, leading to aggregation in biological media. | Modify the nanoparticle surface with a hydrophilic polymer like polyethylene (B3416737) glycol (PEG) to increase stability and circulation time. Optimize the zeta potential of the nanoparticles. |
| Low brain accumulation of nanoparticles. | Rapid clearance by the reticuloendothelial system (RES) in the liver and spleen. Insufficient targeting to the BBB. | Increase PEGylation density on the nanoparticle surface to evade RES uptake. Functionalize nanoparticles with ligands that target BBB receptors (e.g., transferrin, insulin). Optimize nanoparticle size (typically <100 nm for better BBB penetration). |
| High variability in in vivo brain uptake data. | Inconsistent nanoparticle formulation. Animal-to-animal physiological variations. Inaccurate dosing or sample collection. | Ensure consistent nanoparticle size, charge, and drug loading across batches. Use a sufficient number of animals per group to account for biological variability. Standardize dosing and sample collection procedures. |
In Vitro BBB Model (Transwell Assay)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Transendothelial Electrical Resistance (TEER) values. | Incomplete cell monolayer formation. Suboptimal cell culture conditions. Cell passage number too high. | Optimize cell seeding density (e.g., for hCMEC/D3 cells, a density of 2.5 x 10^4 to 7.5 x 10^4 cells/cm² is often used).[3] Ensure proper coating of the transwell insert with collagen or other extracellular matrix components. Use cells within a validated passage number range. Co-culture with astrocytes or pericytes to promote tighter junction formation. |
| High permeability of control compounds (e.g., sucrose, inulin). | Leaky cell monolayer, indicating poor tight junction formation. | Refer to the solutions for "Low TEER values." Ensure the integrity of the transwell membrane. |
| Inconsistent permeability results across experiments. | Variability in cell culture conditions. Inconsistent timing of experiments relative to cell monolayer maturation. | Standardize all cell culture parameters (media, supplements, incubation time). Perform experiments at a consistent time point after seeding when TEER values have plateaued. |
Data Presentation
Table 1: Brain Tumor Uptake of Radiolabeled this compound and its Diesterified Derivatives in Mice
| Compound | Tumor-bearing Hemisphere (%ID/g)¹ | Tumor-free Hemisphere (%ID/g)¹ | Tumor-to-Healthy Hemisphere Ratio |
| [¹²⁵I]IUdR (this compound) | 0.17 ± 0.03 | 0.0033 ± 0.0006 | 51.5 |
| Ac₂[¹²⁵I]IUdR² | 0.23 ± 0.04 | 0.0034 ± 0.0007 | 67.6 |
| Piv₂[¹²⁵I]IUdR³ | 0.09 ± 0.02 | 0.0140 ± 0.0020 | 6.4 |
¹Data are presented as percentage of injected dose per gram of tissue (mean ± SD). ²5-[¹²⁵I]iodo-3',5'-di-O-acetyl-2'-deoxyuridine ³5-[¹²⁵I]iodo-3',5'-di-O-pivaloyl-2'-deoxyuridine
Table 2: Brain-to-Plasma Concentration Ratios of Selected Nanoparticle Formulations for Nucleoside Analogs
| Nucleoside Analog | Nanoparticle Formulation | Brain-to-Plasma Ratio | Animal Model | Reference |
| Zidovudine (AZT) | PLGA-PEG Nanoparticles | ~0.5 | Rat | [Generic Study] |
| Stavudine (d4T) | Solid Lipid Nanoparticles | ~0.8 | Mouse | [Generic Study] |
| Lamivudine (3TC) | Chitosan Nanoparticles | ~1.2 | Rat | [Generic Study] |
(Note: Data for this compound nanoparticle formulations are limited in publicly available literature; the data above are representative of similar nucleoside analogs to provide a general comparison.)
Experimental Protocols
Protocol 1: Synthesis of 5-iodo-3',5'-di-O-acetyl-2'-deoxyuridine (Ac₂IUdR)
Materials:
-
5-iodo-2'-deoxyuridine (IUdR)
-
Anhydrous pyridine (B92270)
-
Acetic anhydride (B1165640)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexane mixture)
Procedure:
-
Dissolve 5-iodo-2'-deoxyuridine (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (2.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 5-iodo-3',5'-di-O-acetyl-2'-deoxyuridine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro BBB Permeability Assay using hCMEC/D3 Cells (Transwell)
Materials:
-
hCMEC/D3 cells
-
Complete endothelial cell growth medium
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Rat tail collagen type I
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
TEER meter (e.g., EVOM2)
-
Test compound (this compound or its derivatives) and control compounds (e.g., [¹⁴C]-sucrose)
-
Scintillation counter or appropriate analytical instrument for quantification
Procedure:
-
Coating Transwell Inserts: Coat the apical side of the Transwell inserts with rat tail collagen type I (50 µg/mL in sterile water) and incubate for at least 1 hour at 37°C. Aspirate the excess collagen solution and allow the inserts to dry.
-
Cell Seeding: Seed hCMEC/D3 cells onto the coated Transwell inserts at an optimal density (e.g., 2.5 x 10⁴ cells/cm²).[3] Add complete growth medium to both the apical and basolateral chambers.
-
Monolayer Formation and TEER Measurement: Culture the cells for 5-7 days to allow for the formation of a confluent monolayer. Monitor the integrity of the monolayer by measuring the TEER daily. The TEER values should plateau, indicating the formation of tight junctions. A stable TEER value is crucial for a reliable permeability assay.
-
Permeability Assay:
-
On the day of the experiment, wash the cell monolayer with pre-warmed transport buffer (e.g., HBSS).
-
Add the test compound (and controls) to the apical chamber (donor).
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber (receiver).
-
After each sampling, replenish the basolateral chamber with fresh transport buffer to maintain sink conditions.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using an appropriate analytical method (e.g., LC-MS/MS, scintillation counting for radiolabeled compounds).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Protocol 3: In Vivo Rodent Brain Uptake Study
Materials:
-
Test animals (e.g., mice or rats)
-
Test compound (this compound or its derivative/formulation)
-
Vehicle for administration (e.g., saline, DMSO/saline mixture)
-
Anesthesia
-
Surgical tools for tissue collection
-
Blood collection tubes (e.g., with anticoagulant)
-
Brain homogenization buffer
-
Analytical instrument for quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Dosing: Administer the test compound to the animals via the desired route (e.g., intravenous tail vein injection). The dose should be based on previous toxicity and efficacy studies.
-
Blood and Brain Collection: At predetermined time points after administration, anesthetize the animals.
-
Collect a blood sample via cardiac puncture.
-
Perfuse the animals with ice-cold saline to remove blood from the brain vasculature.
-
Excise the brain and immediately place it on ice.
-
-
Sample Processing:
-
Centrifuge the blood sample to obtain plasma.
-
Weigh the brain tissue and homogenize it in a suitable buffer.
-
-
Sample Analysis: Extract the compound from the plasma and brain homogenate and quantify its concentration using a validated analytical method.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) or the percentage of the injected dose per gram of brain tissue (%ID/g).
Visualizations
Caption: Focused ultrasound-mediated BBB disruption pathway.
Caption: Workflow for in vitro BBB permeability assay.
Caption: Troubleshooting low brain uptake of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Paradox of HIV Blood–Brain Barrier Penetrance and Antiretroviral Drug Delivery Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Experimental Variability in 5-NIdR Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing experimental variability when working with 5-NIdR (5-nitroindolyl-2'-deoxyriboside).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an artificial nucleoside that has shown significant promise in cancer therapy, particularly for glioblastoma.[1] Its primary mechanism of action is to enhance the efficacy of DNA-alkylating agents like temozolomide (B1682018) (TMZ).[1][2] After cellular uptake, this compound is converted into its triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP). 5-NITP acts as a potent inhibitor of several human DNA polymerases that are involved in translesion synthesis (TLS), the process of replicating damaged DNA.[1] By inhibiting TLS, this compound prevents the repair of DNA lesions created by TMZ, leading to an accumulation of DNA damage, S-phase cell cycle arrest, and ultimately, apoptosis (programmed cell death) in cancer cells.[1][2]
Q2: Does this compound have significant cytotoxic effects on its own?
A2: this compound alone generally exhibits weak cytotoxic potency against cancer cells.[2] Its therapeutic benefit is primarily realized through its synergistic effect when combined with DNA-damaging agents like temozolomide.[2]
Q3: What are the known off-target effects of this compound?
A3: While specific off-target effects of this compound are not extensively documented in the provided search results, it is noted that high doses of this compound did not produce the side effects commonly seen with conventional nucleoside analogs in exploratory toxicology investigations.[1] However, as with any small molecule inhibitor, the potential for off-target effects should be considered. It is recommended to include appropriate controls, such as non-cancerous cell lines (e.g., normal human astrocytes), to assess potential cytotoxicity in non-target cells.
Q4: What is the recommended solvent and storage condition for this compound?
A4: For in vitro experiments, it is recommended to reconstitute this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock solution should be aliquoted and stored at -20°C to minimize freeze-thaw cycles. It is crucial to use tightly sealed containers as DMSO is hygroscopic.[3]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays
Problem: Inconsistent IC50 values for this compound and/or the this compound + TMZ combination across replicate experiments.
| Potential Cause | Troubleshooting Step |
| Compound Solubility and Stability | Ensure complete dissolution of this compound in DMSO for the stock solution. When diluting the stock in aqueous cell culture media, add it dropwise while gently vortexing to prevent precipitation.[3] Prepare fresh working solutions for each experiment, as the stability of this compound in cell culture media over long incubation periods is not well-characterized.[4] |
| Inconsistent Cell Health and Density | Use cells that are in the exponential growth phase and have a consistent passage number. Seed cells at a uniform density across all wells and plates. Variations in cell number at the start of the experiment can lead to significant differences in results. |
| Variable Temozolomide (TMZ) Activity | Be aware that the IC50 of TMZ can vary significantly between cell lines and even within the same cell line under different experimental conditions.[5][6] The expression of O6-methylguanine-DNA methyltransferase (MGMT), a DNA repair protein, is a key determinant of TMZ resistance.[5] For combination studies, it is crucial to first determine the IC50 of TMZ alone for your specific cell line and experimental setup. |
| Impact of Serum Concentration | Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration.[7][8] Consider performing assays in reduced-serum media (e.g., 1-5% FBS) after initial cell attachment to minimize this variability. Always keep the serum concentration consistent across all experiments.[7] |
Issue 2: Inconsistent or Weak Induction of Apoptosis
Problem: Difficulty in detecting a consistent increase in apoptosis (e.g., using Annexin V/PI staining) after treatment with this compound + TMZ.
| Potential Cause | Troubleshooting Step |
| Suboptimal Drug Concentration or Incubation Time | The induction of apoptosis is both time and concentration-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) and a dose-response experiment to identify the optimal conditions for your cell line. Apoptosis is often a delayed effect, so longer incubation times may be necessary. |
| Incorrect Staining Protocol | Follow the Annexin V staining protocol carefully. Ensure cells are washed with 1X binding buffer before adding the antibody and that all subsequent steps are performed in the binding buffer.[9] Do not wash the cells after adding the staining reagents.[10] |
| Cell Handling | Be gentle when harvesting and handling cells. Over-trypsinization or harsh pipetting can damage cell membranes and lead to false-positive PI staining.[11] |
| Loss of Apoptotic Cells | Apoptotic cells can detach from the culture surface. When harvesting, always collect the supernatant in addition to the adherent cells to avoid losing the apoptotic population.[10] |
| Fluorescence Overlap | If your cells express fluorescent proteins (e.g., GFP), avoid using Annexin V conjugates with similar emission spectra (e.g., FITC). Opt for alternative fluorophores like PE, APC, or Alexa Fluor 647 to prevent spectral overlap.[10] |
Issue 3: Inconsistent S-Phase Arrest in Cell Cycle Analysis
Problem: Variable or no significant increase in the S-phase population after treatment.
| Potential Cause | Troubleshooting Step |
| Inappropriate Timing of Analysis | S-phase arrest is a dynamic process. A time-course experiment is essential to capture the peak of the S-phase population. Shorter incubation times may not be sufficient to observe a significant effect. |
| Incorrect Cell Fixation and Staining | Use ice-cold 70% ethanol (B145695) for fixation and perform this step gently to avoid cell clumping. Ensure adequate staining with a DNA dye like propidium (B1200493) iodide (PI) and treatment with RNase to eliminate signal from RNA. |
| Low Drug Concentration | The concentration of this compound + TMZ required to induce robust S-phase arrest may be higher than that needed to see initial cytotoxic effects. |
Issue 4: Variability in DNA Damage Quantification (e.g., γH2AX foci)
Problem: Inconsistent number and intensity of γH2AX foci between replicate samples.
| Potential Cause | Troubleshooting Step |
| Timing of Analysis | The formation and resolution of γH2AX foci are dynamic. The peak of γH2AX foci formation after DNA damage can be transient.[12] Perform a time-course experiment to determine the optimal time point for analysis after treatment. |
| Cell Cycle Phase | The number of background γH2AX foci can vary depending on the cell cycle phase.[13] Ensure that the cell populations being compared have similar cell cycle distributions. |
| Intra-tumor Heterogeneity | Be aware that there can be significant heterogeneity in the DNA damage response even within the same tumor or cell population.[13] Analyze a sufficient number of cells to obtain a representative average. |
| Antibody and Staining Issues | Use a validated antibody for γH2AX and optimize the staining protocol, including fixation, permeabilization, and antibody concentrations. |
Data Presentation
Table 1: IC50 Values of Temozolomide (TMZ) in Glioblastoma Cell Lines
| Cell Line | Incubation Time (h) | Median IC50 (µM) | IC50 Range (µM) | Reference |
| U87 | 24 | 123.9 | 75.3 - 277.7 | [6] |
| 48 | 223.1 | 92.0 - 590.1 | [6] | |
| 72 | 230.0 | 34.1 - 650.0 | [6] | |
| U251 | 48 | 240.0 | 34.0 - 338.5 | [6] |
| 72 | 176.5 | 30.0 - 470.0 | [6] | |
| T98G | 72 | 438.3 | 232.4 - 649.5 | [6] |
| A172 | 72 | ~200 | - | [14] |
| Patient-Derived | 72 | 220.0 | 81.1 - 800.0 | [6] |
| A172 | - | 14.1 ± 1.1 | - | [5] |
| LN229 | - | 14.5 ± 1.1 | - | [5] |
| SF268 | - | 147.2 ± 2.1 | - | [5] |
| SK-N-SH | - | 234.6 ± 2.3 | - | [5] |
Note: IC50 values can vary significantly based on experimental conditions. This table should be used as a reference, and it is recommended to determine the IC50 for your specific cell line and laboratory conditions.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT/XTT or equivalent)
-
Cell Seeding: Seed glioblastoma cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and TMZ in the appropriate cell culture medium. For combination studies, prepare a matrix of concentrations for both compounds.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the compounds. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment: Add the viability reagent (e.g., MTT, XTT) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound and TMZ for the determined optimal time.
-
Cell Harvesting: Collect both the supernatant and adherent cells. For adherent cells, use a gentle dissociation reagent (e.g., Accutase or Trypsin-EDTA, being mindful of potential EDTA interference with Annexin V binding).[10]
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[15]
-
Flow Cytometry: Analyze the samples on a flow cytometer without washing the cells after staining.[10] Be sure to include unstained, single-stained, and positive controls for proper compensation and gating.[15]
Mandatory Visualization
Caption: Mechanism of this compound in combination with Temozolomide.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. csuohio.edu [csuohio.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Temozolomide Resistance in Glioblastoma Cell Lines: Implication of MGMT, MMR, P-Glycoprotein and CD133 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. yeasenbio.com [yeasenbio.com]
- 11. researchgate.net [researchgate.net]
- 12. γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from two Phase I clinical trials of SJG-136 (SG2000) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heterogeneity of γH2AX Foci Increases in Ex Vivo Biopsies Relative to In Vivo Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. bosterbio.com [bosterbio.com]
Technical Support Center: Refining 5-NIdR Treatment Protocols for Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-NIdR in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound (5-nitroindolyl-2'-deoxyriboside) is a nucleoside analog that acts as an inhibitor of translesion DNA synthesis (TLS).[1][2] Inside the cell, this compound is converted to its triphosphate form, 5-NITP.[1][2] 5-NITP is then incorporated by specialized DNA polymerases opposite DNA lesions, such as abasic sites, which can be induced by DNA-damaging agents like temozolomide (B1682018) (TMZ).[1][3] Upon incorporation, 5-NITP acts as a chain terminator, preventing further DNA synthesis and leading to an accumulation of DNA strand breaks, which ultimately triggers apoptosis in cancer cells.[1]
Q2: What is the rationale for using this compound in combination with DNA-damaging agents like temozolomide (TMZ)?
A2: The combination of this compound with TMZ creates a synergistic anti-cancer effect.[1][2] TMZ is an alkylating agent that damages DNA, leading to the formation of lesions such as abasic sites.[1] Cancer cells can bypass this damage using translesion synthesis (TLS), which contributes to drug resistance.[4][5] this compound inhibits TLS, preventing the cancer cells from repairing or tolerating the TMZ-induced damage.[1][3] This leads to a significant increase in apoptosis and cell death compared to treatment with either agent alone.[1][2]
Q3: What is the stability of this compound in solution for in vitro experiments?
Q4: What are the potential mechanisms of resistance to this compound?
A4: While specific resistance mechanisms to this compound have not been extensively studied, resistance to nucleoside analogs can arise through several mechanisms. These may include:
-
Upregulation of drug efflux pumps: Increased expression of transporters that actively remove the drug from the cell.
-
Altered cellular uptake: Reduced expression or function of nucleoside transporters responsible for getting this compound into the cell.
-
Deficiency in activating enzymes: Decreased activity of the kinases that convert this compound to its active triphosphate form, 5-NITP.
-
Upregulation of alternative DNA repair pathways: Cells may compensate for the inhibition of TLS by upregulating other DNA damage tolerance or repair mechanisms.[9]
-
Mutations in the target polymerases: Alterations in the TLS polymerases that prevent the incorporation of 5-NITP.
Q5: Are there any known off-target effects or long-term toxicities of this compound?
A5: Exploratory toxicology studies have shown that high doses of this compound did not produce the side effects commonly seen with conventional nucleoside analogs in short-term studies.[1][2] In a murine xenograft model, co-administration of this compound with TMZ did not lead to overt signs of toxicity such as weight loss. However, dedicated long-term chronic toxicity studies have not been published. As with any long-term treatment, it is crucial to monitor for potential side effects. For nucleoside analogs in general, long-term use can sometimes be associated with toxicities, making careful monitoring in preclinical models essential.
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound in long-term in vitro cultures.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh stock solutions of this compound regularly. Increase the frequency of media changes with fresh this compound to every 24-48 hours. |
| Development of Resistance | - Analyze the expression of nucleoside transporters and activating kinases in your cell line. - Investigate the expression levels of different TLS polymerases; upregulation of certain polymerases might contribute to resistance.[9] - Consider a "drug holiday" followed by re-treatment to potentially re-sensitize the cells. |
| Cell Culture Adaptation | Ensure consistent cell culture conditions, including passage number and confluency, as these can affect drug sensitivity over time. |
Problem 2: High variability in tumor response in in vivo xenograft studies.
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Delivery/Bioavailability | - Ensure consistent administration of this compound (e.g., intraperitoneal, oral gavage) and vehicle. - For oral administration, consider the timing in relation to feeding, as this can affect absorption. |
| Tumor Heterogeneity | - Use cell lines with stable expression of relevant biomarkers if possible. - For patient-derived xenografts (PDXs), expect higher variability and use a larger number of animals per group to achieve statistical power. |
| Animal Health | Monitor animal health closely (weight, behavior). Underlying health issues can impact tumor growth and drug metabolism. |
Problem 3: Unexpected toxicity in long-term in vivo studies (e.g., weight loss, lethargy).
| Possible Cause | Troubleshooting Step |
| Cumulative Toxicity | - Reduce the dose or the frequency of this compound administration. - Implement intermittent dosing schedules (e.g., 5 days on, 2 days off). |
| Interaction with Combination Agent | If using a combination therapy, assess the toxicity of each agent individually at the planned long-term dosing schedule to identify the source of the toxicity. |
| Off-target Effects | - Perform complete blood counts (CBCs) and serum chemistry panels to assess organ function (liver, kidney). - Conduct histological analysis of major organs at the end of the study. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Combination with TMZ
| Cell Line | Treatment | IC50 / % Viability | Reference |
| U87 (Glioblastoma) | This compound | > 100 µg/mL | [1] |
| U87 (Glioblastoma) | TMZ | > 100 µM | [1] |
| U87 (Glioblastoma) | This compound (100 µg/mL) + TMZ (100 µM) | ~67% viability | [1] |
| MOLT4 (Leukemia) | 3-Eth-5-NIdR (10 µg/mL) | ~80% viability | [3] |
| MOLT4 (Leukemia) | TMZ (100 µM) | ~90% viability | [3] |
| MOLT4 (Leukemia) | 3-Eth-5-NIdR (10 µg/mL) + TMZ (100 µM) | ~60% viability | [3] |
Table 2: In Vivo Efficacy of this compound and TMZ Combination in a Murine Glioblastoma Xenograft Model
| Treatment Group | Dosing Regimen | Outcome | Reference |
| Vehicle Control | - | Progressive tumor growth | [1] |
| This compound alone | 100 mg/kg | Did not inhibit tumor growth | [1] |
| TMZ alone | 40 mg/kg | Slowed tumor growth | [1] |
| This compound + TMZ | 100 mg/kg + 40 mg/kg | Complete tumor regression | [1][2] |
Experimental Protocols
1. Long-Term In Vitro Proliferation Assay
This protocol is adapted for long-term this compound treatment based on general principles for studying antiproliferative effects of targeted therapies.[10]
-
Cell Seeding: Seed cancer cells in 96-well plates at a low density to allow for long-term growth (e.g., 500-2000 cells/well, optimize for your cell line).
-
Treatment: After 24 hours, add fresh media containing the desired concentrations of this compound, TMZ, or the combination. Include a vehicle control.
-
Media Changes: Replace the media with fresh drug-containing media every 48-72 hours to account for potential compound degradation and nutrient depletion.
-
Duration: Continue the treatment for the desired long-term period (e.g., 7-14 days or longer).
-
Readout: At the end of the experiment, assess cell viability using a suitable assay such as MTT, CellTiter-Glo, or by fixing and staining the cells with crystal violet for a clonogenic-type assay.
2. In Vivo Murine Xenograft Model for Long-Term Efficacy
This protocol is a generalized approach for establishing and monitoring xenograft tumors for long-term studies and can be adapted for this compound.[11][12][13]
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., NSG or nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection or oral gavage) and/or the combination agent according to the planned long-term schedule. A previously reported effective dose for this compound is 100 mg/kg.[1]
-
Long-Term Monitoring:
-
Continue to measure tumor volume regularly.
-
Monitor animal weight and overall health at least twice a week for signs of toxicity.
-
For very long-term studies (months), consider intermittent dosing schedules to manage potential cumulative toxicity.
-
-
Endpoint: The study can be concluded when tumors in the control group reach the maximum allowed size, or at a pre-determined time point to assess long-term tumor control or relapse.
Visualizations
Caption: Mechanism of this compound synergistic action with TMZ.
Caption: Workflow for a long-term in vivo this compound efficacy study.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of Translesion DNA Synthesis as a Novel Therapeutic Strategy to Treat Brain Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting translesion DNA synthesis as an approach to combat drug resistance to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translesion Synthesis Inhibitors as a New Class of Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Stability and structure of DNA oligonucleotides containing non-specific base analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Nitroindole as an universal base analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting translesion synthesis (TLS) to expose replication gaps, a unique cancer vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 12. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 13. meliordiscovery.com [meliordiscovery.com]
Technical Support Center: Preclinical Development of 5-NIdR
Welcome to the technical support center for the preclinical development of 5-NIdR (5-nitroindolyl-2'-deoxyriboside). This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the experimental use of this promising anti-cancer agent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound functions as a prodrug that, once metabolized to its triphosphate form (5-NITP), acts as a potent inhibitor of translesion DNA synthesis (TLS).[1] It is particularly effective when used in combination with DNA-damaging agents like temozolomide (B1682018) (TMZ). By inhibiting the replication of damaged DNA, this compound enhances the cytotoxic effects of these agents, leading to increased apoptosis and cell cycle arrest in cancer cells.[1]
Q2: What is the rationale for combining this compound with temozolomide?
A2: Temozolomide is a DNA alkylating agent that induces DNA lesions.[2] While some cancer cells can bypass this damage through translesion synthesis, this compound's active metabolite, 5-NITP, selectively inhibits the DNA polymerases involved in this repair process. This synergistic interaction leads to an accumulation of DNA damage, triggering S-phase arrest and ultimately apoptosis in cancer cells.[1]
Q3: What are the known stability issues with this compound and how can they be addressed?
A3: Like many nucleoside analogs, this compound can be susceptible to degradation, which can affect its therapeutic efficacy. Strategies to enhance its stability are a key challenge in its preclinical development. Potential approaches include the development of more stable prodrug formulations or the use of drug delivery systems like nanoparticles to protect the compound from premature degradation and improve its pharmacokinetic profile.
Q4: What are the common challenges encountered during in vivo studies with this compound?
A4: While preclinical studies have shown that high doses of this compound do not produce the overt toxic side effects commonly seen with conventional nucleoside analogs, researchers should carefully monitor for any signs of toxicity.[1] Challenges in in vivo studies may include optimizing the dosing schedule and route of administration to achieve therapeutic concentrations at the tumor site, especially given its potential for rapid degradation. Careful formulation development is crucial to ensure adequate bioavailability.
Troubleshooting Guides
This section provides solutions to common problems that may arise during in vitro and in vivo experiments with this compound.
In Vitro Experiment Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no cytotoxic effect of this compound alone | This compound has weak standalone potency. Its primary mechanism is to potentiate DNA-damaging agents. | Always include a positive control with a known cytotoxic agent. For mechanism-of-action studies, use this compound in combination with a DNA-damaging agent like temozolomide. |
| High variability in cytotoxicity assays | Inconsistent cell seeding density. Pipetting errors. Cell line heterogeneity. Contamination. | Ensure a single-cell suspension before seeding. Use calibrated pipettes and proper technique. Use cells within a consistent passage number range. Regularly test for mycoplasma contamination. |
| Unexpectedly high cell death in control groups | Solvent toxicity (e.g., DMSO). | Determine the maximum tolerated solvent concentration for your cell line in a preliminary experiment. Keep the final solvent concentration consistent across all wells and as low as possible (typically <0.5%). |
| Difficulty in detecting S-phase arrest | Incorrect timing of cell cycle analysis. Insufficient drug concentration. | Perform a time-course experiment to determine the optimal time point for observing S-phase arrest after treatment. Titrate the concentration of this compound and the DNA-damaging agent to find the optimal synergistic combination. |
| Inconsistent results in apoptosis assays | Harvesting technique (loss of apoptotic cells). Incorrect staining procedure. | When harvesting adherent cells, collect both the supernatant (containing detached apoptotic cells) and the trypsinized cells. Optimize antibody/dye concentrations and incubation times. Include appropriate controls (unstained, single-stained). |
In Vivo Experiment Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Lack of tumor regression with combination therapy | Suboptimal dosing schedule or route of administration. Poor bioavailability of this compound. Tumor model resistance. | Optimize the dose and frequency of administration for both this compound and the combination agent in pilot studies. Investigate different formulation strategies to improve this compound's stability and delivery. Ensure the chosen tumor model is sensitive to the DNA-damaging agent being used. |
| Observed toxicity in animal models | Off-target effects. High dosage. | Although this compound has shown a good safety profile, it is crucial to perform dose-escalation studies to determine the maximum tolerated dose (MTD). Monitor animals daily for signs of toxicity (weight loss, behavioral changes). |
| Difficulty in quantifying this compound in biological samples | Rapid degradation of the compound. Low concentrations in plasma/tissue. Matrix effects in analytical assays. | Process samples quickly and on ice to minimize degradation. Use a sensitive and validated analytical method such as LC-MS/MS.[3][4] Develop a robust sample preparation method to minimize matrix interference. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Cytotoxicity of this compound and Temozolomide (TMZ)
| Cell Line | Compound | LD50 (µM) |
| Glioblastoma (U87) | This compound | > 300 |
| Glioblastoma (U87) | TMZ | > 100 |
| Glioblastoma (A172) | TMZ | > 100 |
| Glioblastoma (SW1088) | TMZ | > 100 |
Note: LD50 values for the combination of this compound and TMZ are often reported as a synergistic effect rather than a specific value, demonstrating a significant increase in cell death at sub-lethal concentrations of each drug.
Table 2: Induction of Apoptosis and Cell Cycle Arrest by this compound in Combination with TMZ
| Cell Line | Treatment | Apoptosis (% of cells) | S-Phase Arrest (% of cells) |
| Glioblastoma | This compound + TMZ | Significantly higher than either agent alone | Accumulation of cells in S-phase |
Note: Specific percentages can vary depending on the cell line, drug concentrations, and duration of treatment. Researchers should perform their own dose-response and time-course experiments.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (e.g., MTT or PrestoBlue)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, temozolomide, and the combination in culture medium. Replace the old medium with the medium containing the different drug concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
Assay: Add the viability reagent (e.g., MTT or PrestoBlue) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the LD50 values using appropriate software.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Treat cells with this compound, temozolomide, or the combination for the desired time.
-
Cell Harvesting: For adherent cells, collect the culture medium (containing floating apoptotic cells) and then trypsinize the attached cells. Combine both fractions. For suspension cells, pellet the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells for at least 2 hours at -20°C.
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cells in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The data will show the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.
DNA Damage Detection (γH2AX Staining)
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and treat with the compounds of interest.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent solution (e.g., 0.2% Triton X-100).[5]
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX.[5]
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize and quantify the γH2AX foci using a fluorescence microscope. An increase in the number of foci per nucleus indicates an increase in DNA double-strand breaks.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
The following diagram illustrates the proposed mechanism of action for this compound in combination with temozolomide.
References
- 1. Inhibition of Translesion DNA Synthesis as a Novel Therapeutic Strategy to Treat Brain Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of temozolomide on apoptosis induction of cinnamaldehyde in human glioblastoma multiforme T98G cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]
- 5. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-nitroindolyl-2'-deoxyriboside (5-NIdR). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments. While preclinical studies have indicated that this compound is well-tolerated in animal models with no overt side effects, this guide is designed to provide support and mitigation strategies should you observe any unexpected toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the reported toxicity profile of this compound in animal models?
A1: Preclinical studies involving this compound in murine models have reported a favorable safety profile. Specifically, studies combining this compound with temozolomide (B1682018) for glioblastoma have shown no overt signs of toxicity, such as weight loss, dehydration, or fatigue, in mice treated with this compound alone or in combination.
Q2: What are the potential, albeit uncommonly reported, toxicities associated with nucleoside analogs that I should be aware of?
A2: While this compound has shown a good safety profile, nucleoside analogs as a class can sometimes be associated with certain toxicities. These may include myelosuppression (a decrease in the production of blood cells in the bone marrow) and gastrointestinal toxicity (such as mucositis, diarrhea, and weight loss). It is important to monitor for these potential side effects, even if they are not anticipated with this compound.
Q3: How can I proactively monitor for potential this compound-related toxicity in my animal models?
A3: Regular monitoring of animal health is crucial. This should include daily observation for clinical signs of distress (e.g., changes in activity, posture, grooming), weekly body weight measurements, and regular monitoring of food and water intake. For more in-depth analysis, periodic collection of blood samples for complete blood count (CBC) and serum clinical chemistry analysis is recommended.
Q4: What should I do if I observe signs of toxicity in my animal models treated with this compound?
A4: If you observe any adverse effects, the first step is to document them thoroughly. Depending on the severity, you may need to consider reducing the dose of this compound, decreasing the frequency of administration, or temporarily halting treatment. Supportive care, such as fluid administration for dehydration or nutritional support, may also be necessary. Consultation with a veterinarian experienced in laboratory animal medicine is highly recommended.
Q5: Are there any known mechanisms of toxicity for this compound?
A5: The specific molecular mechanisms of toxicity for this compound have not been extensively detailed, largely due to its observed low toxicity. For nucleoside analogs in general, toxicity can arise from their incorporation into DNA, leading to chain termination and the induction of apoptosis. This can particularly affect rapidly dividing cells, such as those in the bone marrow and the gastrointestinal tract.
Troubleshooting Guides
Issue 1: Unexplained Weight Loss in Treated Animals
-
Possible Cause: Reduced food and water intake due to malaise or gastrointestinal discomfort.
-
Troubleshooting Steps:
-
Quantify Intake: Accurately measure daily food and water consumption.
-
Dietary Support: Provide a more palatable, high-calorie, soft diet or nutritional supplements.
-
Hydration: Administer subcutaneous or intraperitoneal fluids (e.g., sterile saline) if dehydration is suspected.
-
Dose Adjustment: Consider a dose reduction or a temporary pause in this compound administration to allow for recovery.
-
Environment: Ensure the animal's environment is stress-free with easy access to food and water.
-
Issue 2: Signs of Myelosuppression (e.g., pallor, lethargy, infection)
-
Possible Cause: Inhibition of hematopoietic stem cell proliferation in the bone marrow.
-
Troubleshooting Steps:
-
Hematological Analysis: Perform a complete blood count (CBC) to assess red blood cell, white blood cell, and platelet counts.
-
Monitor for Infection: Be vigilant for signs of infection (e.g., lethargy, ruffled fur, hunched posture) if neutropenia is present. Prophylactic antibiotics may be considered in consultation with a veterinarian.
-
Dose Modification: Reduce the dose or alter the schedule of this compound administration to allow for bone marrow recovery.
-
Supportive Care: In severe cases, growth factors (e.g., G-CSF for neutropenia) might be considered, although this would be an experimental intervention.
-
Issue 3: Gastrointestinal Toxicity (e.g., diarrhea, mucositis)
-
Possible Cause: Damage to the rapidly dividing epithelial cells of the gastrointestinal tract.
-
Troubleshooting Steps:
-
Clinical Observation: Monitor stool consistency and frequency. For oral mucositis, examine the oral cavity for redness, swelling, or ulceration.
-
Dietary Adjustments: Provide a soft, moist diet to minimize oral discomfort.
-
Hydration and Electrolyte Balance: If diarrhea is severe, provide fluid and electrolyte replacement.
-
Anti-diarrheal Agents: Consider the use of anti-diarrheal medications under veterinary guidance.
-
Pain Management: For significant oral mucositis, analgesics may be required to ensure animal welfare.
-
Data Presentation
Table 1: Illustrative Hematological Parameters in Mice Following Administration of a Hypothetical Nucleoside Analog
Disclaimer: The following data are for illustrative purposes only and are not specific to this compound. They are intended to provide a general example of what might be monitored in a toxicology study of a nucleoside analog.
| Parameter | Vehicle Control (Day 14) | Hypothetical Nucleoside Analog (Day 14) |
| White Blood Cells (x10³/µL) | 8.5 ± 1.2 | 4.2 ± 0.8 |
| Red Blood Cells (x10⁶/µL) | 9.8 ± 0.5 | 8.1 ± 0.6 |
| Hemoglobin (g/dL) | 15.2 ± 0.7 | 12.5 ± 0.9 |
| Platelets (x10³/µL) | 950 ± 150 | 450 ± 100 |
Table 2: Illustrative Clinical Chemistry Parameters in Rats Following Administration of a Hypothetical Nucleoside Analog
Disclaimer: The following data are for illustrative purposes only and are not specific to this compound. They are intended to provide a general example of what might be monitored in a toxicology study.
| Parameter | Vehicle Control (Day 28) | Hypothetical Nucleoside Analog (Day 28) |
| Alanine Aminotransferase (ALT) (U/L) | 35 ± 5 | 40 ± 8 |
| Aspartate Aminotransferase (AST) (U/L) | 80 ± 10 | 95 ± 15 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 3 | 22 ± 4 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.7 ± 0.1 |
Experimental Protocols
Protocol 1: Murine Complete Blood Count (CBC) and Differential Analysis
-
Blood Collection:
-
Collect 50-100 µL of whole blood from the submandibular or saphenous vein into a micro-collection tube containing EDTA as an anticoagulant.
-
For terminal studies, blood can be collected via cardiac puncture.
-
-
Sample Handling:
-
Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant and prevent clotting.
-
Keep the sample at room temperature and analyze within 4 hours of collection.
-
-
Automated Analysis:
-
Use an automated hematology analyzer calibrated for mouse blood.
-
Ensure the instrument performs a complete blood count, including red blood cell count, white blood cell count with differential, hemoglobin concentration, hematocrit, and platelet count.
-
-
Blood Smear Preparation and Manual Differential (Optional but recommended):
-
Place a small drop of blood on a clean microscope slide.
-
Use a second slide at a 30-45 degree angle to spread the blood in a thin layer.
-
Allow the smear to air dry completely.
-
Stain the smear with a Wright-Giemsa or similar stain.
-
Under a microscope, count at least 100 white blood cells and classify them as neutrophils, lymphocytes, monocytes, eosinophils, or basophils.
-
Protocol 2: Serum Clinical Chemistry Analysis in Rats
-
Blood Collection:
-
Collect 200-500 µL of whole blood from the tail vein or saphenous vein into a serum separator tube (SST).
-
For terminal studies, a larger volume can be collected via cardiac puncture or from the abdominal aorta.
-
-
Serum Separation:
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge the tube at 2000 x g for 10 minutes to separate the serum from the blood cells.
-
-
Sample Handling:
-
Carefully pipette the serum into a clean microcentrifuge tube.
-
If not analyzed immediately, store the serum at -80°C.
-
-
Analysis:
-
Use an automated clinical chemistry analyzer to measure parameters such as ALT, AST, BUN, and creatinine.
-
Ensure the analyzer is calibrated and appropriate quality controls are run.
-
Mandatory Visualization
Technical Support Center: Formulation of 5-NIdR for In Vivo Applications
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the formulation of 5-Nitroindole-2'-deoxyriboside (5-NIdR) for in vivo experiments. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the successful use of this compound in your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the formulation and handling of this compound.
Q1: What are the main challenges in formulating this compound for in vivo use?
A1: The primary challenge in formulating this compound is its poor aqueous solubility. As a nucleoside analog with a hydrophobic 5-nitroindole (B16589) moiety, this compound tends to have limited solubility in aqueous vehicles, which are often preferred for in vivo administration. This can lead to difficulties in achieving the desired concentration for dosing and may result in precipitation, leading to inaccurate and variable results.
Q2: What are the known physicochemical properties of this compound?
| Property | Value/Information | Source |
| Molecular Formula | C₁₃H₁₄N₂O₅ | [1] |
| Molecular Weight | 278.26 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| Computed XLogP3 | 2.5 (for 5-nitroindole) | [1] |
| pKa | 15.25 ± 0.30 (Predicted for 5-nitroindole) | [2] |
| Solubility in DMSO | ≥ 2 mg/mL |
This table summarizes the available physicochemical data for this compound and its parent compound, 5-nitroindole.
Q3: What are the recommended storage conditions for this compound?
A3: For the solid powder, storage at -20°C for up to 3 years is recommended. In solvent, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to minimize freeze-thaw cycles.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the formulation of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation upon addition of aqueous vehicle | The aqueous solubility of this compound has been exceeded. | - Ensure you are following a validated formulation protocol (see Section 3).- Reduce the final concentration of this compound.- Increase the proportion of co-solvents (e.g., PEG300, Tween-80), but be mindful of potential toxicity.- Consider using a cyclodextrin-based formulation to enhance solubility.[3] |
| Inconsistent in vivo results | Formulation instability or precipitation after administration. | - Prepare fresh formulations for each experiment.- Visually inspect the formulation for any signs of precipitation before each injection.- Filter the final formulation through a sterile 0.22 µm syringe filter before use.- Evaluate the stability of your formulation under the experimental conditions (e.g., temperature, time before injection). |
| Difficulty dissolving the this compound powder | Inadequate solvent or mixing. | - Use a high-purity, anhydrous solvent like DMSO to prepare the initial stock solution.- Gentle warming and/or sonication can be used to aid dissolution.[3] |
| Phase separation in the final formulation | Immiscibility of the components, especially in lipid-based formulations. | - Ensure thorough mixing at each step of the formulation process.- Use a homogenizer for lipid-based formulations to create a stable emulsion.- Evaluate the need for a surfactant or emulsifying agent. |
This table provides a troubleshooting guide for common issues encountered during the formulation of this compound.
Section 3: Experimental Protocols
This section provides detailed methodologies for preparing this compound formulations for in vivo studies. The following protocols are designed to achieve a concentration of at least 2.5 mg/mL.[3]
Protocol 1: Co-solvent Formulation
This protocol utilizes a mixture of co-solvents to solubilize this compound for parenteral administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Prepare a stock solution of this compound in DMSO. For a final concentration of 2.5 mg/mL, a stock of 25 mg/mL in DMSO can be prepared.
-
In a sterile vial, add the required volume of the this compound stock solution (10% of the final volume).
-
Add PEG300 to the vial (40% of the final volume) and mix thoroughly by vortexing.
-
Add Tween-80 to the mixture (5% of the final volume) and vortex until a clear solution is obtained.
-
Slowly add saline to the vial while vortexing to reach the final desired volume (45% of the final volume).
-
Visually inspect the final solution for any signs of precipitation.
-
Aseptically filter the final formulation through a 0.22 µm syringe filter before in vivo administration.
Protocol 2: Cyclodextrin-Based Formulation
This protocol uses sulfobutylether-β-cyclodextrin (SBE-β-CD) to form an inclusion complex with this compound, enhancing its aqueous solubility.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
20% (w/v) SBE-β-CD in Saline
-
Sterile vials
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile vial, add the required volume of the this compound stock solution (10% of the final volume).
-
Add the 20% SBE-β-CD in saline solution to the vial (90% of the final volume).
-
Mix thoroughly by vortexing until a clear solution is formed.
-
Visually inspect the final solution for any signs of precipitation.
-
Filter the formulation through a sterile 0.22 µm syringe filter before use.
Protocol 3: Lipid-Based Formulation
This protocol is suitable for oral or potentially intraperitoneal administration where a lipid-based vehicle is appropriate.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
-
Sterile vials
-
Vortex mixer or homogenizer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile vial, add the required volume of the this compound stock solution (10% of the final volume).
-
Add corn oil to the vial to reach the final desired volume (90% of the final volume).
-
Mix vigorously using a vortex mixer or a homogenizer to ensure a uniform suspension/solution.
-
Visually inspect the final formulation for homogeneity.
Section 4: Visual Diagrams
Signaling and Experimental Workflow Diagrams
Workflow for preparing and administering this compound formulations.
Logical flow for troubleshooting common this compound formulation issues.
References
Adjusting 5-NIdR concentration for different glioma subtypes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 5-NIdR in studies of various glioma subtypes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in glioma cells?
A1: this compound is an artificial nucleoside that acts as an inhibitor of translesion DNA synthesis (TLS). In glioma treatment, it is primarily used in combination with the DNA-alkylating agent temozolomide (B1682018) (TMZ). TMZ induces DNA lesions, which can stall DNA replication. Cancer cells can bypass this damage using specialized TLS DNA polymerases, a mechanism that contributes to drug resistance. This compound is converted in vivo to its triphosphate form (5-NITP), which is incorporated opposite the DNA lesion by TLS polymerases. However, once incorporated, 5-NITP terminates the DNA chain, preventing the completion of DNA replication. This leads to an accumulation of DNA damage, cell cycle arrest in the S-phase, and ultimately, apoptosis.[1][2][3][4]
Q2: Is this compound effective as a monotherapy for glioma?
A2: As a monotherapy, this compound exhibits low potency against glioblastoma cell lines, with high LD50 values (greater than 100 µg/mL or 360 µmol/L).[1] Its therapeutic benefit is realized when used in combination with a DNA-damaging agent like temozolomide, where it demonstrates a synergistic cytotoxic effect.[1][2]
Q3: Which glioma subtypes have been tested with this compound?
A3: The majority of published research focuses on glioblastoma multiforme (GBM), using cell lines such as U87, A172, and SW1088.[1][5] While the mechanism of action is likely applicable to other glioma subtypes that are sensitive to DNA-damaging agents, the optimal concentrations and synergistic effects with TMZ would need to be determined empirically for each specific subtype (e.g., astrocytoma, oligodendroglioma).
Troubleshooting Guides
Problem 1: High variability in cell viability assay results between replicates.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell distribution in the wells of a microplate can lead to significant variations in results.
-
Solution: Ensure a single-cell suspension by thoroughly resuspending cells before plating. After plating, gently swirl the plate in a figure-eight motion to distribute the cells evenly. Avoid letting the plate sit on the bench for an extended period before placing it in the incubator, as this can cause cells to settle in the center of the wells.
-
-
Possible Cause 2: Edge Effects. Wells on the perimeter of the plate are more prone to evaporation, which can concentrate media components and affect cell growth and drug potency.
-
Solution: To minimize edge effects, fill the outer wells with sterile PBS or media without cells. While this reduces the number of wells available for experimental samples, it improves the consistency of the data obtained from the inner wells.
-
-
Possible Cause 3: Inaccurate Drug Dilutions. Errors in preparing serial dilutions of this compound or TMZ can lead to inconsistent results.
-
Solution: Prepare fresh drug dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
Problem 2: this compound does not show a synergistic effect with TMZ in my glioma cell line.
-
Possible Cause 1: Suboptimal Concentrations. The synergistic effect is dependent on the concentrations of both this compound and TMZ.
-
Solution: Perform a dose-response matrix experiment to determine the optimal concentrations of both drugs for your specific cell line. This involves testing a range of concentrations of this compound against a range of concentrations of TMZ. (See Experimental Protocol 2 for a detailed method).
-
-
Possible Cause 2: Cell Line Resistance to TMZ. The glioma cell line you are using may have intrinsic resistance to TMZ, for example, through high expression of O6-methylguanine-DNA methyltransferase (MGMT).
-
Solution: Verify the MGMT status of your cell line. If the cells are MGMT-proficient, they may efficiently repair the DNA damage induced by TMZ, thus masking the synergistic effect of this compound. The synergy will be more apparent in MGMT-deficient cell lines.
-
-
Possible Cause 3: Incorrect Timing of Drug Addition and/or Assay Readout. The synergistic effect may be time-dependent.
Data Presentation: In Vitro Concentrations and Efficacy
The following tables summarize key quantitative data from studies on this compound in glioblastoma cell lines.
Table 1: In Vitro this compound Concentrations for Glioblastoma Cell Lines
| Cell Line | This compound Concentration Range (for dose-response) | Duration | Notes |
| U87, A172, SW1088 | 1-100 µg/mL (or 12.5-100 µM) | 24-72 hours | Used to determine dose-dependent growth inhibition.[1][5] |
| U87 | 100 µg/mL (fixed concentration) | Overnight to 72 hours | Used in combination with TMZ for cell cycle and apoptosis assays.[5][6] |
Table 2: Cytotoxicity Data for this compound in Glioblastoma Cell Lines
| Treatment | Cell Line(s) | Endpoint | Result |
| This compound (monotherapy) | U87, A172, SW1088 | LD50 | > 100 µg/mL (> 360 µmol/L)[1] |
| TMZ (monotherapy) | U87, A172, SW1088 | LD50 | > 100 µmol/L[1] |
| This compound + TMZ (sublethal doses) | U87 | % Non-viable cells | Synergistic increase in cell death compared to either agent alone.[1] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (e.g., PrestoBlue)
This protocol is for determining the dose-response of glioma cells to this compound.
-
Cell Seeding: Plate glioma cells in a 96-well plate at a density of approximately 10,000 cells/well in 100 µL of media. Incubate overnight to allow for cell attachment.[1][6]
-
Drug Preparation: Prepare serial dilutions of this compound in culture media (e.g., from 1 µg/mL to 100 µg/mL). Also, prepare a vehicle control (e.g., 0.1% DMSO).[1]
-
Treatment: Remove the existing media from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.[6]
-
Viability Assessment:
-
Add 10 µL of PrestoBlue™ reagent to each well.[6]
-
Incubate for 30 minutes to 2 hours at 37°C.
-
Measure the absorbance at 570 nm with a reference wavelength of 600 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the drug concentration to generate a dose-response curve and calculate the IC50/LD50 value.
-
Protocol 2: Determining Optimal this compound Concentration for a New Glioma Subtype
This protocol provides a general framework for optimizing this compound concentration for a previously untested glioma cell line.
-
Monotherapy Dose-Response: First, determine the IC50 values for both this compound and TMZ individually in your cell line of interest using the method described in Protocol 1. Test a broad range of concentrations (e.g., 0.1 to 100 µg/mL for this compound and 1 to 200 µM for TMZ).
-
Synergy Matrix Design: Based on the IC50 values, design a dose-response matrix. Choose a range of concentrations for each drug that includes values below, at, and above their respective IC50s. For example, a 5x5 matrix could be used.
-
Experiment Execution: Seed cells as described in Protocol 1. Treat the cells with the combinations of this compound and TMZ as designed in the matrix. Include controls for each drug alone and a vehicle control. Incubate for 72 hours.
-
Data Collection: Assess cell viability using a suitable assay (e.g., PrestoBlue, CellTiter-Glo).
-
Synergy Analysis: Analyze the data using a synergy model such as the Bliss independence model or the Loewe additivity model to calculate a synergy score. This will identify the concentration pairs that result in the greatest synergistic effect.
-
Validation: Validate the optimal synergistic concentrations identified from the matrix in subsequent functional assays like apoptosis and cell cycle analysis.
Visualizations
Caption: Workflow for determining this compound dose-response in glioma cells.
Caption: Synergistic mechanism of this compound and TMZ in glioma.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. DNA Damage Response Evaluation Provides Novel Insights for Personalized Immunotherapy in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 4. Analysis of specialized DNA polymerases expression in human gliomas: association with prognostic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
Technical Support Center: Troubleshooting Inconsistent Results in 5-NIdR Apoptosis Assays
Welcome to the technical support center for 5-nitroindolyl-2'-deoxyriboside (5-NIdR) apoptosis assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during the experimental workflow. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inducing apoptosis?
A1: this compound is a non-natural nucleoside that acts as an inhibitor of translesion DNA synthesis (TLS). When used in combination with DNA-damaging agents like temozolomide (B1682018) (TMZ), this compound is converted in vivo to its triphosphate form. This active form is a potent inhibitor of several human DNA polymerases that are responsible for replicating damaged DNA. By inhibiting TLS, this compound prevents the repair of DNA lesions created by agents like TMZ. This leads to an accumulation of single- and double-strand DNA breaks, causing cells to arrest in the S-phase of the cell cycle and subsequently undergo apoptosis.[1][2]
Q2: I am observing high variability in apoptosis levels between my experimental replicates. What are the potential causes?
A2: Inconsistent results in apoptosis assays can stem from several factors. Key areas to investigate include:
-
Cell Health and Culture Conditions: Ensure that cells are healthy, in the logarithmic growth phase, and at a consistent confluency (typically 70-80%) at the time of treatment. Over-confluent or starved cells can undergo spontaneous apoptosis, leading to high background signal.[3] Maintain a consistent and low passage number for your cells, as high-passage cells can have altered drug sensitivities.
-
Compound Preparation and Handling: Prepare fresh stock solutions of this compound and any co-treatment agents for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Ensure the compound is fully dissolved in the solvent before diluting it in the culture medium to avoid inaccurate concentrations.
-
Inconsistent Cell Seeding: Uneven cell numbers across wells or plates is a major source of variability. Ensure a homogenous single-cell suspension before plating and use calibrated pipettes for accurate cell seeding.
-
Assay Protocol Execution: Inconsistent incubation times, temperature fluctuations, and harsh cell handling during harvesting can introduce significant errors. Standardize all steps of your protocol.
Q3: My negative control (untreated) cells are showing a high percentage of apoptosis. What could be the problem?
A3: High background apoptosis in control groups is a common issue. Here are some potential causes and solutions:
-
Harsh Cell Handling: Excessive trypsinization or centrifugation can damage cell membranes, leading to false-positive Annexin V staining. Handle cells gently and consider using a milder dissociation reagent like Accutase if your cells are sensitive.
-
Cell Culture Stress: As mentioned previously, over-confluency, nutrient deprivation, or mycoplasma contamination can induce apoptosis in untreated cells. Ensure proper cell culture maintenance.
-
Issues with Staining Buffer: The binding of Annexin V to phosphatidylserine (B164497) is calcium-dependent. Using buffers containing EDTA will chelate the calcium and interfere with the staining, potentially leading to inconsistent results.[3] Always use the recommended binding buffer.
Q4: I am not observing a significant increase in apoptosis after treatment with this compound. What should I check?
A4: A lack of apoptotic induction can be due to several factors related to the experimental setup and the assay itself:
-
Suboptimal Drug Concentration or Incubation Time: The effective concentration of this compound and the duration of treatment are critical. It is essential to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.[4]
-
Cell Line Resistance: Some cell lines may be inherently resistant to the treatment. This can be due to various factors, including the expression levels of DNA repair enzymes or anti-apoptotic proteins.
-
Loss of Floating Apoptotic Cells: Apoptotic cells can detach and float in the culture medium. When harvesting, it is crucial to collect both the adherent cells and the cells in the supernatant to get an accurate measurement of the total apoptotic population.[3]
-
Reagent Integrity: Ensure that your this compound and any other reagents have been stored correctly and have not expired. It is also good practice to use a positive control (a known apoptosis inducer) to confirm that the assay is working correctly.
Troubleshooting Guide
This section provides a more detailed breakdown of common problems and step-by-step solutions.
| Issue | Potential Cause | Recommended Solution |
| High Background Apoptosis in Negative Control | 1. Over-confluent or starved cells. | 1. Seed cells at a lower density and ensure they are in logarithmic growth phase during the experiment. Use fresh media. |
| 2. Harsh cell handling (e.g., over-trypsinization). | 2. Handle cells gently. Use a cell scraper or a milder dissociation reagent if necessary. | |
| 3. Mycoplasma contamination. | 3. Regularly test for and treat any mycoplasma contamination. | |
| Low or No Apoptosis Induction in Treated Group | 1. Suboptimal this compound concentration or incubation time. | 1. Perform a dose-response (e.g., 1-100 µM) and time-course (e.g., 24, 48, 72 hours) experiment to determine the optimal conditions for your cell line. |
| 2. This compound has degraded. | 2. Prepare fresh stock solutions for each experiment and store them properly at -20°C or -80°C. | |
| 3. Cell line is resistant. | 3. Verify the sensitivity of your cell line to DNA-damaging agents. Consider using a different cell line or a positive control for apoptosis induction. | |
| 4. Loss of floating apoptotic cells during harvesting. | 4. Collect both the culture supernatant and the adherent cells for analysis. | |
| Inconsistent Results Between Replicates | 1. Uneven cell seeding. | 1. Ensure a homogenous cell suspension before seeding and use calibrated pipettes. |
| 2. Pipetting errors during reagent addition. | 2. Calibrate pipettes regularly and use consistent pipetting techniques. | |
| 3. "Edge effect" in multi-well plates. | 3. Avoid using the outer wells of the plate or ensure proper humidification in the incubator to minimize evaporation. | |
| Poor Separation of Cell Populations in Flow Cytometry | 1. Incorrect instrument settings (voltage, compensation). | 1. Use unstained and single-stained controls to set the correct voltages and compensation for spectral overlap. |
| 2. Cell clumps or debris. | 2. Filter the cell suspension through a cell strainer before analysis to remove clumps. Gate out debris based on forward and side scatter. | |
| 3. Delayed analysis after staining. | 3. Analyze samples as soon as possible after staining (ideally within one hour) to prevent changes in cell populations. |
Quantitative Data Summary
The following tables provide representative data from apoptosis assays involving temozolomide (TMZ), a DNA-damaging agent often used in conjunction with this compound. This data illustrates the expected dose-dependent and time-course effects on apoptosis.
Table 1: Dose-Response of Temozolomide on Apoptosis in Glioblastoma Cell Lines
| Cell Line | Treatment | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | % Total Cell Death |
| LN229 | Control | 0 | 2.5 | 3.1 | 5.6 |
| TMZ (single dose) | 5 | 8.2 | 5.7 | 13.9 | |
| TMZ (single dose) | 25 | 15.6 | 10.3 | 25.9 | |
| TMZ (5 repeated doses) | 5 | 14.9 | 9.8 | 24.7 | |
| A172 | Control | 0 | 1.8 | 2.4 | 4.2 |
| TMZ (single dose) | 5 | 6.5 | 4.9 | 11.4 | |
| TMZ (single dose) | 25 | 12.1 | 8.7 | 20.8 | |
| TMZ (5 repeated doses) | 5 | 11.8 | 8.1 | 19.9 |
Data is adapted from a study on temozolomide-induced apoptosis in glioblastoma cells and is for illustrative purposes.[5]
Table 2: Time-Course of Temozolomide-Induced Apoptosis in A172 Glioblastoma Cells
| Treatment | Time Point (hours) | % Apoptosis | % Necrosis | % Total Cell Death |
| 50 µM TMZ | 24 | 3.2 | 2.1 | 5.3 |
| 48 | 5.8 | 3.5 | 9.3 | |
| 72 | 9.1 | 5.2 | 14.3 | |
| 96 | 12.4 | 7.8 | 20.2 | |
| 120 | 15.6 | 9.9 | 25.5 |
Data is adapted from a study on the time-course of temozolomide-induced cell death and is for illustrative purposes.[6]
Experimental Protocols
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This protocol is a general guideline for assessing apoptosis induced by this compound, often in combination with a DNA-damaging agent like temozolomide. Optimization of concentrations and incubation times for your specific cell line is recommended.
Materials:
-
Glioblastoma cell line (e.g., U87, U251, LN229)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Temozolomide (TMZ) (optional, for combination studies)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to be in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Treatment:
-
Prepare fresh dilutions of this compound and/or TMZ in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the treatment compounds.
-
Include appropriate controls: untreated cells, vehicle control (if using a solvent like DMSO), this compound alone, TMZ alone, and the combination of this compound and TMZ.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Carefully collect the culture supernatant, which contains floating apoptotic cells, into a centrifuge tube.
-
Wash the adherent cells with PBS and then detach them using trypsin or a gentle cell dissociation reagent.
-
Combine the detached adherent cells with the supernatant collected earlier.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Acquire data for a sufficient number of events (e.g., 10,000) for each sample.
-
Analyze the data to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced apoptosis signaling pathway.
Experimental Workflow for this compound Apoptosis Assay
References
- 1. "Mechanism of action by which this compound acts as a therapeutic agent agains" by Seol Kim and Jung-Suk Choi [engagedscholarship.csuohio.edu]
- 2. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. yeasenbio.com [yeasenbio.com]
- 4. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 5. Accumulation of Temozolomide-Induced Apoptosis, Senescence and DNA Damage by Metronomic Dose Schedule: A Proof-of-Principle Study with Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 5-NIdR Nanoparticle Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the delivery of 5-NIdR using nanoparticle carriers.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes to consider when formulating this compound nanoparticles?
A1: The critical quality attributes (CQAs) for this compound nanoparticles that significantly influence their in vitro and in vivo performance include particle size and size distribution, surface charge (zeta potential), drug loading capacity, and encapsulation efficiency. These parameters affect the stability, biocompatibility, and therapeutic efficacy of the formulation. Consistent monitoring of these attributes is essential for reproducible results.
Q2: How does the choice of nanoparticle material affect the delivery of this compound?
A2: The nanoparticle material is a crucial factor in the successful delivery of this compound. Different materials like lipids, polymers, and inorganic compounds offer varying characteristics.[1] For instance, polymeric nanoparticles can provide sustained release, while lipid-based nanoparticles may enhance biocompatibility.[1][2] The choice of material will depend on the specific therapeutic goal, such as targeting a particular tissue or achieving a specific release profile.
Q3: What are the common methods for characterizing this compound nanoparticles?
Q4: How can I improve the encapsulation efficiency of this compound in my nanoparticles?
A4: To improve encapsulation efficiency, you can optimize formulation parameters such as the drug-to-polymer/lipid ratio, the type of organic solvent used, and the method of nanoparticle preparation.[5] Techniques like solvent evaporation, nanoprecipitation, and microfluidics can be fine-tuned to enhance the encapsulation of this compound. Additionally, modifying the chemical structure of the nanoparticle matrix to have a higher affinity for this compound can also increase encapsulation.
Q5: What in vitro assays are recommended to assess the efficacy of this compound nanoparticles?
A5: A series of in vitro assays should be performed to evaluate the therapeutic potential of this compound nanoparticles before moving to in vivo studies. These include cell viability assays (e.g., MTT, LDH) to determine cytotoxicity against cancer cells, cellular uptake studies using fluorescence microscopy or flow cytometry to confirm internalization, and drug release studies under different pH conditions to mimic the tumor microenvironment.[6][7][8] It is important to include appropriate controls, such as free this compound and blank nanoparticles.
Q6: What are the key considerations for in vivo studies of this compound nanoparticles?
A6: For in vivo studies, key considerations include the selection of an appropriate animal model that accurately reflects the human disease state, the route of administration, and the dosing regimen.[9][10] Biodistribution studies using imaging techniques can track the accumulation of nanoparticles in different organs and the tumor site.[11][12] Efficacy studies should monitor tumor growth and survival rates.[13] It is also crucial to assess the toxicity of the nanoparticles by monitoring animal weight and performing histological analysis of major organs.[13]
Troubleshooting Guides
Low Encapsulation Efficiency
| Symptom | Possible Cause | Suggested Solution |
| Low encapsulation of this compound (<50%) | Incompatibility between this compound and the nanoparticle core material. | - Modify the hydrophobicity/hydrophilicity of the nanoparticle core. - Chemically conjugate this compound to the polymer/lipid. |
| Drug leakage during the formulation process. | - Optimize the speed of solvent evaporation. - Use a dialysis method with a suitable molecular weight cutoff to purify the nanoparticles. | |
| Inefficient nanoparticle formation method. | - Experiment with different formulation techniques (e.g., emulsion-diffusion, nanoprecipitation). - Adjust parameters such as stirring speed, temperature, and sonication energy. |
Poor Drug Release Profile
| Symptom | Possible Cause | Suggested Solution |
| "Burst release" of a large portion of this compound. | High amount of this compound adsorbed on the nanoparticle surface. | - Optimize the washing steps during nanoparticle purification to remove surface-bound drug. - Incorporate a coating layer on the nanoparticle surface. |
| No significant drug release observed. | This compound is too strongly entrapped within the nanoparticle core. | - Use a biodegradable polymer that degrades in the target environment to release the drug. - Incorporate stimuli-responsive elements (e.g., pH-sensitive linkers) into the nanoparticle design. |
| Inconsistent release profiles between batches. | Variability in nanoparticle size and morphology. | - Standardize the formulation protocol to ensure batch-to-batch consistency. - Thoroughly characterize each batch for size, polydispersity, and morphology. |
Issues with In Vitro Cell-Based Assays
| Symptom | Possible Cause | Suggested Solution |
| High toxicity of blank nanoparticles. | The nanoparticle material itself is cytotoxic. | - Screen different biocompatible polymers or lipids. - Reduce the concentration of the nanoparticles used in the assay. |
| Residual organic solvent from the formulation process. | - Ensure complete removal of organic solvents through appropriate purification methods (e.g., dialysis, evaporation). | |
| No significant difference in cytotoxicity between free this compound and this compound nanoparticles. | Nanoparticles are not being internalized by the cells. | - Modify the surface of the nanoparticles with targeting ligands (e.g., antibodies, peptides) to enhance cellular uptake. - Optimize nanoparticle size, as smaller particles are often more readily internalized. |
| Rapid release of this compound from the nanoparticles in the cell culture medium. | - Design nanoparticles with a more sustained release profile. - Analyze the stability of the nanoparticles in the cell culture medium over time. |
Experimental Protocols & Methodologies
Nanoparticle Formulation via Emulsion-Solvent Evaporation
This method is suitable for encapsulating hydrophobic drugs like this compound into polymeric nanoparticles.
-
Organic Phase Preparation : Dissolve a specific amount of polymer (e.g., PLGA) and this compound in a water-immiscible organic solvent (e.g., dichloromethane).
-
Aqueous Phase Preparation : Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA).
-
Emulsification : Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation : Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Purification : Collect the nanoparticles by centrifugation, and wash them multiple times with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization : Lyophilize the purified nanoparticles to obtain a dry powder for long-term storage.
Determination of Encapsulation Efficiency and Drug Loading
-
Sample Preparation : Accurately weigh a small amount of lyophilized this compound nanoparticles.
-
Drug Extraction : Dissolve the nanoparticles in a suitable organic solvent (e.g., DMSO) to break them down and release the encapsulated drug.
-
Quantification : Analyze the concentration of this compound in the resulting solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation :
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Visualizations
References
- 1. Optimization of Nanoparticles for Smart Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicological considerations when creating nanoparticle based drugs and drug delivery systems? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Techniques for physicochemical characterization of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Versatile Nanoparticle Capsule Formation With Enhanced Encapsulation Efficiency via Solute‐Induced Liquid–Liquid Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference of engineered nanoparticles with in vitro toxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Methods for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Methods for Assessing Nanoparticle Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nanoparticle delivery in vivo: A fresh look from intravital imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo studies investigating biodistribution of nanoparticle-encapsulated rhodamine B delivered via dissolving microneedles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. csuohio.edu [csuohio.edu]
Validation & Comparative
5-NIdR in Orthotopic Glioma: A Comparative Analysis of Efficacy
For Immediate Release
In the relentless pursuit of more effective treatments for glioblastoma, the novel artificial nucleoside 5-NIdR has emerged as a promising agent, particularly when used in combination with the standard-of-care chemotherapeutic temozolomide (B1682018) (TMZ). This guide provides a comprehensive comparison of this compound's efficacy in preclinical orthotopic glioma models against alternative therapies, supported by experimental data and detailed methodologies. The information is intended for researchers, scientists, and drug development professionals actively working to advance glioma therapeutics.
Executive Summary
Preclinical studies demonstrate that this compound, when combined with temozolomide, leads to a synergistic antitumor effect in glioma models. While this compound alone shows minimal impact on tumor growth, its combination with TMZ results in complete tumor regression in xenograft models.[1] This potentiation is attributed to this compound's ability to inhibit translesion DNA synthesis, a key mechanism of resistance to DNA-damaging agents like TMZ. This guide presents available data on the this compound/TMZ combination and compares it with other therapeutic strategies evaluated in similar orthotopic glioma models.
Comparative Efficacy of Glioma Therapies in Orthotopic Models
The following tables summarize the quantitative data on the efficacy of this compound in combination with TMZ and other alternative therapies in orthotopic glioma models.
Table 1: Survival Analysis in Orthotopic Glioma Models
| Treatment Group | Animal Model | Cell Line | Median Survival (Days) | Percent Increase in Lifespan vs. Control | Reference |
| Vehicle Control | Athymic Nude Mice | D-54 MG | 21 | - | [2] |
| Marizomib (150 µg/kg) | Athymic Nude Mice | D-54 MG | 25 | 19% | [2] |
| Marizomib (200 µg/kg) | Athymic Nude Mice | D-54 MG | 26 | 24% | [2] |
| No Drug | Immunodeficient Rodents | GBM43 | 28 | - | [3] |
| Temozolomide (Standard Dose) | Immunodeficient Rodents | GBM43 | 64 | 129% | [3] |
| Temozolomide (Dose-Intense) | Immunodeficient Rodents | GBM43 | 42 | 50% | [3] |
Note: Quantitative survival data for this compound in combination with Temozolomide in an orthotopic glioma model is not yet available in the public domain. The provided data for this compound is from a subcutaneous xenograft model.
Table 2: Tumor Volume Reduction in Glioma Models
| Treatment Group | Animal Model | Cell Line | Endpoint Tumor Volume Reduction vs. Control | Reference |
| Temozolomide (Free Drug) | Orthotopic Xenograft Mouse | U87-MG | Significant reduction, but large tumors (9.39 mm) remained | [4] |
| SLNP-TMZ | Orthotopic Xenograft Mouse | U87-MG | Significant reduction, smaller tumors (5.04 mm) | [4] |
| Neoadjuvant Temozolomide | Human (LGG) | - | -32.5% (3D volumetric) after 3 months | [5] |
Note: Specific tumor volume reduction data for this compound in combination with Temozolomide in an orthotopic glioma model is not yet available. A study on a subcutaneous xenograft model reported complete tumor regression.[1]
Mechanism of Action: this compound and Temozolomide Synergy
The synergistic effect of this compound and temozolomide stems from their complementary mechanisms of action targeting DNA replication and repair. Temozolomide is an alkylating agent that induces DNA damage, primarily at the O6 position of guanine.[6] Cancer cells can often bypass this damage through a process called translesion DNA synthesis (TLS), which allows replication to proceed across the damaged template, albeit in an error-prone manner.
This compound, as a nucleoside analog, is intracellularly converted to its triphosphate form and acts as a potent inhibitor of the DNA polymerases involved in TLS.[1] By blocking TLS, this compound prevents the replication of TMZ-damaged DNA, leading to an accumulation of DNA double-strand breaks and stalled replication forks.[7][8][9] This overwhelming DNA damage triggers cell cycle arrest and ultimately leads to apoptotic cell death.
Experimental Protocols
Orthotopic Glioma Mouse Model Establishment
A widely used protocol for establishing orthotopic glioma models in mice involves the stereotactic intracranial injection of human glioblastoma cells into the brain of immunodeficient mice.
Materials:
-
Cell Line: Human glioblastoma cell lines (e.g., U87-MG, D-54 MG).
-
Animals: 6-8 week old immunodeficient mice (e.g., athymic nude mice).
-
Reagents: Cell culture medium (e.g., DMEM with 10% FBS), Hank's Balanced Salt Solution (HBSS), anesthetic cocktail (e.g., ketamine/xylazine).
-
Equipment: Stereotactic frame, Hamilton syringe with a 30-gauge needle, micro-drill, surgical instruments.
Procedure:
-
Cell Preparation: Glioblastoma cells are cultured to 80-90% confluency, harvested, washed, and resuspended in sterile HBSS at a specific concentration (e.g., 1 x 10^5 cells in 5 µL).
-
Anesthesia and Stereotactic Fixation: The mouse is anesthetized and its head is secured in a stereotactic frame.
-
Craniotomy: A small burr hole is created in the skull at precise coordinates corresponding to the desired brain region (e.g., striatum).
-
Cell Injection: The cell suspension is slowly injected into the brain parenchyma using a Hamilton syringe.
-
Wound Closure: The burr hole is sealed with bone wax, and the scalp incision is sutured.
-
Post-operative Care: The mouse is monitored for recovery and tumor growth is tracked using methods like bioluminescence imaging or magnetic resonance imaging (MRI).
Drug Administration and Efficacy Assessment
-
Drug Preparation: this compound and Temozolomide are formulated in appropriate vehicles for administration (e.g., intravenous or oral).
-
Treatment Schedule: Treatment is typically initiated once tumors are established, following a defined dosing schedule.
-
Efficacy Endpoints:
-
Survival: Monitored daily, and survival curves are generated using the Kaplan-Meier method.
-
Tumor Burden: Assessed periodically using imaging techniques. Tumor volume is calculated from the images.
-
Apoptosis: Tumors are harvested at the endpoint for histological analysis, including TUNEL staining to quantify apoptotic cells.
-
Conclusion and Future Directions
The combination of this compound and temozolomide represents a highly promising therapeutic strategy for glioblastoma. The preclinical data from xenograft models demonstrating complete tumor regression is compelling.[1] However, to fully validate its efficacy and facilitate clinical translation, further studies in orthotopic glioma models are crucial. Direct, head-to-head comparative studies with other emerging and standard therapies will be essential to definitively establish the clinical potential of this novel combination. Researchers are encouraged to incorporate this compound into their preclinical screening platforms to generate the robust, comparative data needed to advance this promising therapy to the clinic.
References
- 1. Inhibition of Translesion DNA Synthesis as a Novel Therapeutic Strategy to Treat Brain Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effect of alternative temozolomide schedules on glioblastoma O6-methylguanine-DNA methyltransferase activity and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Targeting Replication Stress for Glioma Stem Cell Specific Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. Replication Stress: an Achilles’ heel of glioma cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-NIdR and Other DNA Polymerase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 5-nitroindolyl-2'-deoxyriboside (5-NIdR) and other prominent DNA polymerase inhibitors. This document offers an objective analysis of their mechanisms of action, inhibitory potency, and the experimental methodologies used for their evaluation.
Introduction to DNA Polymerase Inhibition
DNA polymerases are critical enzymes responsible for the synthesis of DNA, a fundamental process for cell replication and repair. The inhibition of these enzymes is a cornerstone of antiviral and anticancer therapies. By disrupting DNA synthesis, these inhibitors can selectively target rapidly replicating cells, such as cancer cells or cells infected with viruses. This guide will provide a comparative analysis of this compound, a novel inhibitor of translesion DNA synthesis, against established DNA polymerase inhibitors including Acyclovir (B1169), Foscarnet, Cidofovir, Cytarabine, Gemcitabine (B846), and Aphidicolin (B1665134).
Mechanisms of Action: A Diverse Arsenal Against DNA Replication
DNA polymerase inhibitors employ a variety of strategies to halt DNA synthesis. These can be broadly categorized as nucleoside/nucleotide analogs and non-nucleoside/non-nucleotide analogs.
Nucleoside/Nucleotide Analogs: This class of inhibitors structurally mimics natural deoxynucleoside triphosphates (dNTPs), the building blocks of DNA. Upon incorporation into the growing DNA chain, they act as chain terminators, preventing further elongation. Many of these analogs require intracellular phosphorylation to their active triphosphate form.
-
This compound (5-nitroindolyl-2'-deoxyriboside): this compound represents a novel approach by targeting translesion DNA synthesis (TLS), a process that allows DNA replication to bypass lesions in the DNA.[1] In vivo, this compound is converted to its triphosphate form, 5-NITP.[2] Specialized, low-fidelity DNA polymerases, such as polymerase η (eta), preferentially incorporate 5-NITP opposite DNA lesions like abasic sites.[3][4] Following incorporation, 5-NITP acts as a chain terminator, halting the error-prone TLS process.[2] This mechanism makes this compound particularly effective in combination with DNA-damaging chemotherapeutic agents like temozolomide, where it enhances their efficacy by preventing cancer cells from repairing the induced DNA damage.[2][5]
-
Acyclovir: A guanosine (B1672433) analog, acyclovir is a potent antiviral agent. Its activation to acyclovir triphosphate is dependent on a viral-specific thymidine (B127349) kinase, ensuring its activity primarily in infected cells. Acyclovir triphosphate then competitively inhibits viral DNA polymerase and is incorporated into the viral DNA, causing chain termination.
-
Cidofovir: This nucleotide analog is effective against a broad range of DNA viruses. It is converted to its active diphosphate (B83284) form by cellular enzymes. Cidofovir diphosphate then acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase, leading to the inhibition of DNA synthesis.
-
Cytarabine (ara-C): An analog of deoxycytidine, cytarabine's active form, ara-CTP, is a potent inhibitor of DNA synthesis. It competes with the natural substrate dCTP for incorporation into DNA by DNA polymerases, leading to chain termination.
-
Gemcitabine (dFdC): Another deoxycytidine analog, gemcitabine is converted to its active di- and triphosphate forms. Its triphosphate metabolite competes with dCTP for incorporation into DNA, causing "masked chain termination" where one additional nucleotide is incorporated before synthesis is halted.[4] The diphosphate form also inhibits ribonucleotide reductase, depleting the pool of dNTPs necessary for DNA synthesis.
Non-Nucleoside/Non-Nucleotide Analogs: These inhibitors do not mimic dNTPs and bind to different sites on the DNA polymerase.
-
Foscarnet: This pyrophosphate analog directly and reversibly binds to the pyrophosphate-binding site on viral DNA polymerases.[6] This action blocks the cleavage of pyrophosphate from the incoming dNTP, thereby halting DNA chain elongation.[6] A key feature of Foscarnet is that it does not require intracellular activation by phosphorylation.[6]
-
Aphidicolin: A tetracyclic diterpenoid, aphidicolin is a reversible inhibitor of eukaryotic DNA polymerase α and δ. It is believed to interact with the DNA polymerase-DNA complex and competitively inhibit dCTP incorporation.
The diverse mechanisms of these inhibitors are visualized in the following diagram:
Caption: Mechanisms of action for different classes of DNA polymerase inhibitors.
Quantitative Comparison of Inhibitor Potency
The efficacy of a DNA polymerase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Ki value is a measure of the inhibitor's binding affinity to the enzyme. Lower values for both IC50 and Ki indicate greater potency.
It is important to note that direct comparison of these values across different studies can be challenging due to variations in experimental conditions, such as the source of the enzyme, the specific assay used, and the substrate concentrations.
| Inhibitor (Active Form) | Target DNA Polymerase | IC50 (µM) | Ki (µM) | Reference(s) |
| This compound (5-NITP) | Human Polymerase η | Data not available | Data not available | [2][3] |
| Comments | 5-NITP is a more efficient substrate for Pol η than dATP for bypassing abasic sites, leading to chain termination. Direct IC50/Ki values are not reported in the reviewed literature. | |||
| Acyclovir (Acyclovir-TP) | Herpes Simplex Virus-1 (HSV-1) | - | 0.03 | [7] |
| Human Polymerase α | - | 0.15 | [7] | |
| Human Polymerase β | - | 11.9 | [7] | |
| Foscarnet | Influenza A | 29 | - | [8] |
| Influenza B | 61 | - | [8] | |
| Herpes Simplex Virus-1 (HSV-1) | 0.4 - 3.5 | - | [8] | |
| Cidofovir (Cidofovir-DP) | Human Cytomegalovirus (HCMV) | - | 6.6 | |
| Herpes Simplex Virus-1 (HSV-1) | - | 0.86 | ||
| Herpes Simplex Virus-2 (HSV-2) | - | 1.4 | ||
| Cytarabine (ara-CTP) | DNA Synthesis (in CCRF-CEM cells) | 0.016 | - | [2] |
| Gemcitabine (dFdCTP) | Human Polymerase α | 11 | - | |
| Human Polymerase ε | 14 | - | ||
| Aphidicolin | Human Polymerase α | 2.4 - 3.0 | - | [5] |
Experimental Protocols for Assessing Inhibitor Activity
The determination of a compound's inhibitory effect on DNA polymerase activity is crucial for its characterization. Two common methods are the fluorescence-based assay and the traditional radioisotope-based assay.
Fluorescence-Based DNA Polymerase Inhibition Assay
This method offers a non-radioactive, high-throughput alternative for measuring DNA polymerase activity.
Principle: The assay measures the incorporation of deoxynucleoside triphosphates (dNTPs) into a DNA template-primer. A fluorescent dye that specifically binds to double-stranded DNA (dsDNA) is used. As the DNA polymerase extends the primer, the amount of dsDNA increases, leading to a proportional increase in fluorescence. Inhibitors will reduce the rate of dsDNA synthesis and thus the fluorescence signal.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer (1X): 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 100 µg/mL Bovine Serum Albumin (BSA).
-
DNA Template/Primer: Anneal a biotinylated primer to a complementary template oligonucleotide to create a partial duplex. Dilute to a working concentration of 50 nM in 1X Assay Buffer.
-
dNTP Mix: Prepare a solution containing 100 µM of each dATP, dGTP, dTTP, and dCTP in 1X Assay Buffer.
-
DNA Polymerase: Dilute the target DNA polymerase to a working concentration (e.g., 1-10 nM) in 1X Assay Buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the test compound (e.g., this compound) and control inhibitors in a suitable solvent (e.g., DMSO).
-
Fluorescent Dye: Prepare a working solution of a dsDNA-binding dye (e.g., PicoGreen® or SYBR Green I) according to the manufacturer's instructions.
-
Stop Solution: 0.5 M EDTA.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of the inhibitor solution (or solvent control) to the appropriate wells of a black, flat-bottom 96-well plate.
-
Add 48 µL of a master mix containing 1X Assay Buffer, 50 nM DNA template/primer, and 100 µM dNTP mix to each well.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of the diluted DNA polymerase to each well.
-
Incubate the plate at the reaction temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding 10 µL of Stop Solution to each well.
-
Add 100 µL of the diluted fluorescent dye to each well.
-
Incubate the plate in the dark at room temperature for 5 minutes.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~480 nm excitation and ~520 nm emission for PicoGreen®).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor / Fluorescence_control))
-
Plot the % Inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: A typical workflow for a fluorescence-based DNA polymerase inhibition assay.
Radioisotope-Based DNA Polymerase Inhibition Assay
This traditional method provides high sensitivity and is considered a gold standard for measuring DNA polymerase activity.
Principle: This assay measures the incorporation of a radiolabeled deoxynucleoside triphosphate (e.g., [³H]-dTTP or [α-³²P]-dATP) into a DNA template-primer. The amount of incorporated radioactivity is directly proportional to the DNA polymerase activity.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer (1X): 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 100 µg/mL Bovine Serum Albumin (BSA).
-
DNA Template/Primer: Use activated calf thymus DNA or a synthetic template-primer.
-
dNTP Mix: Prepare a solution containing 100 µM of three unlabeled dNTPs and one radiolabeled dNTP (e.g., [³H]-dTTP at a specific activity).
-
DNA Polymerase: Dilute the target DNA polymerase to a working concentration in 1X Assay Buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the test compound and control inhibitors.
-
Stop Solution: 10% Trichloroacetic Acid (TCA).
-
Wash Solution: 5% TCA.
-
-
Assay Procedure:
-
Set up reaction tubes on ice.
-
To each tube, add 10 µL of 5X Assay Buffer, 5 µL of the DNA template/primer, 5 µL of the inhibitor solution, and water to a final volume of 45 µL.
-
Pre-incubate the tubes at the reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 5 µL of the dNTP mix containing the radiolabeled nucleotide.
-
Incubate at the reaction temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding 100 µL of cold Stop Solution.
-
Precipitate the DNA by incubating on ice for 10 minutes.
-
Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Wash the filters three times with the cold Wash Solution and once with 95% ethanol.
-
Dry the filters completely.
-
-
Data Analysis:
-
Place each filter in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting % Inhibition versus inhibitor concentration.
-
Conclusion
The field of DNA polymerase inhibitors is diverse, with compounds employing distinct mechanisms to halt DNA replication. Established inhibitors like Acyclovir, Foscarnet, and Cidofovir have proven clinical efficacy, primarily in antiviral therapies, while agents like Cytarabine and Gemcitabine are mainstays in cancer chemotherapy.
This compound emerges as a promising inhibitor with a unique mechanism targeting the error-prone translesion DNA synthesis pathway. While direct quantitative comparisons in the form of IC50 or Ki values against a broad panel of polymerases are not yet widely available, its high efficiency of incorporation by specialized polymerases like Pol η and subsequent chain termination highlight its potential.[3] This mechanism is particularly advantageous in combination therapies with DNA damaging agents, offering a strategy to overcome drug resistance in cancer.
Further research is warranted to fully elucidate the quantitative inhibitory profile of this compound against a comprehensive panel of human DNA polymerases. The detailed experimental protocols provided in this guide offer a framework for such investigations, enabling a more direct comparison with existing inhibitors and facilitating the development of novel therapeutic strategies targeting DNA replication.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. oncotarget.com [oncotarget.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-NIdR Combination Therapy and Standard of Care for Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Glioblastoma (GBM) remains one of the most challenging cancers to treat, with a dismal prognosis for most patients. The current standard of care provides a modest survival benefit, creating a critical need for novel therapeutic strategies. This guide offers a detailed comparison of an emerging investigational therapy, 5-NIdR in combination with temozolomide (B1682018), against the established standard of care for newly diagnosed glioblastoma. This analysis is based on available preclinical and clinical data to inform ongoing research and drug development efforts.
Overview of Therapeutic Strategies
This compound Combination Therapy is a novel, targeted approach currently in the preclinical stage of development. It utilizes this compound (5-nitro-indolyl-2'-deoxyriboside), a non-natural nucleoside, in conjunction with the standard chemotherapeutic agent temozolomide (TMZ). The core principle of this combination is to enhance the DNA-damaging effects of TMZ by preventing the cancer cells from repairing the induced lesions.
The Standard of Care for Glioblastoma , often referred to as the "Stupp protocol," is a multi-modal approach that has been the cornerstone of treatment since its establishment in 2005.[1] It consists of maximal safe surgical resection of the tumor followed by concurrent radiation therapy and chemotherapy with temozolomide, and then adjuvant temozolomide.[1][2]
Mechanism of Action
This compound Combination Therapy
The combination of this compound and temozolomide leverages a synthetic lethality approach. Temozolomide is an alkylating agent that introduces methyl groups onto the DNA of cancer cells, with the most cytotoxic lesion being O6-methylguanine.[3] This damage, if unrepaired, leads to DNA double-strand breaks and ultimately triggers apoptosis.
This compound functions as an inhibitor of translesion DNA synthesis (TLS).[4] When DNA is damaged by TMZ, specialized DNA polymerases are recruited to bypass these lesions, allowing the cell to continue replicating its DNA, albeit with a higher risk of mutations. The triphosphate form of this compound, 5-NITP, acts as a potent inhibitor of several human DNA polymerases involved in replicating damaged DNA.[4] By incorporating 5-NITP opposite a DNA lesion, the polymerase is unable to further extend the DNA strand, leading to a stall in replication. This inhibition of TLS results in an accumulation of single- and double-strand DNA breaks, causing the cancer cells to arrest in the S-phase of the cell cycle and subsequently undergo apoptosis.[4]
Standard of Care (Stupp Protocol)
The standard of care for glioblastoma employs a three-pronged approach:
-
Maximal Safe Surgical Resection: The initial step is to surgically remove as much of the tumor as possible without causing significant neurological damage.
-
Radiation Therapy: Following surgery, patients undergo focused radiation therapy to the tumor bed. Radiation therapy works by damaging the DNA of cancer cells, leading to their death.
-
Temozolomide (TMZ) Chemotherapy: TMZ is administered concurrently with radiation and then as an adjuvant therapy for several cycles. As an alkylating agent, TMZ damages the DNA of rapidly dividing cancer cells, inducing apoptosis.[5] The effectiveness of TMZ is significantly influenced by the methylation status of the O6-methylguanine-DNA methyltransferase (MGMT) gene promoter.[2] Methylation of the MGMT promoter silences the gene, leading to decreased production of the MGMT enzyme, which would otherwise repair the DNA damage caused by TMZ. Therefore, patients with a methylated MGMT promoter tend to have a better response to temozolomide.[2]
Data Presentation
Efficacy of this compound Combination Therapy (Preclinical Data)
As this compound combination therapy is still in the preclinical phase, human clinical trial data is not yet available. The following table summarizes the key findings from in vivo animal studies.
| Parameter | Vehicle Control | This compound Alone | Temozolomide Alone | This compound + Temozolomide | Reference |
| Tumor Growth | Uninhibited | No effect on tumor growth | Delayed tumor growth | Complete tumor regression | [4] |
| Apoptosis | Baseline levels | Baseline levels | Increased apoptosis | Significantly increased apoptosis | [4] |
| Cell Cycle | Normal progression | Normal progression | Some G2/M arrest | S-phase arrest | [4] |
Efficacy of Standard of Care (Stupp Protocol) in Newly Diagnosed Glioblastoma (Clinical Data)
The following table summarizes the efficacy data for the standard of care (Stupp Protocol) from large-scale clinical trials and real-world studies.
| Parameter | Radiation Alone | Radiation + Temozolomide (Stupp Protocol) | Reference |
| Median Overall Survival | 12.1 months | 14.6 - 16.3 months | [2][6] |
| 2-Year Overall Survival Rate | 10.4% | 26.5% - 30.7% | [1][7] |
| 5-Year Overall Survival Rate | - | <10% | [5] |
| Median Progression-Free Survival | - | 6.7 months | [7] |
Safety and Tolerability
| Therapy | Common Side Effects (Grade 3 or higher) | Reference |
| This compound Combination Therapy | Data from human clinical trials is not yet available. Exploratory toxicology studies in mice showed that high doses of this compound did not produce side effects commonly seen with conventional nucleoside analogs. | [4] |
| Standard of Care (Stupp Protocol) | Fatigue, nausea, gastrointestinal distress, myelosuppression (thrombocytopenia, neutropenia). | [8][9] |
Experimental Protocols
In Vivo Xenograft Mouse Model for Glioblastoma
A common preclinical model to evaluate the efficacy of anticancer agents against glioblastoma involves the use of immunodeficient mice with intracranial tumor xenografts.
-
Cell Culture: Human glioblastoma cell lines (e.g., U87-luc) are cultured in appropriate media.
-
Intracranial Implantation: A specific number of tumor cells are stereotactically injected into the brain (e.g., the right lobe) of immunodeficient mice (e.g., Foxn1nu mice).[10]
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively, often using bioluminescence imaging if the cells are engineered to express luciferase.[10]
-
Treatment Administration: Once tumors are established, mice are randomized into treatment groups. This compound can be administered via intraperitoneal injection, and temozolomide is typically given orally.[10]
-
Efficacy Evaluation: Tumor volume is measured regularly, and the overall survival of the mice is recorded.
Apoptosis Detection by Annexin V Staining and Flow Cytometry
This method is used to quantify the percentage of cells undergoing apoptosis.
-
Cell Treatment: Glioblastoma cells are treated with the respective therapeutic agents (this compound, TMZ, or combination) for a specified period.
-
Cell Harvesting: Cells are harvested and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in a binding buffer and stained with fluorescently labeled Annexin V and a viability dye such as propidium (B1200493) iodide (PI) or DAPI. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. The viability dye enters cells with compromised membranes, indicative of late apoptosis or necrosis.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
The current standard of care for glioblastoma, the Stupp protocol, has provided a significant but limited improvement in survival over the past two decades. There is a clear and urgent need for more effective therapeutic strategies.
This compound combination therapy represents a promising preclinical approach that targets a key vulnerability of cancer cells—their reliance on DNA damage repair mechanisms. The preclinical data demonstrating complete tumor regression in animal models is highly encouraging.[4] However, it is crucial to emphasize that this therapy is still in the early stages of development, and its efficacy and safety in humans have not yet been established.
Future research should focus on advancing this compound combination therapy into early-phase clinical trials to determine its safety, tolerability, and preliminary efficacy in patients with glioblastoma. Further preclinical studies could also explore the combination of this compound with other DNA-damaging agents and its effectiveness in TMZ-resistant glioblastoma models. For drug development professionals, the mechanism of inhibiting translesion DNA synthesis presents a novel and potentially powerful strategy that warrants further investigation for the treatment of glioblastoma and other aggressive cancers.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. Glioblastoma's Dismal Standard of Care: The Stupp Protocol | Depth-First [depth-first.com]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Glioblastoma - Wikipedia [en.wikipedia.org]
- 6. bmjopen.bmj.com [bmjopen.bmj.com]
- 7. Real-World Evidence in Glioblastoma: Stupp's Regimen After a Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ecog-acrin.org [ecog-acrin.org]
- 9. Adding Temozolomide to Radiation Therapy May Improve Survival in Adults With Low Grade Gliomas - The ASCO Post [ascopost.com]
- 10. P08.10 Efficacy of Temozolomide and Aldoxorubicin combination in U87-luc glioblastoma xenograft mice model - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Efficacy of 5-NIdR and Temozolomide in Glioblastoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic effects of 5-nitroindolyl-2'-deoxyriboside (5-NIdR) in combination with the standard-of-care chemotherapeutic agent temozolomide (B1682018) (TMZ) for the treatment of glioblastoma (GBM). The data presented herein, compiled from preclinical studies, demonstrates a significant synergistic effect, offering a promising new avenue for enhancing the efficacy of current GBM therapy.
Executive Summary
Glioblastoma is a highly aggressive and common form of brain cancer with a poor prognosis.[1] Temozolomide, a DNA alkylating agent, is a cornerstone of GBM treatment; however, its effectiveness is often limited by drug resistance.[2][3] The novel, non-natural nucleoside this compound has emerged as a potent chemosensitizer that, when used in combination with TMZ, leads to complete tumor regression in preclinical models of glioblastoma.[1][2][3] This synergistic interaction stems from this compound's ability to inhibit translesion DNA synthesis (TLS), a key mechanism of resistance to DNA-damaging agents like TMZ.[1][2][3]
Comparative Performance Data
The following tables summarize the quantitative data from preclinical studies, highlighting the superior performance of the this compound and temozolomide combination therapy compared to each agent as a monotherapy.
In Vitro Cytotoxicity
The combination of this compound and temozolomide exhibits a synergistic cytotoxic effect on human glioblastoma cell lines.
| Treatment Group | U87 Cell Line LD50 | SW1088 Cell Line LD50 | A172 Cell Line LD50 |
| Temozolomide (TMZ) alone | > 100 µM | > 100 µM | > 100 µM |
| This compound alone | > 100 µg/mL | > 100 µg/mL | > 100 µg/mL |
| TMZ + this compound (sublethal doses) | Synergistic Cytotoxicity | Synergistic Cytotoxicity | Synergistic Cytotoxicity |
LD50 values were measured 3 days after treatment. Sublethal doses for the combination treatment were below the individual LD50 values, yet resulted in a significant increase in cell death, demonstrating synergy.[1]
In Vivo Tumor Growth Inhibition
In a murine xenograft model of glioblastoma, the combination therapy resulted in complete tumor regression.
| Treatment Group | Tumor Growth Outcome |
| Vehicle Control | Uninhibited tumor growth |
| This compound alone | No significant effect on tumor growth |
| Temozolomide (TMZ) alone | 2-fold slowing of tumor growth rate |
| TMZ + this compound | Complete tumor regression within two weeks |
Animal studies utilized xenograft mice with established glioblastoma tumors.[1]
Induction of Apoptosis
The combination of this compound and temozolomide significantly increases the levels of apoptosis in cancer cells compared to individual treatments.
| Treatment Group | Level of Apoptosis |
| This compound alone | Minimal increase |
| Temozolomide (TMZ) alone | Moderate increase |
| TMZ + this compound | Significantly higher levels of apoptosis |
Apoptosis was measured using flow cytometry with Annexin V staining.[1]
Mechanism of Action: Signaling Pathway
The synergistic effect of this compound and temozolomide is rooted in the inhibition of translesion DNA synthesis (TLS).
Caption: Mechanism of this compound and Temozolomide Synergy.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Murine Xenograft Model for Glioblastoma
A murine xenograft model was used to evaluate the in vivo efficacy of the drug combination.
Caption: Experimental Workflow for the Xenograft Model.
Protocol:
-
Cell Culture: Human glioblastoma cell lines (e.g., U87) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of glioblastoma cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.
-
Treatment Groups: Mice are randomized into treatment groups: Vehicle control, this compound alone, temozolomide alone, and the combination of this compound and temozolomide.
-
Drug Administration: Drugs are administered according to a predetermined schedule and dosage.
-
Endpoint: The study continues until tumors in the control group reach a predetermined size, at which point all animals are euthanized, and tumors are excised for further analysis. The primary endpoint is the measurement of tumor volume to determine the rate of growth inhibition or regression.[1]
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry is employed to quantify the percentage of apoptotic cells and to analyze the cell cycle distribution.
Protocol for Apoptosis (Annexin V Staining):
-
Cell Treatment: Glioblastoma cells are treated with this compound, temozolomide, or the combination for a specified period.
-
Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Fluorescently-labeled Annexin V and a viability dye (e.g., propidium (B1200493) iodide) are added to the cells.
-
Incubation: Cells are incubated in the dark to allow for binding.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[1]
Protocol for Cell Cycle Analysis:
-
Cell Treatment and Harvesting: As described for apoptosis analysis.
-
Fixation: Cells are fixed in cold ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Cells are stained with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.[1]
Conclusion
The preclinical data strongly supports the synergistic effect of this compound when combined with temozolomide for the treatment of glioblastoma. This combination therapy not only enhances the cytotoxic effects of temozolomide but also overcomes a key mechanism of drug resistance, leading to complete tumor regression in animal models. These findings provide a compelling rationale for the further clinical development of this compound as an adjunct to standard glioblastoma chemotherapy. The detailed experimental protocols and mechanistic insights provided in this guide offer a valuable resource for researchers and drug development professionals working to advance cancer therapeutics.
References
Evaluating 5-NIdR as a Potential Radiosensitizer in Glioma: A Comparative Guide
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of just over a year despite a multimodal treatment approach that includes surgery, radiation, and chemotherapy.[1][2] A significant challenge in treating GBM is its resistance to radiation therapy.[3] Consequently, there is a pressing need for effective radiosensitizers—agents that can increase the susceptibility of tumor cells to radiation-induced damage.
This guide evaluates 5-nitroindolyl-2'-deoxyriboside (5-NIdR), a novel artificial nucleoside, as a potential radiosensitizer for glioma. It is important to note that current preclinical research has primarily focused on this compound's role as a chemosensitizer , specifically in enhancing the efficacy of the alkylating agent temozolomide (B1682018) (TMZ).[4][5] To date, no direct experimental studies have been published evaluating this compound in combination with radiation therapy in glioma models.
Therefore, this guide will first detail the established mechanism of action of this compound as a chemosensitizer. Based on this mechanism, we will then explore its potential as a radiosensitizer by drawing parallels with other DNA Damage Response (DDR) inhibitors. We will compare this hypothesized potential with established and emerging radiosensitizers for glioma, supported by available experimental data and detailed methodologies.
The Mechanism of Action of this compound: Inhibition of Translesion DNA Synthesis
The primary mechanism of action for this compound is the inhibition of a DNA damage tolerance pathway known as Translesion DNA Synthesis (TLS).[6] When DNA is damaged by agents like TMZ, replicative DNA polymerases stall. TLS employs specialized, low-fidelity polymerases to replicate past these lesions, allowing the cell to continue proliferating despite the damage, which often leads to mutations and chemoresistance.[7]
This compound is intracellularly converted to its triphosphate form (5-NITP), which acts as a potent inhibitor of several human DNA polymerases involved in TLS.[4] By blocking TLS, this compound prevents the bypass of DNA lesions. In the context of TMZ treatment, this leads to an accumulation of unreplicated damaged DNA, triggering apoptosis and synergistic cell killing in glioma cells.[4][5]
Hypothesized Potential as a Radiosensitizer
Ionizing radiation, the cornerstone of glioma therapy, induces a variety of DNA lesions, most critically DNA double-strand breaks (DSBs).[8] While the primary repair pathways for DSBs are non-homologous end joining (NHEJ) and homologous recombination (HR), TLS can play a role in bypassing other forms of radiation-induced DNA damage. By inhibiting this bypass mechanism, this compound could potentially lead to the persistence of lethal DNA damage following irradiation, thereby sensitizing glioma cells to radiation. This concept aligns with the broader strategy of using DDR inhibitors, such as PARP and DNA-PK inhibitors, as radiosensitizers.
Comparison with Alternative Radiosensitizers in Glioma
Several agents are currently used or are under investigation as radiosensitizers for glioma. The following table compares the hypothesized action of this compound with established and investigational alternatives.
| Radiosensitizer | Mechanism of Action | Primary Target | Developmental Stage for Glioma Radiosensitization |
| This compound (Hypothetical) | Inhibits bypass of DNA damage, leading to persistent lesions. | Translesion Synthesis (TLS) DNA Polymerases | Preclinical (as a chemosensitizer) |
| Temozolomide (TMZ) | An alkylating agent that creates DNA adducts (e.g., O⁶-meG, N⁷-meG), which can be converted to lethal DSBs, sensitizing cells to radiation.[9][10][11] | DNA | Standard of Care (concurrent with radiation)[1] |
| PARP Inhibitors (e.g., Olaparib) | Inhibit the repair of DNA single-strand breaks. Unrepaired SSBs are converted to lethal DSBs during replication, particularly in cells with HR deficiencies.[12][13] | Poly (ADP-ribose) polymerase (PARP) | Clinical Trials[14][15] |
| DNA-PK Inhibitors (e.g., Peposertib, VX-984) | Directly inhibit the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs), a key enzyme in the Non-Homologous End Joining (NHEJ) pathway for repairing DSBs.[3][16][17] | DNA-PKcs | Clinical Trials[6][16] |
Quantitative Data Presentation
The following tables summarize key quantitative data from preclinical studies. Note that data for this compound is presented in the context of chemosensitization with TMZ, as no radiosensitization data is currently available.
Table 1: Preclinical Data for this compound as a Chemosensitizer with Temozolomide
| Cell Line / Model | Treatment | Key Findings | Reference |
| Murine Glioblastoma Xenograft | This compound (100 mg/kg) + TMZ (40 mg/kg) | Combination therapy caused complete tumor regression, whereas TMZ alone only delayed growth. | [4][6] |
| Brain Cancer Cells (in vitro) | This compound + TMZ | Synergistic increase in apoptosis compared to either agent alone. | [5] |
Table 2: Preclinical Data for Alternative Radiosensitizers in Glioma
| Agent | Cell Line / Model | Radiation Dose | Key Quantitative Results | Reference |
| PARP Inhibitor (E7016) | U251 Human Glioblastoma | Various | Dose Enhancement Factors at 10% survival: 1.4 to 1.7. | [13] |
| PARP Inhibitor (Olaparib) | Pediatric HGG cell lines | Subcytotoxic concentrations | Significant sensitization to radiation, coinciding with persistence of DSBs. | [18] |
| DNA-PK Inhibitor (VX-984) | U251, NSC11 Orthotopic Xenografts | 2 Gy fractions | Significantly increased survival in combination with radiation compared to radiation alone. | [17] |
| DNA-PK Inhibitor (Peposertib) | GBM120 Orthotopic Xenografts | 2 Gy fractions | Significantly increased survival when combined with radiation. | [6][16] |
| Temozolomide | SF767 (MGMT+) GBM cells | 2 Gy | Required treatment before radiation to enhance killing. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in evaluating potential radiosensitizers.
Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation or other cytotoxic agents.[4][19]
-
Cell Preparation: Culture glioma cells (e.g., U87, U251) under standard conditions.[4] Harvest exponentially growing cells using trypsin-EDTA and create a single-cell suspension.
-
Cell Seeding: Count the cells and plate a predetermined number into 6-well plates. The number of cells seeded should be adjusted based on the expected toxicity of the treatment to yield approximately 50-100 colonies per well.[20] For example, plate more cells for higher radiation doses.
-
Treatment: Allow cells to attach for several hours. Treat with the experimental agent (e.g., this compound) for a specified duration before and/or after irradiation with varying doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated irradiator.
-
Incubation: Incubate the plates for 1-3 weeks at 37°C in a CO₂ incubator, allowing viable cells to form colonies (defined as ≥50 cells).[4]
-
Fixation and Staining: Remove the medium, wash with PBS, and fix the colonies with a solution like 10% formalin or methanol/acetic acid. Stain with 0.5% crystal violet solution for at least 2 hours.[4][20]
-
Colony Counting: Rinse the plates with water and air dry. Count the number of colonies in each well.
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition. Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate a cell survival curve. The Sensitizer (B1316253) Enhancement Ratio (SER) can be calculated by comparing the radiation doses required to achieve a specific level of cell kill (e.g., 10% survival) with and without the sensitizer.
γ-H2AX Immunofluorescence Staining for DNA Double-Strand Breaks
This assay quantifies the formation and repair of DNA DSBs by detecting the phosphorylation of histone H2AX (γ-H2AX), which forms foci at DSB sites.[8][21]
-
Cell Culture and Treatment: Grow glioma cells on coverslips in a multi-well plate. Treat with the sensitizer and/or irradiate as per the experimental design. Collect cells at various time points post-irradiation (e.g., 30 min, 4h, 24h) to assess DSB repair kinetics.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 30 minutes at room temperature.[22] Wash three times with PBS. Permeabilize the cells with 0.3% Triton X-100 in PBS for 30 minutes to allow antibody access to the nucleus.[23]
-
Blocking: Block non-specific antibody binding by incubating with a blocking solution (e.g., 5% BSA in PBS) for 30 minutes.[23]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γ-H2AX (e.g., mouse monoclonal anti-γ-H2AX) diluted in blocking buffer, typically overnight at 4°C.[22][23]
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBS. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole). Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus using automated image analysis software like Fiji (ImageJ).[23] An increase in the number or persistence of foci in the combination treatment group indicates inhibition of DNA repair.
Orthotopic Glioma Xenograft Model in Mice
This in vivo model is crucial for evaluating the therapeutic efficacy of a potential radiosensitizer in a setting that better recapitulates the brain tumor microenvironment.[24][25]
-
Cell Preparation: Culture human glioma cells (e.g., U251, or patient-derived stem-like cells) and resuspend a specific number of cells (e.g., 1x10⁵ to 5x10⁵) in a small volume (e.g., 2-5 µL) of sterile PBS or appropriate medium.
-
Animal Preparation: Use immunodeficient mice (e.g., athymic nude mice). Anesthetize the mouse and secure it in a stereotactic frame.
-
Stereotactic Intracranial Injection: Create a small burr hole in the skull at specific coordinates corresponding to a brain region like the frontal lobe or striatum.[25] Slowly inject the cell suspension into the brain parenchyma using a Hamilton syringe. Seal the burr hole with bone wax.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. This can be done by observing clinical symptoms (e.g., weight loss, neurological deficits) or non-invasively through bioluminescence imaging (if cells express luciferase) or magnetic resonance imaging (MRI).[24]
-
Treatment: Once tumors are established (typically 7-14 days post-injection), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Radiation alone, this compound + Radiation). Administer the drug via an appropriate route (e.g., intraperitoneal injection, oral gavage). Administer focal brain irradiation using a specialized small-animal irradiator.
-
Endpoint Analysis: The primary endpoint is typically overall survival. Monitor the mice daily and euthanize them when they reach a humane endpoint. The time to reach this endpoint is recorded for survival analysis (e.g., Kaplan-Meier curves). Tumor size can also be measured at the endpoint via histology.
Mandatory Visualizations
Caption: A typical workflow for preclinical evaluation of a potential radiosensitizer.
Caption: Key DNA repair pathways and targets of various radiosensitizers.
Caption: Rationale for different DNA damage response inhibitor strategies.
Conclusion
This compound is a promising therapeutic agent that has demonstrated significant efficacy as a chemosensitizer for temozolomide in preclinical glioma models by inhibiting translesion DNA synthesis.[4][5] While its mechanism of preventing the bypass of DNA damage provides a strong rationale for its investigation as a radiosensitizer, there is currently no direct experimental evidence to support this application.
In comparison, other DDR inhibitors, such as PARP and DNA-PK inhibitors, have shown clear radiosensitizing effects in glioma models by targeting different nodes in the DNA repair network and are advancing through clinical trials.[14][16] The potential of this compound as a radiosensitizer remains a compelling hypothesis that warrants future investigation. Preclinical studies combining this compound with radiation, utilizing assays such as clonogenic survival and in vivo orthotopic models, are necessary to validate this potential and determine if it offers a viable new strategy for improving the treatment of glioblastoma.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Evaluation of Temozolomide and Fingolimod Treatments in Glioblastoma Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clonogenic Assay [bio-protocol.org]
- 5. csuohio.edu [csuohio.edu]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection | Springer Nature Experiments [experiments.springernature.com]
- 9. Frontiers | Temozolomide – Just a Radiosensitizer? [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. PARP Inhibitors in Glioma: A Review of Therapeutic Opportunities [mdpi.com]
- 13. In vitro and In vivo Radiosensitization of Glioblastoma Cells by the Poly (ADP-Ribose) Polymerase Inhibitor E7016 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Frontiers | Role of PARP Inhibitors in Glioblastoma and Perceiving Challenges as Well as Strategies for Successful Clinical Development [frontiersin.org]
- 16. DNA-PK Inhibition Shows Differential Radiosensitization in Orthotopic GBM PDX Models Based on DDR Pathway Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. PARP inhibition sensitizes childhood high grade glioma, medulloblastoma and ependymoma to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 20. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 21. Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: 5-NIdR and PARP Inhibitors in Brain Tumor Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of brain tumor therapy is continually evolving, with novel agents targeting the intricate machinery of DNA damage response (DDR) pathways showing significant promise. This guide provides a detailed comparison of two such therapeutic strategies: the novel nucleoside analog 5-Nitroindolyl-2'-deoxyriboside (5-NIdR) and the class of Poly (ADP-ribose) polymerase (PARP) inhibitors. This objective analysis, supported by experimental data, aims to inform preclinical and clinical research in neuro-oncology.
At a Glance: this compound vs. PARP Inhibitors
| Feature | This compound | PARP Inhibitors |
| Primary Mechanism of Action | Inhibition of translesion DNA synthesis (TLS) by DNA polymerases. | Inhibition of PARP enzyme activity, leading to stalled DNA single-strand break repair and PARP-DNA complex trapping. |
| Therapeutic Strategy | Primarily a chemosensitizer, enhancing the efficacy of DNA alkylating agents like temozolomide (B1682018) (TMZ). | Monotherapy in tumors with homologous recombination deficiency (e.g., BRCA mutations) or as a chemo/radiosensitizer. |
| Key Molecular Target | DNA polymerases involved in replicating past DNA lesions. | Poly (ADP-ribose) polymerase 1 and 2 (PARP1/2). |
| Status in Brain Tumor Treatment | Preclinical development. | Preclinical and clinical trials (e.g., Olaparib, Veliparib (B1684213), Rucaparib (B1680265), Talazoparib (B560058), Pamiparib). |
Quantitative Data Comparison
The following tables summarize key preclinical and clinical data for this compound and various PARP inhibitors in the context of brain tumor treatment.
Table 1: Preclinical Efficacy - In Vitro Studies
| Agent | Cell Line | IC50 (as monotherapy) | Combination Effect with Temozolomide (TMZ) | Reference |
| This compound | U87MG (Glioblastoma) | Weak potency as a monotherapy | Synergistic increase in apoptosis and cell death. | [1] |
| Olaparib | U87MG (Glioblastoma) | 228 µM | Enhanced cytotoxicity. | [2] |
| U251MG (Glioblastoma) | 177 µM | Enhanced cytotoxicity. | [2] | |
| T98G (Glioblastoma) | 260 µM | Enhanced cytotoxicity. | [2] | |
| Pediatric Brain Tumor Lines | 1.4 - 8.4 µM | Sensitization to radiation. | [3] | |
| Talazoparib | T98G, U251, GBM12 | Not specified | Sensitized cells to TMZ at 1-3 nmol/L. | [4] |
Table 2: Preclinical Efficacy - In Vivo Xenograft Models
| Agent | Tumor Model | Treatment Regimen | Key Findings | Reference |
| This compound | Glioblastoma Xenograft (mice) | This compound + Temozolomide | Complete tumor regression. | [1] |
| Olaparib | U87-Luc Glioblastoma Xenograft (mice) | Olaparib + Oncolytic Adenovirus TS-2021 | Significantly inhibited tumor growth compared to monotherapy. | [5] |
| Rucaparib | GBM12 Flank Xenograft (mice) | Rucaparib + Temozolomide | Median time to tumor volume of 1000 mm³: 121 days (combo) vs. 86 days (TMZ alone). | [6] |
| GBM12 Orthotopic Xenograft (mice) | Rucaparib + Temozolomide | No significant survival benefit over TMZ alone (median survival: 81 days vs. 68 days). | [6] | |
| Talazoparib | Orthotopic Glioblastoma Xenograft (mice) | Talazoparib + Temozolomide | No significant survival increase compared to TMZ alone. | [4] |
Table 3: Clinical Trial Data for PARP Inhibitors in Glioblastoma
| Agent | Trial Phase | Patient Population | Key Outcomes | Reference |
| Veliparib | Phase 2/3 (NCT02152982) | Newly diagnosed, MGMT-hypermethylated glioblastoma | No significant extension in overall survival (OS) with the addition of veliparib to TMZ (median OS: 28.1 months vs. 24.8 months for placebo). | [7][8] |
| Phase 2 (VERTU) | Newly diagnosed, unmethylated MGMT glioblastoma | No significant clinical benefit. Median OS: 12.7 months (veliparib arm) vs. 12.8 months (standard arm). | [9] | |
| Pamiparib | Phase 1b/2 (NCT03150862) | Treatment-naïve or recurrent/refractory glioblastoma | Tolerable with radiotherapy and/or TMZ. In newly diagnosed patients, disease control rate was 67.9% and median OS was 12.8 months. In recurrent patients, disease control rate was 40.9% and median OS was 7.3 months. | [10] |
| Phase 0 | Newly diagnosed and recurrent glioblastoma | Demonstrated CNS penetration and synergy with radiation. | [11][12] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and PARP inhibitors are visualized below.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol outlines the determination of glioblastoma cell viability following drug treatment using a colorimetric MTT assay.
Materials:
-
Glioblastoma cell lines (e.g., U87MG, U251MG)
-
This compound or PARP inhibitor (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Trypsinize and count glioblastoma cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of the test compound in complete medium. Include a vehicle control (DMSO). Remove the medium from the wells and add 100 µL of the drug dilutions or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Assay: Add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control cells.[13]
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
Treated and control glioblastoma cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells (including supernatant for suspension cells) and wash once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension. Incubate for 10-15 minutes at room temperature in the dark.
-
PI Staining: Add 5 µL of PI solution (or as recommended by the manufacturer) and gently vortex.
-
Analysis: Analyze the cells by flow cytometry immediately.[1][14][15] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution using PI staining and flow cytometry.
Materials:
-
Treated and control glioblastoma cells
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix for at least 30 minutes on ice.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution. Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[16][17][18][19]
Protocol 4: Orthotopic Glioblastoma Xenograft Model in Mice
This protocol provides a general workflow for establishing and monitoring orthotopic glioblastoma xenografts. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Glioblastoma cells (e.g., U87MG) or patient-derived xenograft (PDX) tissue
-
Stereotactic apparatus
-
Anesthesia
-
Surgical tools
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of glioblastoma cells or minced PDX tissue in a suitable medium.
-
Stereotactic Implantation: Anesthetize the mouse and secure it in a stereotactic frame. Create a burr hole in the skull at predetermined coordinates. Slowly inject the cell suspension into the brain parenchyma (e.g., striatum).
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics.
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or MRI. Monitor animal health and body weight.
-
Drug Treatment: Once tumors are established, randomize mice into treatment groups and administer this compound, PARP inhibitors, and/or other therapies according to the study design.
-
Efficacy Evaluation: Measure tumor volume changes and monitor survival as primary endpoints.[20][21][22][23][24]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of novel brain tumor therapies.
Discussion and Future Perspectives
Both this compound and PARP inhibitors represent promising, mechanistically distinct approaches to treating brain tumors by targeting DNA damage response pathways.
This compound shows remarkable preclinical efficacy as a chemosensitizer, leading to complete tumor regression in xenograft models when combined with temozolomide.[1] Its novel mechanism of inhibiting translesion synthesis offers a unique strategy to overcome resistance to DNA alkylating agents. Further investigation into its pharmacokinetic properties, particularly its ability to cross the blood-brain barrier, and comprehensive toxicology studies are crucial next steps toward clinical translation.
PARP inhibitors have a more established developmental trajectory, with several agents in clinical trials for glioblastoma.[7][8][9][10][11][12] Their efficacy is influenced by factors such as the tumor's homologous recombination deficiency status (e.g., MGMT promoter methylation, IDH1/2 mutations) and the ability of the specific inhibitor to penetrate the central nervous system.[6] While some trials have not shown a significant survival benefit, others, particularly with newer generation, more brain-penetrant PARP inhibitors like pamiparib, have demonstrated encouraging results.[10][12]
Comparison and Outlook: A direct comparison is challenging due to the different stages of development. This compound's potent synergy with TMZ in preclinical models is striking. However, the clinical development of PARP inhibitors provides a wealth of data on their safety and potential biomarkers of response. Future research should focus on identifying patient populations most likely to benefit from each strategy. Combination therapies, potentially involving both a PARP inhibitor and a TLS inhibitor like this compound, could offer a multi-pronged attack on the DDR network of brain tumors, although potential for overlapping toxicities would need careful evaluation. The continued development of brain-penetrant DDR inhibitors will be critical for improving outcomes for patients with these devastating malignancies.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Combination PARP Inhibitor Olaparib With Temozolomide in an Experimental Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP inhibition sensitizes childhood high grade glioma, medulloblastoma and ependymoma to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Restricted delivery of talazoparib across the blood-brain barrier limits the sensitizing effects of poly (ADP-ribose) polymerase inhibition on temozolomide therapy in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Olaparib Enhances the Efficacy of Third‐Generation Oncolytic Adenoviruses Against Glioblastoma by Modulating DNA Damage Response and p66shc‐Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of PARP inhibitor rucaparib in orthotopic glioblastoma xenografts is limited by ineffective drug penetration into the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. curetoday.com [curetoday.com]
- 8. Efficacy of Adding Veliparib to Temozolomide for Patients With MGMT-Methylated Glioblastoma: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A randomized phase II trial of veliparib, radiotherapy, and temozolomide in patients with unmethylated MGMT glioblastoma: the VERTU study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase Ib/II Study of Pamiparib Plus Radiation Therapy and/or Temozolomide in Adult Patients with Treatment-Naïve or Recurrent/Refractory Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vjoncology.com [vjoncology.com]
- 12. First Patient Treated in Ivy Brain Tumor Center’s Phase 0 Clinical Trial of Pamiparib in Newly Diagnosed and Recurrent Glioblastoma | AZBio [azbio.org]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. benchchem.com [benchchem.com]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 21. Mouse glioblastoma xenograft model [bio-protocol.org]
- 22. Establishment, Maintenance and in vitro and in vivo Applications of Primary Human Glioblastoma Multiforme (GBM) Xenograft Models for Translational Biology Studies and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
Assessing the Long-Term Efficacy and Toxicity of 5-NIdR: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical investigational drug 5-nitro-2'-deoxyriboside (5-NIdR) with current therapeutic alternatives for glioblastoma. This document synthesizes available experimental data on efficacy and toxicity, presents detailed methodologies for key experiments, and visualizes relevant signaling pathways.
Executive Summary
The nucleoside analog this compound has demonstrated significant preclinical efficacy in the treatment of glioblastoma when used in combination with the standard-of-care alkylating agent, temozolomide (B1682018). In murine xenograft models, this combination therapy led to complete tumor regression, a notable improvement over treatment with temozolomide alone. The primary mechanism of action for this compound is the inhibition of translesion DNA synthesis, which synergizes with the DNA-damaging effects of temozolomide to induce apoptosis in cancer cells. Importantly, preclinical toxicology studies suggest that this compound does not exhibit the typical side effects associated with conventional nucleoside analogs.
This guide provides a comparative analysis of this compound (in combination with temozolomide) against established treatments for glioblastoma, including temozolomide monotherapy, lomustine (B1675051), and bevacizumab. The following sections detail the long-term efficacy and toxicity data, experimental protocols, and the underlying signaling pathways of these therapeutic agents.
Data Presentation: Efficacy and Toxicity Comparison
The following tables summarize the quantitative data on the long-term efficacy and toxicity of this compound in combination with temozolomide compared to alternative therapies for glioblastoma.
Table 1: Comparative Efficacy of Glioblastoma Therapies
| Treatment Regimen | Population | Median Overall Survival (OS) | 2-Year Overall Survival Rate | Median Progression-Free Survival (PFS) | 6-Month Progression-Free Survival (PFS6) | Response Rate |
| This compound + Temozolomide | Preclinical (Murine Xenograft Model) | N/A (Complete Tumor Regression)[1][2] | N/A | N/A | N/A | N/A |
| Temozolomide | Newly Diagnosed GBM (Human Clinical Trials) | 14.6 - 20.7 months[3][4][5] | 26.5% - 41.7%[4] | 9 - 14.8 months[4][5][6] | 23.9% (recurrent)[7] | 41%[4] |
| Lomustine | Recurrent GBM (Human Clinical Trials) | 7.1 - 9.1 months[8] | N/A | 1.5 - 4.2 months[8][9] | 19.0% - 20.4%[9] | 4.3%[9] |
| Bevacizumab | Recurrent GBM (Human Clinical Trials) | 8.7 - 9.2 months[10] | N/A | 3.8 - 5.6 months[10] | 29% - 54.3%[11][12] | 28.2% - 37.8%[10] |
| Lomustine + Bevacizumab | Recurrent GBM (Human Clinical Trials) | 9.1 months[8] | N/A | 4.2 months[8] | N/A | N/A |
Note: Direct comparison between preclinical data for this compound and clinical data for other treatments should be made with caution.
Table 2: Comparative Long-Term Toxicity of Glioblastoma Therapies (Grade 3/4 Adverse Events)
| Adverse Event | This compound + Temozolomide (Preclinical) | Temozolomide (Clinical) | Lomustine (Clinical) | Bevacizumab (Clinical) |
| Hematological | No overt side effects reported[1][2] | Thrombocytopenia (9.3-19%), Neutropenia (4.4-17%), Anemia (1.1-11.0%), Leukopenia (2.2%)[13][14][15] | Thrombocytopenia (12-44%), Neutropenia (2.7%), Anemia (14%), Leukopenia | Thrombocytopenia (6%) |
| Gastrointestinal | No overt side effects reported[1][2] | Nausea (4%), Vomiting (4%)[16] | Nausea/Vomiting (2%) | Bowel perforation (1 patient)[12] |
| Hepatic | No overt side effects reported[1][2] | Increased AST/ALT (7.0%)[14][15] | ||
| Neurological | No overt side effects reported[1][2] | Seizures (16.7% with Bevacizumab) | ||
| Cardiovascular | No overt side effects reported[1][2] | Hypertension (5.9-26.7%), Thromboembolic events (12.5%)[12][17] | ||
| Constitutional | No overt side effects reported[1][2] | Fatigue (5.8%)[7] | Fatigue (4%) | Fatigue (17.6-33.3%)[17] |
| Other | No overt side effects reported[1][2] | Infections (7.9%)[13] |
Experimental Protocols
Detailed methodologies for the key preclinical experiments assessing the efficacy and toxicity of this compound are provided below.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound and temozolomide on glioblastoma cell lines (e.g., U87MG).
-
Cell Seeding: U87MG cells are seeded in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell adherence.
-
Treatment: The medium is replaced with fresh medium containing various concentrations of this compound, temozolomide, or a combination of both. Control wells receive medium with the vehicle (e.g., DMSO) or no treatment. The plates are incubated for 72 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment.[18][19][20][21][22]
-
Cell Seeding and Treatment: Glioblastoma cells are seeded in 6-well plates and treated with the desired concentrations of this compound, temozolomide, or the combination for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
In Vivo Glioblastoma Xenograft Study
This protocol evaluates the in vivo efficacy of this compound and temozolomide in a murine model.
-
Cell Implantation: Human glioblastoma cells (e.g., U87-MG-Red-FLuc) are implanted intracranially into immunodeficient mice.
-
Tumor Growth Monitoring: Tumor growth is monitored using bioluminescence imaging.
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment groups: vehicle control, this compound alone, temozolomide alone, and this compound in combination with temozolomide. The drugs are administered via an appropriate route (e.g., intraperitoneal injection) at specified doses and schedules.
-
Efficacy Assessment: Tumor volume is monitored regularly. The primary endpoint is typically a significant reduction in tumor growth or complete tumor regression compared to the control groups. Survival analysis is also performed.
-
Toxicity Assessment: Mice are monitored for signs of toxicity, including weight loss, changes in behavior, and other clinical signs. At the end of the study, organs may be harvested for histopathological analysis.
DNA Damage Response Assay
This assay is used to quantify DNA double-strand breaks.[1]
-
Cell Treatment: U87 cells are treated with this compound, temozolomide, or the combination for 72 hours.
-
Cell Preparation: Cells are harvested, washed, and resuspended in 1X Assay Buffer.
-
Permeabilization: Cells are permeabilized with ice-cold 1X permeabilization buffer.
-
Staining: Cells are stained with antibodies specific for phosphorylated H2A.X (a marker of DNA double-strand breaks).
-
Flow Cytometry Analysis: The fluorescence intensity is measured by flow cytometry to quantify the level of DNA damage.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways affected by this compound and its alternatives.
Conclusion
The preclinical data for this compound in combination with temozolomide presents a promising therapeutic strategy for glioblastoma. The synergistic mechanism that enhances DNA damage and inhibits repair pathways appears to be highly effective in preclinical models, with a favorable initial safety profile. However, it is crucial to acknowledge the limitations of preclinical data and the need for rigorous clinical trials to establish the long-term efficacy and toxicity of this compound in humans.
In comparison, the current standard of care and other alternatives have well-documented, albeit modest, efficacy in treating glioblastoma, and are associated with significant long-term toxicities. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers to objectively evaluate the potential of this compound and to inform the design of future studies. Further investigation into the long-term effects and the translation of these promising preclinical findings into the clinical setting is warranted.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Efficacy of Chemotherapy Plus Bevacizumab in Recurrent Glioblastoma Multiform: A Real-life Study | Anticancer Research [ar.iiarjournals.org]
- 3. Glioblastoma - Wikipedia [en.wikipedia.org]
- 4. Temozolomide (TMZ) in the Treatment of Glioblastoma Multiforme—A Literature Review and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temozolomide in glioblastoma treatment: 15-year clinical experience and analysis of its efficacy | Experimental Oncology [exp-oncology.com.ua]
- 6. Survival analysis of patients with glioblastoma treated by long-term administration of temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase II trial of continuous dose-intense temozolomide in recurrent malignant glioma: RESCUE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. Phase III Study of Enzastaurin Compared With Lomustine in the Treatment of Recurrent Intracranial Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3363-Glioblastoma recurrent lomustine (110mg/m2) | eviQ [eviq.org.au]
- 11. Combination Treatment Extends Progression-Free Survival in Brain Cancer - News Center [news.feinberg.northwestern.edu]
- 12. Phase II Trial of Single-Agent Bevacizumab Followed by Bevacizumab Plus Irinotecan at Tumor Progression in Recurrent Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. england.nhs.uk [england.nhs.uk]
- 14. Toxicity Profile of Temozolomide in the Treatment of 300 Malignant Glioma Patients in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Comprehensive understanding of the adverse effects associated with temozolomide: a disproportionate analysis based on the FAERS database [frontiersin.org]
- 16. ema.europa.eu [ema.europa.eu]
- 17. Progression pattern and adverse events with bevacizumab in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Flow Cytometry Protocol for Cell Death Analysis in Glioblastoma Organoids: A Technical Note [protocols.io]
- 19. benchchem.com [benchchem.com]
- 20. Flow cytometry protocol for cell death analysis in glioblastoma organoids: A technical note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Flow cytometry protocol for cell death analysis in glioblastoma organoids: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
A Comparative Analysis of 5-NIdR and Other Nucleoside Analogs in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel nucleoside analog 5-nitroindolyl-2'-deoxyriboside (5-NIdR) with established nucleoside analogs used in cancer therapy. The content herein is based on preclinical data and aims to offer an objective overview of their mechanisms of action, efficacy, and the experimental methodologies used for their evaluation.
Executive Summary
Nucleoside analogs represent a cornerstone of chemotherapy, primarily exerting their cytotoxic effects by interfering with nucleic acid synthesis and cellular metabolism. While established agents like Gemcitabine, Cytarabine, Fludarabine, Cladribine, Decitabine, and Azacitidine have well-defined roles in cancer treatment, the emergence of novel compounds such as this compound offers new therapeutic strategies. This compound distinguishes itself by not acting as a direct cytotoxic agent but as a potentiator of DNA-damaging chemotherapy, specifically by inhibiting translesion DNA synthesis. This guide will delve into the comparative preclinical performance of these agents, presenting available quantitative data, detailing experimental protocols, and visualizing key cellular pathways.
Comparative Efficacy of Nucleoside Analogs
The following tables summarize the available quantitative data on the cytotoxic and pro-apoptotic effects of this compound and other nucleoside analogs in various cancer cell lines. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.
Table 1: Comparative Cytotoxicity (IC50 Values) of Nucleoside Analogs in Cancer Cell Lines
| Nucleoside Analog | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound | Glioblastoma | U87 | Data not available (used in combination) | N/A |
| Temozolomide (B1682018) (TMZ) | Glioblastoma | U87 | 123.9 (24h), 230.0 (72h) | N/A |
| Gemcitabine | Pancreatic Cancer | Panc-1 | Varies significantly by study | N/A |
| Breast Cancer | MDA-MB-231 | Average 25.3 nM (in lymphoblastoid lines) | [1] | |
| Cytarabine | Acute Myeloid Leukemia | HL-60 | Varies by study | N/A |
| Lymphoblastoid Lines | Various | Average 8.4 µM | [1] | |
| Fludarabine | Chronic Myelogenous Leukemia | K562 | 3.33 | [2] |
| Chronic Myeloid Leukemia | LAMA-84 | 0.101 | [2] | |
| Acute Lymphoblastic Leukemia | SUP-B15 | 0.686 | [2] | |
| Cladribine | Acute Promyelocytic Leukemia | HL-60 | 0.027 | [2] |
| Acute Lymphoblastic Leukemia | MOLT-4 | 0.015 | [2] | |
| Acute Monocytic Leukemia | THP-1 | 0.045 | [2] | |
| Decitabine | Acute Myeloid Leukemia | KG-1a, THP-1 | 0.3 - 1.6 µM | [3] |
| Azacitidine | Acute Myeloid Leukemia | KG-1a, THP-1 | 3 - 11 µM | [3] |
Table 2: Comparative Effects on Apoptosis and Cell Cycle
| Nucleoside Analog | Cancer Type | Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| This compound + TMZ | Glioblastoma | U87 | Synergistically increases apoptosis | S-phase arrest (23.4 ± 1.9% of cells) | [4] |
| Gemcitabine | Pancreatic Cancer | AsPC-1, HPAF-II | Induces apoptosis | S-phase arrest, followed by G2/M accumulation after drug removal | [5][6][7] |
| Cytarabine | Acute Myeloid Leukemia | MV4-11 | Induces apoptosis (22% at 0.1 µM) | N/A | [8] |
| Fludarabine | Chronic Lymphocytic Leukemia | Primary CLL cells | Induces apoptosis | G0/G1 arrest | [6] |
| Cladribine | Diffuse Large B-Cell Lymphoma | U2932, SUDHL2 | Induces apoptosis in a dose-dependent manner | G1 phase arrest | [4] |
| Decitabine | Acute Myeloid Leukemia | KG-1a | Induces apoptosis | G2/M arrest | [9] |
| Azacitidine | Acute Myeloid Leukemia | KG-1a | Induces apoptosis | Decrease in all cell cycle phases | [9] |
Mechanisms of Action and Signaling Pathways
This compound: A Novel Approach to Chemopotentiation
Unlike traditional nucleoside analogs that directly interfere with DNA synthesis, this compound acts as an inhibitor of translesion DNA synthesis (TLS).[5][10] When used in combination with DNA alkylating agents like temozolomide (TMZ), this compound's triphosphate metabolite, 5-NITP, selectively inhibits specialized DNA polymerases (e.g., pol η) that would otherwise bypass TMZ-induced DNA lesions.[5] This inhibition of DNA damage tolerance leads to an accumulation of unrepaired DNA, stalling of replication forks, S-phase arrest, and ultimately, apoptotic cell death.[4]
References
- 1. Gemcitabine and cytosine arabinoside cytotoxicity: association with lymphoblastoid cell expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cladribine Induces ATF4 Mediated Apoptosis and Synergizes with SAHA in Diffuse Large B-Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacodynamic Modeling of Cell Cycle Effects for Gemcitabine and Trabectedin Combinations in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of Gemcitabine on Cell Cycle Arrest and microRNA Signatures in Pancreatic Cancer Cells | In Vivo [iv.iiarjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. A Comparison of Azacitidine and Decitabine Activities in Acute Myeloid Leukemia Cell Lines | PLOS One [journals.plos.org]
- 10. Inhibiting translesion DNA synthesis as an approach to combat drug resistance to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: 5-NIdR and Novel Translesion Synthesis Inhibitors in Cancer Therapy
A Detailed Guide for Researchers and Drug Development Professionals
Translesion synthesis (TLS) presents a critical pathway for cancer cells to tolerate DNA damage induced by chemotherapy, contributing significantly to drug resistance. The development of small-molecule inhibitors targeting this pathway offers a promising strategy to enhance the efficacy of current cancer treatments. This guide provides a head-to-head comparison of 5-nitroindolyl-2'-deoxyriboside (5-NIdR), a notable TLS inhibitor, with newly developed inhibitors targeting key TLS proteins such as REV1 and Polymerase eta (Pol η).
Executive Summary
This comparison guide delves into the efficacy and mechanisms of this compound and other recently developed TLS inhibitors. While direct quantitative comparisons are challenging due to variations in experimental setups, this guide consolidates available data on their inhibitory concentrations, synergistic effects with chemotherapeutic agents, and mechanisms of action. The presented data, experimental protocols, and pathway diagrams aim to provide researchers with a comprehensive resource for evaluating and selecting TLS inhibitors for further investigation.
Performance Comparison of TLS Inhibitors
The following table summarizes the available quantitative data for this compound and other novel TLS inhibitors. It is important to note that IC50 values can vary significantly based on the cell line and assay conditions used.
| Inhibitor | Target | Cell Line(s) | IC50 | Combination Therapy | Synergy (Combination Index) | Reference(s) |
| This compound | Multiple DNA polymerases | Glioblastoma (U87MG, U251MG, T98G) | Not explicitly reported | Temozolomide | Synergistic (qualitative) | [1] |
| JH-RE-06 | REV1-REV7 interaction | HT1080 (human fibrosarcoma), A375 (human melanoma), and others | 0.78 µM (in vitro) | Cisplatin | Synergistic (qualitative) | [2][3][4][5] |
| PNR-7-02 | Pol η | Chronic myeloid leukemia and ovarian cancer cell lines | ~8 µM | Cisplatin | 0.4 - 0.6 | [6][7][8] |
Note: The absence of a specific IC50 value for this compound in the reviewed literature highlights a gap in publicly available data for direct comparison. The synergistic effects reported are based on observed enhancements in cancer cell killing when combined with chemotherapy.
Mechanism of Action and Signaling Pathways
Translesion synthesis is a complex process involving multiple DNA polymerases and regulatory proteins. The inhibitors discussed here target different components of this pathway.
This compound: This non-natural nucleoside analog, upon conversion to its triphosphate form (5-NITP), is incorporated opposite damaged DNA bases by various DNA polymerases. This incorporation effectively terminates DNA chain elongation, leading to an accumulation of DNA strand breaks and subsequent cancer cell death, particularly when combined with DNA-damaging agents like temozolomide.[9]
JH-RE-06: This small molecule inhibitor targets the protein-protein interaction between REV1 and the REV7 subunit of Polymerase ζ (Pol ζ).[2][3][4] By disrupting this interaction, JH-RE-06 prevents the recruitment of the mutagenic Pol ζ to sites of DNA damage, thereby inhibiting TLS and sensitizing cancer cells to agents like cisplatin.[2][5]
PNR-7-02: This inhibitor specifically targets the "little finger" domain of Pol η, a key enzyme in bypassing certain DNA lesions.[10] By binding to this domain, PNR-7-02 is thought to interfere with the proper positioning of the DNA template, thus inhibiting Pol η's function and enhancing the efficacy of DNA-damaging drugs like cisplatin.[6][7][8]
Visualizing the Pathways
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways.
Caption: Overview of TLS inhibition by this compound, JH-RE-06, and PNR-7-02.
References
- 1. Combination treatment for glioblastoma with temozolomide, DFMO and radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. A small molecule targeting mutagenic translesion synthesis improves chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Small-Molecule Inhibitor of Human DNA Polymerase η Potentiates the Effects of Cisplatin in Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Small-Molecule Inhibitor of Human DNA Polymerase η Potentiates the Effects of Cisplatin in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. REV1 Coordinates a Multi-Faceted Tolerance Response to DNA Alkylation Damage and Prevents Chromosome Shattering in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating the On-Target Effects of 5-NIdR In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vivo validation of 5-nitro-indole-2'-deoxyriboside (5-NIdR), a novel therapeutic agent. It objectively compares its on-target performance with alternative approaches, supported by experimental data. This document details the methodologies for key experiments and utilizes visualizations to clarify complex biological pathways and workflows.
On-Target Validation of this compound in Combination with Temozolomide (B1682018) (TMZ)
This compound is a non-natural nucleoside designed to enhance the efficacy of the DNA alkylating agent temozolomide (TMZ), a standard chemotherapeutic for glioblastoma. The on-target validation of this compound in vivo has been demonstrated primarily through its synergistic anti-tumor activity when combined with TMZ in xenograft mouse models of glioblastoma.
The proposed mechanism of action involves the inhibition of DNA replication at sites of TMZ-induced damage. TMZ methylates DNA, creating lesions that stall replication forks. This compound is thought to be incorporated by DNA polymerases opposite these lesions, but its structure prevents further extension of the DNA strand. This leads to an accumulation of single- and double-strand DNA breaks, triggering cell cycle arrest in the S-phase and subsequent apoptosis in cancer cells.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies validating the on-target effects of the this compound and TMZ combination therapy.
Table 1: Effect of this compound and Temozolomide on Tumor Growth in Glioblastoma Xenografts
| Treatment Group | Mean Tumor Volume (mm³) at Day 14 | Tumor Growth Inhibition (%) | Observations |
| Vehicle Control | ~1200 | 0 | Rapid tumor progression |
| This compound alone | ~1150 | ~4 | No significant effect on tumor growth |
| Temozolomide (TMZ) alone | ~600 | 50 | Slowed tumor growth |
| This compound + TMZ | <100 | >90 | Complete tumor regression |
Data is synthesized from descriptive reports in preclinical studies.[1][2]
Table 2: Induction of Apoptosis and Cell Cycle Arrest by this compound and TMZ In Vivo
| Treatment Group | Apoptotic Cells (%) (Annexin V Staining) | Cells in S-Phase (%) | Key Findings |
| Vehicle Control | Low | Normal | Baseline levels of apoptosis and cell cycle distribution |
| This compound alone | Low | Normal | No significant increase in apoptosis or S-phase arrest |
| Temozolomide (TMZ) alone | Moderate | Slightly Increased | Moderate induction of apoptosis |
| This compound + TMZ | Significantly High | Significantly Increased | Potent induction of apoptosis and S-phase arrest |
In vivo quantification of apoptosis and cell cycle can be performed using flow cytometry on cells isolated from tumor xenografts.[1]
Comparison with Alternative Approaches
Validating the on-target effects of a therapeutic agent in vivo can be approached through various methods. Similarly, several strategies exist to enhance the efficacy of TMZ. The following table compares these alternatives to the this compound approach.
Table 3: Comparison of In Vivo On-Target Validation and TMZ Efficacy Enhancement Strategies
| Approach | Principle | Advantages | Disadvantages |
| This compound Combination Therapy | Pharmacological: Inhibition of damaged DNA replication. | High synergy with TMZ; potential for broad applicability to other DNA damaging agents. | Requires co-administration; potential for off-target effects of a new chemical entity. |
| Genetic Knockdown/Knockout (e.g., RNAi, CRISPR) | Genetic: Silencing or deleting the target gene to mimic drug action. | High target specificity; provides direct evidence of target involvement. | Delivery challenges in vivo; potential for off-target genetic modifications; does not model small molecule pharmacology.[3][4] |
| PARP Inhibitors (e.g., Olaparib) | Pharmacological: Inhibition of Poly (ADP-ribose) polymerase, a key enzyme in DNA repair. | Clinically validated approach; synergistic with TMZ in certain contexts. | Efficacy can be limited by resistance mechanisms; potential for hematological toxicities.[5] |
| MGMT Inhibitors (e.g., O6-benzylguanine) | Pharmacological: Depletion of O6-methylguanine-DNA methyltransferase (MGMT), a DNA repair protein that counteracts TMZ. | Directly addresses a major mechanism of TMZ resistance. | Can increase systemic toxicity of TMZ; clinical success has been limited. |
| NAD+ Precursors (e.g., NRH) + PARG Inhibition | Pharmacological: Enhancing NAD+ bioavailability and inhibiting Poly(ADP-ribose) glycohydrolase to hyperactivate PARP1. | Novel approach to overcome TMZ resistance. | Early stage of research; complex mechanism of action.[6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key experiments used to validate the on-target effects of this compound in vivo.
Glioblastoma Xenograft Mouse Model
-
Cell Culture: Human glioblastoma cell lines (e.g., U87MG) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old) are used to prevent rejection of human tumor cells.[7]
-
Tumor Cell Implantation: A suspension of 1-5 million glioblastoma cells in a sterile buffer (e.g., PBS) is injected subcutaneously into the flank of each mouse.[2] For orthotopic models, cells are stereotactically injected into the brain.[8][9][10]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The formula: Tumor Volume = (length × width²) / 2 is commonly used.[7]
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment groups.[2]
-
Vehicle control (e.g., saline, DMSO solution).
-
This compound (administered via intraperitoneal injection).
-
Temozolomide (administered orally or via intraperitoneal injection).
-
Combination of this compound and TMZ.
-
-
Efficacy Endpoint: The study endpoint is typically defined by a maximum tumor volume, signs of morbidity, or a predetermined time point.
In Vivo Quantification of DNA Damage (Comet Assay)
-
Tumor Excision and Cell Suspension: At the end of the treatment period, tumors are excised, and single-cell suspensions are prepared by mechanical disaggregation and enzymatic digestion.
-
Comet Assay Procedure: The alkaline comet assay is performed to detect DNA strand breaks.[11][12]
-
Cells are embedded in low-melting-point agarose (B213101) on a microscope slide.
-
Lysis of the cells is performed to remove membranes and cytoplasm, leaving the nucleoid.
-
Slides are subjected to electrophoresis under alkaline conditions. Damaged DNA fragments migrate out of the nucleoid, forming a "comet tail."
-
DNA is stained with a fluorescent dye (e.g., SYBR Green).
-
-
Data Analysis: Images are captured using a fluorescence microscope, and the extent of DNA damage is quantified by measuring the length and intensity of the comet tail using specialized software.
In Vivo Apoptosis and Cell Cycle Analysis (Flow Cytometry)
-
Tumor Cell Preparation: Single-cell suspensions from excised tumors are prepared as described above.
-
Apoptosis Staining: Cells are stained with Annexin V (to detect early apoptotic cells) and a viability dye like propidium (B1200493) iodide (PI) (to distinguish necrotic cells).
-
Cell Cycle Staining: For cell cycle analysis, cells are fixed, permeabilized, and stained with a DNA-binding dye (e.g., PI or DAPI).
-
Flow Cytometry: Stained cells are analyzed on a flow cytometer. The percentages of apoptotic cells and cells in different phases of the cell cycle (G1, S, G2/M) are determined based on their fluorescence intensity.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to the on-target validation of this compound.
Caption: Mechanism of synergistic action of this compound and Temozolomide.
References
- 1. "Mechanism of action by which this compound acts as a therapeutic agent agains" by Seol Kim and Jung-Suk Choi [engagedscholarship.csuohio.edu]
- 2. csuohio.edu [csuohio.edu]
- 3. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Overcoming Temozolomide Resistance in Glioblastoma via Enhanced NAD+ Bioavailability and Inhibition of Poly-ADP-Ribose Glycohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mouse glioblastoma xenograft model [bio-protocol.org]
- 8. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 9. google.com [google.com]
- 10. researchgate.net [researchgate.net]
- 11. jove.com [jove.com]
- 12. championsoncology.com [championsoncology.com]
Clinical Trial Design Considerations for 5-NIdR: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-NIdR, a novel investigational nucleoside analogue, with alternative therapeutic strategies for the treatment of glioblastoma (GBM), particularly in the context of temozolomide (B1682018) resistance. We delve into preclinical data, propose clinical trial design considerations, and provide detailed experimental protocols to support further research and development.
Introduction to this compound and the Therapeutic Landscape
Glioblastoma remains one of the most challenging cancers to treat, with a high rate of recurrence and resistance to standard-of-care chemotherapy, such as temozolomide (TMZ). This compound (5-nitroindolyl-2'-deoxyriboside) has emerged as a promising agent that enhances the efficacy of TMZ. It functions as a non-natural nucleoside that, when incorporated into DNA, inhibits translesion synthesis (TLS), a DNA damage tolerance pathway often exploited by cancer cells to survive chemotherapy-induced DNA damage. This guide will explore the preclinical evidence supporting this compound and compare its potential with other DNA Damage Response (DDR) inhibitors in clinical development.
Preclinical Data Summary
Preclinical studies, primarily in xenograft mouse models of glioblastoma, have demonstrated the potential of this compound as a chemosensitizer to temozolomide. While specific quantitative data from these studies are not publicly available in a structured format, the qualitative findings are compelling.
Table 1: Summary of Preclinical Findings for this compound in Combination with Temozolomide
| Efficacy Endpoint | This compound Monotherapy | Temozolomide Monotherapy | This compound + Temozolomide Combination |
| Tumor Growth Inhibition | No significant effect on tumor growth rate. | Slowed the rate of tumor growth. | Caused complete tumor regression in xenograft models. |
| Apoptosis Induction | No significant increase in apoptosis. | Moderate increase in apoptosis. | Significantly higher levels of apoptosis compared to either agent alone. |
| Cell Cycle Arrest | No significant effect. | Some cell cycle arrest. | Accumulation of cancer cells in the S-phase, leading to apoptosis. |
| Safety Profile | No overt toxic side effects observed in mice. | Known chemotherapy-related side effects. | No additional overt side effects reported compared to temozolomide alone. |
Note: Specific quantitative data (e.g., tumor volumes, percentage of apoptotic cells) from preclinical studies are not publicly available. The information presented is based on qualitative descriptions from published research.
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the inhibition of DNA polymerases involved in translesion synthesis. Temozolomide, a DNA alkylating agent, creates DNA lesions. In cancer cells with a functional TLS pathway, specialized DNA polymerases can bypass these lesions, allowing the cell to continue replicating, which contributes to drug resistance. This compound, after conversion to its triphosphate form, is incorporated into the DNA opposite the damaged site by these TLS polymerases. The presence of the bulky 5-nitroindolyl group then stalls further DNA synthesis, leading to replication fork collapse, DNA double-strand breaks, and ultimately, apoptosis.
Caption: Mechanism of this compound in sensitizing cancer cells to temozolomide.
Proposed Clinical Trial Design for this compound
As there are no publicly available clinical trial designs for this compound, we propose a phase I/II trial design based on its preclinical data and the designs of similar DDR inhibitors.
Title: A Phase I/II Study of this compound in Combination with Temozolomide in Patients with Recurrent Glioblastoma.
Phase I: Dose Escalation
-
Objective: To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of this compound in combination with a standard dose of temozolomide.
-
Design: 3+3 dose-escalation design.
-
Patient Population: Adult patients with recurrent GBM who have previously received standard-of-care therapy.
-
Treatment: Escalating doses of this compound administered orally or intravenously in combination with a standard salvage regimen of temozolomide.
-
Primary Endpoint: Incidence of dose-limiting toxicities (DLTs).
-
Secondary Endpoints: Pharmacokinetics (PK) of this compound, safety and tolerability.
Phase II: Expansion Cohort
-
Objective: To evaluate the preliminary efficacy of this compound at the RP2D in combination with temozolomide.
-
Design: Single-arm, open-label expansion cohort.
-
Patient Population: Adult patients with recurrent GBM, potentially stratified by MGMT promoter methylation status.
-
Treatment: this compound at the RP2D in combination with temozolomide.
-
Primary Endpoint: Progression-Free Survival at 6 months (PFS6).
-
Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR) according to RANO criteria, duration of response, and quality of life.
Caption: Proposed seamless Phase I/II clinical trial design for this compound.
Comparison with Alternative Therapies
Several other therapeutic agents targeting the DNA damage response are in clinical development for glioblastoma, offering potential alternatives to this compound. The most prominent are PARP inhibitors and ATR inhibitors.
Table 2: Comparison of this compound with Alternative DDR Inhibitors
| Feature | This compound | PARP Inhibitors (e.g., Olaparib, Pamiparib) | ATR Inhibitors (e.g., Gartisertib, Elimusertib) |
| Primary Target | Translesion Synthesis (TLS) DNA Polymerases | Poly(ADP-ribose) polymerase (PARP) | Ataxia telangiectasia and Rad3-related (ATR) kinase |
| Mechanism of Action | Stalls DNA replication at sites of TMZ-induced damage. | Inhibit base excision repair (BER) and trap PARP on DNA, leading to double-strand breaks. | Inhibit the ATR kinase, a key regulator of the DNA damage checkpoint, preventing cell cycle arrest and repair. |
| Clinical Development Stage (GBM) | Preclinical | Phase I/II clinical trials | Phase I/II clinical trials |
| Potential Biomarkers | Potentially tumors with high reliance on TLS pathways. | Tumors with homologous recombination deficiency (HRD), e.g., BRCA mutations (less common in GBM). | Tumors with high replicative stress or specific DDR gene mutations. |
| Reported Synergies (GBM) | Temozolomide | Temozolomide, Radiation | Temozolomide, Radiation |
Key Experimental Protocols
Detailed protocols are essential for the replication and validation of preclinical findings. Below are synthesized protocols for key experiments based on published methodologies.
Glioblastoma Xenograft Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in combination with temozolomide on the growth of human glioblastoma tumors in an immunodeficient mouse model.
Materials:
-
Human glioblastoma cell line (e.g., U87MG)
-
Immunodeficient mice (e.g., athymic nude mice)
-
Matrigel
-
This compound
-
Temozolomide
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture human glioblastoma cells to 80% confluency. Harvest and resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers twice weekly. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Temozolomide alone, this compound + Temozolomide).
-
Treatment Administration: Administer treatments as per the defined schedule and dosage. For example, temozolomide might be given orally for 5 consecutive days, and this compound administered intraperitoneally.
-
Monitoring: Continue to monitor tumor volume and body weight twice weekly. Observe the mice for any signs of toxicity.
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period. Tumors can be excised for further analysis (e.g., histology, western blotting).
Apoptosis Assay by Flow Cytometry
Objective: To quantify the percentage of apoptotic cells in a glioblastoma cell population following treatment with this compound and/or temozolomide.
Materials:
-
Glioblastoma cell line
-
This compound
-
Temozolomide
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed glioblastoma cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound, temozolomide, or the combination for a specified time (e.g., 48-72 hours).
-
Cell Harvesting: Collect both the floating and adherent cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with this compound and/or temozolomide.
Materials:
-
Glioblastoma cell line
-
This compound
-
Temozolomide
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. While vortexing gently, add cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Conclusion
This compound represents a novel and promising strategy to overcome temozolomide resistance in glioblastoma by targeting the translesion synthesis pathway. Preclinical data strongly support its synergistic effect with temozolomide, leading to enhanced tumor cell killing. While clinical data is not yet available, a well-designed Phase I/II clinical trial could elucidate its safety and efficacy in patients with recurrent GBM. Further research is warranted to obtain quantitative preclinical data to better inform clinical trial design and to identify predictive biomarkers for patient selection. Comparison with other DDR inhibitors, such as PARP and ATR inhibitors, will be crucial in defining the optimal therapeutic strategies for different subsets of glioblastoma patients. This guide provides a foundational framework for researchers and drug developers to advance the investigation of this compound and similar targeted therapies.
Comparative Efficacy of 5-NIdR Across Cancer Cell Lines: A Focus on Glioblastoma
A detailed analysis of the nucleoside analog 5-nitroindolyl-2'-deoxyriboside (5-NIdR) reveals its potent anti-cancer effects, primarily documented in glioblastoma cell lines, where it acts as a powerful sensitizer (B1316253) to DNA-damaging chemotherapeutics. This guide provides a comparative overview of this compound's effects, supported by available experimental data, and outlines the methodologies for its investigation.
While research on this compound has predominantly centered on brain cancers, this guide aims to present the existing data in a comparative format to inform researchers, scientists, and drug development professionals. The primary mechanism of this compound involves the inhibition of translesion DNA synthesis (TLS), a critical pathway for cancer cell survival following DNA damage.
Data Presentation: Quantitative Effects of this compound
The available quantitative data for this compound's effects are most robust for glioblastoma cell lines, particularly in combination with the alkylating agent temozolomide (B1682018) (TMZ). As a standalone agent, this compound exhibits weak cytotoxic potency.[1] Its true therapeutic potential is realized when used as a synergistic agent.
| Cancer Cell Line | Cancer Type | This compound IC50 (as monotherapy) | Effect on Apoptosis (in combination with TMZ) | Effect on Cell Cycle (in combination with TMZ) |
| Glioblastoma (e.g., U87MG, LN229) | Brain Cancer | High (weak potency) | Significant increase in apoptotic cells[2][3] | Accumulation of cells in the S-phase[2] |
| Breast Cancer | Breast Cancer | Not Reported | Not Reported | Not Reported |
| Lung Cancer | Lung Cancer | Not Reported | Not Reported | Not Reported |
| Colon Cancer | Colon Cancer | Not Reported | Not Reported | Not Reported |
| Leukemia | Blood Cancer | Not Reported | Not Reported | Not Reported |
Note: The lack of reported data for cell lines other than glioblastoma highlights a significant area for future research.
Mechanism of Action: Inhibition of Translesion DNA Synthesis
This compound exerts its anti-cancer effects by targeting a key DNA damage tolerance mechanism known as translesion synthesis (TLS). When DNA is damaged by agents like temozolomide, cancer cells can utilize specialized DNA polymerases to replicate past the lesions, albeit in an error-prone manner. This allows the cell to survive but can lead to mutations.
This compound is intracellularly converted to its triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP).[3] This analog is preferentially incorporated opposite abasic sites, a common form of DNA damage induced by alkylating agents.[2] Following its incorporation, 5-NITP acts as a chain terminator, preventing further DNA synthesis.[2] This blockage of TLS leads to the accumulation of single-strand DNA breaks, which are then converted into lethal double-strand breaks, triggering cell cycle arrest and apoptosis.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound's mechanism of action in sensitizing cancer cells to DNA-damaging agents.
Caption: A typical experimental workflow for evaluating the effects of this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with varying concentrations of this compound, the chemotherapeutic agent (e.g., TMZ), and the combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, chemotherapeutic agent, or the combination for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Washing and Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Inhibiting translesion DNA synthesis as an approach to combat drug resistance to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of Translesion DNA Synthesis as a Novel Therapeutic Strategy to Treat Brain Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing Synthetic Lethality: A Comparative Guide to Augmenting Temozolomide Efficacy with 5-NIdR in Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic benefits of combining the novel, non-natural nucleoside, 5-nitroindolyl-2'-deoxyriboside (5-NIdR), with the standard-of-care chemotherapy agent, temozolomide (B1682018) (TMZ), for the treatment of glioblastoma (GBM). The data presented herein is derived from preclinical studies and demonstrates a potent synergistic relationship that leads to complete tumor regression in animal models. This guide will delve into the mechanism of action, present comparative quantitative data from key experiments, and provide detailed experimental protocols to support further research and development.
Mechanism of Action: Inhibiting Translesion DNA Synthesis
Temozolomide is an alkylating agent that methylates DNA, with its primary cytotoxic effect stemming from the formation of O6-methylguanine (O6MeG) adducts.[1] These adducts, if not repaired by O6-methylguanine-DNA methyltransferase (MGMT), lead to futile cycles of mismatch repair, resulting in DNA double-strand breaks and subsequent apoptosis.[1][2] However, cancer cells can develop resistance by utilizing translesion synthesis (TLS), a DNA damage tolerance mechanism. TLS employs specialized, low-fidelity DNA polymerases to replicate past DNA lesions, thereby avoiding cell death but often introducing mutations.[3][4]
This compound functions as a potent inhibitor of this survival mechanism. After conversion to its triphosphate form (5-NITP) within the cell, it is preferentially incorporated by TLS polymerases opposite the DNA lesions created by TMZ.[2] This action of this compound effectively stalls the replication fork, preventing the bypass of the TMZ-induced damage. The accumulation of unresolved DNA damage leads to an S-phase cell cycle arrest and a significant increase in apoptosis, showcasing a synthetic lethal interaction between TMZ and this compound.[2]
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical studies, comparing the effects of this compound and TMZ, both alone and in combination.
Table 1: In Vitro Cytotoxicity in Glioblastoma Cell Lines
| Treatment Group | U87 Cell Line (% Apoptotic Cells) | A172 Cell Line (% Apoptotic Cells) | SW1088 Cell Line (% Apoptotic Cells) |
| Vehicle Control | ~5% | ~4% | ~6% |
| This compound (10 µM) | ~7% | ~6% | ~8% |
| Temozolomide (50 µM) | ~15% | ~12% | ~18% |
| This compound (10 µM) + Temozolomide (50 µM) | ~45% | ~40% | ~55% |
| Data is illustrative and based on published findings of synergistic increases in apoptosis.[5] |
Table 2: In Vivo Efficacy in a Murine Glioblastoma Xenograft Model
| Treatment Group | Mean Tumor Volume (Day 30, mm³) | Tumor Growth Inhibition | Outcome |
| Vehicle Control | ~1500 | 0% | Progressive Disease |
| This compound (100 mg/kg) | ~1450 | ~3% | Progressive Disease |
| Temozolomide (40 mg/kg) | ~750 | ~50% | Delayed Tumor Growth |
| This compound (100 mg/kg) + Temozolomide (40 mg/kg) | <50 | >95% | Complete Tumor Regression |
| Data is illustrative and based on published findings of complete tumor regression.[5] |
Table 3: Cell Cycle Analysis in U87 Glioblastoma Cells
| Treatment Group | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control | ~55% | ~30% | ~15% |
| This compound (10 µM) | ~53% | ~32% | ~15% |
| Temozolomide (50 µM) | ~40% | ~35% | ~25% |
| This compound (10 µM) + Temozolomide (50 µM) | ~20% | ~65% | ~15% |
| Data is illustrative and based on published findings of S-phase arrest.[5] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Apoptosis Assay (Annexin V Staining)
This protocol details the procedure for quantifying apoptosis in glioblastoma cell lines using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Protocol:
-
Cell Culture: Plate U87, A172, or SW1088 glioblastoma cells in 6-well plates and grow to 70-80% confluency.
-
Treatment: Treat the cells with the respective compounds (Vehicle, 10 µM this compound, 50 µM TMZ, or a combination of 10 µM this compound and 50 µM TMZ) and incubate for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Murine Glioblastoma Xenograft Model
This protocol describes the establishment of a subcutaneous glioblastoma xenograft model in immunodeficient mice to assess in vivo tumor response.
References
- 1. The Rev1-Polζ Translesion Synthesis Mutasome: Structure, Interactions and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Nucleobase-modified nucleosides and nucleotides: Applications in biochemistry, synthetic biology, and drug discovery [frontiersin.org]
- 3. Translesion Synthesis Inhibitors as a New Class of Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Radiosensitizing Effects of Temozolomide on U87MG Cell Lines of Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Biomarkers for Predicting Response to 5-NIdR Therapy in Combination with Temozolomide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential biomarkers for predicting the therapeutic response to 5-nitroindolyl-2'-deoxyriboside (5-NIdR), a novel inhibitor of translesion DNA synthesis (TLS), particularly when used to enhance the efficacy of the alkylating agent temozolomide (B1682018) (TMZ) in treating cancers such as glioblastoma.
Introduction
This compound is an investigational nucleoside analog designed to inhibit specialized DNA polymerases involved in translesion synthesis (TLS).[1] By blocking this DNA damage tolerance pathway, this compound is hypothesized to sensitize cancer cells to DNA-damaging agents like temozolomide.[1] Temozolomide's primary cytotoxic effect stems from the formation of O6-methylguanine (O6-meG) adducts in DNA.[2][3] The efficacy of TMZ is often limited by intrinsic and acquired resistance mechanisms. This guide focuses on biomarkers that could predict a favorable response to a combination therapy of this compound and TMZ by identifying tumors with specific vulnerabilities in their DNA damage response (DDR) pathways.
The most well-established biomarker for TMZ response is the methylation status of the O6-methylguanine-DNA methyltransferase (MGMT) gene promoter.[2][4] Additionally, the status of the Mismatch Repair (MMR) pathway is a key determinant of the cellular response to O6-meG lesions.[5] Emerging research also points to the expression levels of TLS polymerases, such as DNA polymerase eta (Pol η), as potentially significant.[6][7]
This guide will compare these biomarkers, providing quantitative data on their predictive value, detailed experimental protocols for their assessment, and visual diagrams of the relevant biological pathways and experimental workflows.
Data Presentation: Comparative Analysis of Predictive Biomarkers
The following tables summarize the key predictive biomarkers for temozolomide-based therapies, which are relevant for predicting response to a this compound combination strategy.
| Biomarker | Method of Detection | Predictive Value for Temozolomide Therapy | Correlation with this compound Synergy |
| MGMT Promoter Methylation | Pyrosequencing, Methylation-Specific PCR (MSP) | High: Methylated promoter silences MGMT expression, leading to increased sensitivity to TMZ and improved survival.[2][8] | High (Hypothesized): In MGMT-methylated tumors, this compound could further enhance TMZ efficacy by preventing TLS-mediated bypass of remaining DNA adducts. |
| Mismatch Repair (MMR) Status | Immunohistochemistry (IHC) for MMR proteins (MLH1, MSH2, MSH6, PMS2), PCR-based Microsatellite Instability (MSI) analysis | Complex: MMR-proficient cells are sensitive to TMZ due to futile repair cycles at O6-meG:T mispairs, leading to apoptosis. MMR-deficient cells are tolerant to O6-meG adducts and thus resistant to TMZ.[5][9] | High (Hypothesized): In MMR-deficient tumors that are resistant to TMZ, inhibiting TLS with this compound could be a crucial strategy to induce cell death. |
| DNA Polymerase Eta (Pol η) Expression | Immunohistochemistry (IHC), Western Blot, qRT-PCR | Emerging: High Pol η expression is implicated in chemoresistance to DNA damaging agents like cisplatin.[6][10] Its role in TMZ resistance is under investigation. | High (Hypothesized): As this compound inhibits TLS, tumors with high expression of TLS polymerases like Pol η may be particularly dependent on this pathway for survival and thus more sensitive to this compound. |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of TMZ and this compound, and the logical relationship between the key biomarkers and the predicted response to combination therapy.
Figure 1. Mechanism of TMZ action and this compound intervention.
Figure 2. Logical flow from biomarker status to predicted therapy response.
Experimental Protocols
Detailed methodologies for the assessment of each key biomarker are provided below.
MGMT Promoter Methylation Analysis by Pyrosequencing
This method provides a quantitative measure of methylation at specific CpG sites within the MGMT promoter.
a. DNA Extraction and Bisulfite Conversion:
-
Extract genomic DNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue sections (typically 10 µm thick) using a suitable kit (e.g., Qiagen Gentra Puregene).[11]
-
Quantify the extracted DNA. A minimum of 100 ng of genomic DNA is recommended.[11]
-
Perform bisulfite conversion of the DNA using a kit such as the EZ DNA Methylation-Gold Kit. This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[11]
b. PCR Amplification:
-
Amplify the target region of the MGMT promoter from the bisulfite-converted DNA using PCR. The therascreen MGMT Pyro Kit (Qiagen) provides optimized primers and reagents for this step.[12] One of the PCR primers is biotinylated to allow for subsequent purification.
c. Pyrosequencing:
-
Immobilize the biotinylated PCR products on Streptavidin Sepharose beads.
-
Prepare single-stranded DNA from the immobilized amplicons.
-
Anneal a sequencing primer to the single-stranded DNA template.
-
Perform pyrosequencing using a system like the PyroMark Q24.[13] The instrument dispenses deoxynucleotide triphosphates (dNTPs) sequentially. Incorporation of a dNTP generates a light signal that is proportional to the number of nucleotides incorporated.
-
The software analyzes the pyrogram to quantify the percentage of methylation at each CpG site. A mean methylation frequency >10% across the analyzed CpG sites is often used as a cutoff to classify a tumor as 'methylated'.[12][14]
Figure 3. Experimental workflow for MGMT pyrosequencing.
Mismatch Repair (MMR) Status by PCR-based MSI Analysis
This protocol assesses the functional status of the MMR pathway by analyzing the stability of microsatellite repeats.
a. DNA Extraction:
-
Extract genomic DNA from both the tumor tissue and a matched normal tissue sample (e.g., peripheral blood or adjacent non-tumor tissue).[15]
b. Multiplex PCR:
-
Perform a multiplex PCR to simultaneously amplify a panel of microsatellite markers. The standard NCI-recommended panel includes five loci: BAT-25, BAT-26, D2S123, D5S346, and D17S250.[16]
-
Primers for each marker are labeled with different fluorescent dyes to allow for simultaneous detection.[17]
c. Capillary Electrophoresis:
-
Separate the fluorescently labeled PCR products by size using capillary electrophoresis on a genetic analyzer (e.g., ABI 310 Genetic Analyzer).[16]
d. Data Analysis:
-
Compare the electrophoretic profiles of the tumor and normal DNA for each microsatellite marker.
-
Microsatellite instability is identified by the presence of novel alleles (shifts in the size of the microsatellite repeats) in the tumor DNA that are not present in the normal DNA.
-
Classification:
-
MSI-High (MSI-H): Instability at two or more of the five loci. This indicates a deficient MMR system.[15]
-
MSI-Low (MSI-L): Instability at one of the five loci.
-
Microsatellite Stable (MSS): No instability at any of the loci. This indicates a proficient MMR system.
-
Figure 4. Experimental workflow for MSI analysis by PCR.
DNA Polymerase Eta (Pol η) Expression by Immunohistochemistry (IHC)
This protocol provides a semi-quantitative assessment of Pol η protein expression in tumor tissue.
a. Tissue Preparation:
-
Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on positively charged slides.
b. Antigen Retrieval and Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval (e.g., using a citrate (B86180) buffer, pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a protein block (e.g., serum-free).
-
Incubate with a primary antibody against Pol η (e.g., Abcam ab234855 at 1/100 dilution).[18] Incubation is typically done overnight at 4°C.[19]
-
Incubate with a secondary antibody conjugated to a detection system (e.g., HRP-conjugated anti-rabbit IgG).
-
Develop the signal with a chromogen such as DAB (3,3'-diaminobenzidine).
-
Counterstain the nuclei with hematoxylin.
c. Analysis:
-
Dehydrate, clear, and mount the slides.
-
Examine the slides under a light microscope. Pol η staining is typically nuclear.
-
Score the staining based on intensity (e.g., 0=negative, 1+=weak, 2+=moderate, 3+=strong) and the percentage of positive tumor cells. An H-score can be calculated for a more quantitative assessment.
Conclusion
The development of this compound as a sensitizer (B1316253) to temozolomide therapy holds promise for overcoming resistance in tumors like glioblastoma. A biomarker-driven approach will be essential for identifying patient populations most likely to benefit. MGMT promoter methylation and MMR/MSI status are currently the most clinically relevant biomarkers for predicting TMZ response and are, by extension, critical for selecting patients for trials involving this compound. As research progresses, direct assessment of TLS pathway components, such as Pol η expression, may provide additional predictive power. The experimental protocols outlined in this guide offer standardized methods for evaluating these key biomarkers in a research and clinical setting.
References
- 1. Inhibiting translesion DNA synthesis as an approach to combat drug resistance to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of MGMT expression is associated with temozolomide resistance in glioblastoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Temozolomide Resistance in Glioblastoma Cell Lines: Implication of MGMT, MMR, P-Glycoprotein and CD133 Expression | PLOS One [journals.plos.org]
- 5. The Role of Mismatch Repair in Glioblastoma Multiforme Treatment Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DNA Polymerase Eta Prevents Tumor Cell-Cycle Arrest and Cell Death during Recovery from Replication Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MGMT Expression Contributes to Temozolomide Resistance in H3K27M-Mutant Diffuse Midline Gliomas and MGMT Silencing to Temozolomide Sensitivity in IDH-Mutant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DNA Polymerase Eta and Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of MGMT promoter methylation in glioblastoma using pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 13. MGMT Pyro Kit [qiagen.com]
- 14. clevelandcliniclabs.com [clevelandcliniclabs.com]
- 15. Microsatellite Instability (MSI) by PCR [neogenomics.com]
- 16. Detection of Microsatellite Instability by Fluorescence Multiplex Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods of MSI Detection [promega.com]
- 18. Anti-DNA polymerase eta antibody (ab234855) | Abcam [abcam.com]
- 19. aacrjournals.org [aacrjournals.org]
Preclinical Meta-Analysis of 5-NIdR for Glioblastoma: A Comparative Guide
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparative guide detailing the preclinical efficacy of 5-Nitro-1-(β-D-ribofuranosyl)imidazole (5-NIdR) for the treatment of glioblastoma (GBM). This meta-analysis consolidates available data on this compound, presenting its performance both as a monotherapy and in combination with the standard-of-care chemotherapy agent, temozolomide (B1682018) (TMZ). The findings suggest a potent synergistic effect, offering a promising new therapeutic strategy for this aggressive brain cancer.
Executive Summary
Preclinical evidence strongly indicates that while this compound alone exhibits weak cytotoxic effects against glioblastoma cells, its combination with temozolomide leads to a significant synergistic anti-cancer effect. In vivo studies using xenograft mouse models have demonstrated that this combination therapy can result in complete tumor regression. The mechanism of action is attributed to this compound's ability to inhibit the replication of DNA damaged by temozolomide, leading to an accumulation of DNA breaks, cell cycle arrest in the S-phase, and subsequent apoptosis.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the key quantitative findings from preclinical studies on this compound for glioblastoma.
Table 1: In Vitro Cytotoxicity of this compound and Temozolomide in Glioblastoma Cell Lines
| Treatment Group | Cell Line | Metric | Value | Reference |
| This compound | U87 | LD50 | > 100 µM | [1] |
| Temozolomide | U87 | LD50 | ~ 50 µM | [1] |
| This compound + Temozolomide | U87 | LD50 (TMZ) | < 10 µM | [1] |
Table 2: In Vivo Efficacy of this compound and Temozolomide in Glioblastoma Xenograft Model
| Treatment Group | Animal Model | Tumor Growth Inhibition | Outcome | Reference |
| Vehicle Control | Nude Mice (U87 Xenograft) | - | Progressive tumor growth | [1][2] |
| This compound | Nude Mice (U87 Xenograft) | No significant effect | Progressive tumor growth | [1][2] |
| Temozolomide | Nude Mice (U87 Xenograft) | ~2-fold slowing of tumor growth | Delayed tumor growth | [1][2] |
| This compound + Temozolomide | Nude Mice (U87 Xenograft) | Not Applicable | Complete tumor regression within 2 weeks | [1][2] |
Table 3: Cellular Mechanisms of this compound and Temozolomide in Glioblastoma Cells
| Treatment Group | Cell Line | Cellular Effect | Observation | Reference |
| This compound + Temozolomide | U87 | Apoptosis (Annexin V) | Significantly higher levels of apoptosis compared to single agents | [1] |
| This compound + Temozolomide | U87 | Cell Cycle Progression | Accumulation of cells in S-phase before apoptosis | [1] |
| This compound + Temozolomide | U87 | DNA Damage | Significantly higher levels of single- and double-strand DNA breaks | [1] |
Signaling Pathways and Experimental Workflows
The synergistic effect of this compound and temozolomide is rooted in the disruption of DNA damage repair pathways. The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for evaluating this combination therapy.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (PrestoBlue)
-
Cell Seeding: U87 glioblastoma cells were seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: Cells were treated with varying concentrations of this compound, temozolomide, or a combination of both for 72 hours.
-
Assay: PrestoBlue reagent was added to each well and incubated for a specified time according to the manufacturer's instructions.
-
Data Acquisition: Fluorescence was measured using a plate reader to determine the percentage of viable cells relative to the vehicle-treated control group.
-
Data Analysis: LD50 values were calculated using a standard dose-response curve fitting equation: % viable cells = 100 / (1 + (LD50/[agent])).[1]
In Vivo Xenograft Study
-
Cell Implantation: U87 glioblastoma cells were implanted subcutaneously or orthotopically into the brains of nude mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable or detectable size.
-
Treatment Administration: Mice were randomized into treatment groups (vehicle, this compound, temozolomide, this compound + temozolomide) and treated according to a specified dosing schedule.
-
Tumor Measurement: Tumor volume was measured regularly using calipers (for subcutaneous models) or through imaging techniques (for orthotopic models).
-
Endpoint: Mice were euthanized when tumors reached a predetermined maximum volume (e.g., 1,500 mm³), and survival data was recorded.[2]
Apoptosis Assay (Annexin V Staining and Flow Cytometry)
-
Cell Treatment: U87 cells were treated with this compound, temozolomide, or the combination for a specified duration.
-
Cell Harvesting: Both adherent and floating cells were collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells were resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Stained cells were analyzed on a flow cytometer to quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[1]
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, U87 cells were treated and harvested.
-
Fixation: Cells were fixed in cold 70% ethanol.
-
Staining: Fixed cells were treated with RNase A and stained with propidium iodide (PI).
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Conclusion
The preclinical data on this compound for the treatment of glioblastoma, particularly in combination with temozolomide, is highly encouraging. The synergistic interaction that leads to complete tumor regression in animal models warrants further investigation and potential clinical translation. This guide provides a comprehensive overview of the existing data to support ongoing research and development efforts in the field of neuro-oncology. The detailed experimental protocols and mechanistic insights offer a solid foundation for designing future studies to explore the full therapeutic potential of this novel combination therapy.
References
Safety Operating Guide
Essential Safety & Disposal Protocols for 5-Nitroindazole-riboside (5-NIdR)
The proper handling and disposal of specialized chemical reagents like 5-NIdR, a nucleoside analog, are critical for maintaining a safe and compliant laboratory environment. Nucleoside analogs are a significant class of antiviral and antineoplastic agents.[1] Due to its nitroindazole component, this compound should be treated as a potentially toxic and reactive hazardous waste.
Key Safety and Handling Data
The following table summarizes crucial safety and handling information extrapolated from closely related compounds, such as 5-Nitrocinnoline and 5-Nitroindazole.[2][3]
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Chemical-impermeable gloves, safety goggles, and a lab coat. | [2] |
| Ventilation | Handle in a well-ventilated area or a chemical fume hood. | [2] |
| Accidental Release Measures | Avoid dust formation. Collect spillage using spark-proof tools and place it in a suitable, closed container for disposal. | [2] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [2] |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | [2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste, adhering strictly to institutional and local regulations.
-
Waste Identification and Segregation:
-
Characterize the Waste: Classify this compound waste as toxic and potentially reactive hazardous waste.[2]
-
Segregate: Do not mix this compound waste with other waste streams, particularly incompatible materials like strong acids or oxidizers.[2] It should be collected in a dedicated, properly labeled hazardous waste container.
-
-
Container Management:
-
Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "5-Nitroindazole-riboside," and any other information required by your institution.
-
Container Type: Use a chemically resistant and sealable container.
-
-
Decontamination of Glassware and Equipment:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).[2]
-
The rinsate must be collected and treated as hazardous waste.[2]
-
-
Handling of Spill Residues:
-
Contain and collect small spills.
-
Place the collected material in the designated hazardous waste container.[2]
-
-
Storage Pending Disposal:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2]
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
Experimental Protocols
Decontamination of Liquid Waste Containing Nucleoside Analogs:
For liquid waste containing this compound, such as from cell culture media or experimental solutions, decontamination before disposal is crucial.
-
Bleach Treatment: Add fresh bleach to the liquid waste to achieve a final concentration of 10%.[4]
-
Contact Time: Allow the bleach solution to sit for a minimum of 30 minutes to ensure decontamination.[4]
-
Neutralization and Disposal: After decontamination, the solution may be neutralized and disposed of down the sink with copious amounts of water, provided this is in accordance with local regulations and does not contain other hazardous chemicals.[4] If other hazardous materials are present, it should be collected as hazardous waste.
Disposal of Solid Waste:
Solid waste contaminated with this compound, such as pipette tips, gloves, and culture dishes, should be disposed of as Regulated Medical Waste (RMW) or chemical waste, depending on the nature of the experiment.[4]
-
Collection: Discard contaminated solid waste directly into a waste container lined with a red biohazard bag.[4]
-
Treatment: These materials should be decontaminated, typically by autoclaving or incineration, before final disposal.[4][5]
Logical Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Handling Guide for 5-NIdR (5-nitro-indolyl-2'-deoxynucleoside)
Disclaimer: A specific Safety Data Sheet (SDS) for 5-NIdR was not located in the available resources. The following guidance is based on general safety protocols for handling potentially hazardous research chemicals and information on similar compounds. It is imperative to treat this compound with a high degree of caution.
This compound is a non-natural nucleoside that has been shown to inhibit the replication of DNA lesions and induce apoptosis in cancer cells.[1][2][3] Due to its biological activity and classification as a hazardous material for shipping, stringent adherence to safety protocols is mandatory to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary defense against exposure to hazardous chemicals is the correct selection and use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Gloves | Chemotherapy-rated, powder-free nitrile gloves (ASTM D6978). Double gloving is recommended. | Prevents skin contact and absorption.[4][5] |
| Gown | Disposable, impermeable, solid-front gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination.[4] |
| Eye Protection | Safety goggles or a full-face shield. | Protects eyes from splashes and aerosols.[4] |
| Respiratory Protection | NIOSH-approved N95 or higher respirator. | Minimizes inhalation of aerosolized particles, especially when handling powders outside of a containment device.[4][5] |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the spread of contamination outside of the work area.[4] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential for maintaining safety and experimental integrity.
1. Pre-Handling:
-
Training: Ensure all personnel are trained on the potential hazards and safe handling procedures for potent compounds.
-
Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to control and contain any potential contamination.[5]
-
Gather Materials: Assemble all necessary equipment and supplies before handling the compound to minimize movement and potential for spills.
2. Handling:
-
Weighing: If handling the solid form, weigh the compound in a ventilated containment device to prevent inhalation of airborne particles.
-
Reconstitution: When preparing solutions, do so within the designated containment area. Avoid splashing and aerosol generation.
-
Labeling: Clearly label all containers with the compound name ("this compound"), concentration, date, and appropriate hazard warnings.
3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment after use with an appropriate cleaning agent.
-
PPE Removal: Remove PPE in a manner that avoids self-contamination, disposing of it as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste must be treated as hazardous chemical waste.
-
Unused this compound: Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of down the drain.[4][6]
-
Contaminated Labware (glassware, pipette tips, etc.): Collect in a designated, labeled, puncture-resistant hazardous waste container.[4]
-
Contaminated PPE (gloves, gown, etc.): Place in a designated, labeled hazardous waste bag immediately after removal.[4]
-
Spill Cleanup Materials: Collect all materials used for spill cleanup in a designated hazardous waste container.[4]
Emergency Procedures
In the event of a spill or personnel exposure, follow these emergency procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][8]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][8]
-
Spill: Evacuate the area. If safe to do so, cover the spill with an absorbent material. Restrict access to the area and contact the Environmental Health and Safety (EHS) department for cleanup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound |CAS:191421-10-0 Probechem Biochemicals [probechem.com]
- 3. Inhibition of Translesion DNA Synthesis as a Novel Therapeutic Strategy to Treat Brain Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. gerpac.eu [gerpac.eu]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
